Technical Documentation Center

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
  • CAS: 36705-82-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 36705-82-5)

For Researchers, Scientists, and Drug Development Professionals Abstract The heterocyclic scaffold, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, stands as a molecule of significant interest within the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a phenolic hydroxyl group and a thiazole carboxylic acid moiety, positions it as a versatile pharmacophore with potential applications spanning anti-hyperuricemic and anti-neoplastic therapies. This technical guide provides a comprehensive overview of this compound, identified by the Chemical Abstracts Service (CAS) number 36705-82-5 . We will delve into its synthesis, physicochemical and spectral properties, and explore its established and putative biological activities, with a particular focus on its role as a xanthine oxidase inhibitor.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its presence in a multitude of clinically approved drugs underscores its importance in the development of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of an aryl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring has garnered particular attention, largely due to its structural analogy to key motifs in biologically active molecules.

This guide focuses on a prominent member of this class, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a compound that has emerged as a significant building block and a potential therapeutic agent in its own right.

Synthesis and Characterization

The synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

Retrosynthetic Analysis and Proposed Synthesis Workflow

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 4-hydroxythiobenzamide and an α-keto-β-halo-ester, such as ethyl bromopyruvate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Synthesis_Workflow Target 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid Ester Ethyl 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylate Target->Ester Hydrolysis Thioamide 4-Hydroxythiobenzamide Ester->Thioamide Hantzsch Condensation Haloester Ethyl Bromopyruvate Ester->Haloester Hantzsch Condensation Hydroxybenzonitrile 4-Hydroxybenzonitrile Thioamide->Hydroxybenzonitrile Thionation Thioacetamide Thioacetamide Thioamide->Thioacetamide Alternative Thionation

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol (Prophetic)
  • Step 1: Synthesis of 4-Hydroxythiobenzamide: 4-Hydroxybenzonitrile can be converted to 4-hydroxythiobenzamide by reaction with a thionating agent such as sodium hydrosulfide in an appropriate solvent. A patent describes a method where 4-cyanophenol is reacted with sodium hydrosulfide in water, followed by treatment with hydrogen sulfide gas to yield 4-hydroxythiobenzamide.[1][2]

  • Step 2: Hantzsch Thiazole Synthesis:

    • To a solution of 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add ethyl bromopyruvate (1.1 equivalents).

    • The reaction mixture is then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate is then purified by recrystallization or column chromatography.

  • Step 3: Saponification to the Carboxylic Acid:

    • The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

    • The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed, as indicated by TLC.

    • The reaction mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

    • The solid product, 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and predicted spectral properties of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

PropertyValue
CAS Number 36705-82-5
Molecular Formula C₁₀H₇NO₃S
Molecular Weight 221.23 g/mol
Appearance Expected to be a solid
¹H NMR (DMSO-d₆, 400 MHz, Predicted) δ 13.5-12.5 (br s, 1H, COOH), 8.3-8.1 (s, 1H, thiazole-H5), 7.9-7.7 (d, 2H, Ar-H), 7.0-6.8 (d, 2H, Ar-H), 10.2-9.8 (br s, 1H, Ar-OH)
¹³C NMR (DMSO-d₆, 100 MHz, Predicted) δ 170-165 (C=O), 162-158 (Ar-C-OH), 150-145 (thiazole-C2), 145-140 (thiazole-C4), 130-128 (Ar-CH), 125-120 (thiazole-C5), 118-115 (Ar-CH), 115-110 (Ar-C-thiazole)
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch of COOH), ~3100 (O-H stretch of phenol), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch)[3][4][5]
Mass Spectrometry (ESI-MS) m/z 220.0067 [M-H]⁻, 222.0223 [M+H]⁺

Biological Activities and Potential Applications

The 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in the design of inhibitors for various enzymes and has shown promise in anticancer research.

Xanthine Oxidase Inhibition: A Focus on Hyperuricemia

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout.[6] The structural similarity of the 2-phenylthiazole-4-carboxylic acid core to portions of the xanthine oxidase inhibitor febuxostat suggests its potential as an effective inhibitor of this enzyme.[7]

Proposed Mechanism of Xanthine Oxidase Inhibition:

It is hypothesized that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid binds to the active site of xanthine oxidase, likely through a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety is expected to form crucial interactions with key amino acid residues, such as arginine and serine, within the active site, while the hydroxyphenyl group can engage in further hydrogen bonding, effectively blocking substrate access.

XO_Inhibition XO_Active_Site Xanthine Oxidase Active Site Molybdenum Center Arginine Residue Serine Residue Inhibitor 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid Carboxylate Group Hydroxyphenyl Group Inhibitor:c->XO_Active_Site:f1 H-Bond Inhibitor:c->XO_Active_Site:f2 H-Bond Inhibitor:p->XO_Active_Site:f0 Coordination/Interaction

Caption: Proposed binding interactions with the xanthine oxidase active site.

Anticancer Potential

The thiazole nucleus is a common feature in a variety of compounds with demonstrated anticancer activity.[8][9][10] Derivatives of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid could exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. While specific studies on the anticancer activity of CAS 36705-82-5 against cell lines like MCF-7 are not available in the provided search results, the broader class of thiazole derivatives has shown significant promise.[8][9][10]

Analogs of Luciferin: Applications in Bioluminescence

The core structure of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid bears a resemblance to firefly luciferin, the substrate for the enzyme luciferase which is responsible for bioluminescence.[6][11] This structural similarity suggests that derivatives of this compound could be explored as synthetic luciferin analogs for use in various bio-imaging and reporter gene assays. By modifying the hydroxyphenyl ring, it may be possible to tune the emission wavelength of the bioluminescent reaction.[11]

Conclusion and Future Perspectives

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a molecule with a compelling profile for further investigation in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and its structural features make it an attractive scaffold for the design of potent and selective enzyme inhibitors. Future research should focus on the detailed biological evaluation of this specific compound to ascertain its potency as a xanthine oxidase inhibitor and to explore its potential as an anticancer agent. Furthermore, the synthesis and characterization of a library of derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic properties. The exploration of its potential as a luciferin analog also opens up exciting avenues in the field of bio-imaging.

References

  • Grokipedia. Firefly luciferin. Link

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. National Institutes of Health. Link

  • Rational Design and Synthesis of Novel Firefly Luciferin Analogues for Bioluminescence. UCL Discovery. Link

  • Firefly Luciferin. Merck Index. Link

  • A guide to 13C NMR chemical shift values. Compound Interest. Link

  • Firefly luciferin. Wikipedia. Link

  • Synthesis, Structural Characterization, and Anticancer Activity of a Monobenzyltin Compound Against MCF-7 Breast Cancer Cells. PubMed. Link

  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. PubMed Central. Link

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. Link

  • IR: carboxylic acids. UCLA Chemistry. Link

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. Link

  • mcf-7 cells ic50: Topics by Science.gov. Science.gov. Link

  • Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata. PubMed. Link

  • BindingDB PrimarySearch_ki. BindingDB. Link

  • IR handout.pdf. University of Colorado Boulder. Link

  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents. Link

  • Table of Characteristic IR Absorptions. University of Wisconsin-Madison. Link

  • Approximate 1H and 13C NMR Shifts. Scribd. Link

  • Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs. MDPI. Link

  • IC50 values of six fractions against xanthine oxidase. ResearchGate. Link

  • The active site of XO (A) and experimentally determined IC50 values (B)... ResearchGate. Link

  • 2-(2-Hydroxyphenyl)-4-thiazolecarboxylic acid | C10H7NO3S | CID 136077166. PubChem. Link

  • Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. PubMed. Link

  • Synthesis of 4-hydroxy-thiobenzamide. PrepChem.com. Link

  • 4-Hydroxythiobenzamide synthesis. ChemicalBook. Link

  • EP0033151A1 - Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism. Google Patents. Link

  • 13C NMR Chemical Shift. Oregon State University. Link

  • Spectra and physical data of (A2) :. The Royal Society of Chemistry. Link

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Link

  • a guide to 13c nmr chemical shift values. Compound Interest. Link

  • IR Absorption Table. University of California, Davis. Link

  • Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. Link

  • Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. PubMed. Link

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Link

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "biologically active moiety" integral to the structure of numerous pharmaceuticals.[1] Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of a molecule's biological activity and physicochemical profile. The compound of interest, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, combines this privileged scaffold with a phenolic group and a carboxylic acid, features that are pivotal in dictating its interaction with biological systems.

This guide, intended for professionals in drug discovery and development, provides a comprehensive analysis of the key physicochemical properties of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. Understanding these characteristics is paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[2] We will delve into the structural and predictive data for this molecule, contextualize the importance of each property within the drug development workflow, and provide standardized protocols for their experimental determination.

Section 1: Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation of all physicochemical analysis.

  • Chemical Name: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

  • Molecular Formula: C₁₀H₇NO₃S

  • Molecular Weight: 221.24 g/mol

  • Chemical Structure:

    Caption: 2D structure of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Section 2: Core Physicochemical Properties and Their Implications

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight 221.24 g/mol Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral drugs (Lipinski's Rule of Five).[3][4]
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often targeted.
Topological Polar Surface Area (TPSA) ~80 - 90 ŲPredicts membrane permeability. Values <140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 2The hydroxyl and carboxylic acid groups. Influences solubility and interactions with biological targets.[5][6]
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms. Affects solubility and target binding.[5][6]
pKa (Acid Dissociation Constant) Carboxylic Acid: ~3-4Phenolic Hydroxyl: ~9-10Determines the ionization state at a given pH, which critically impacts solubility, absorption, and distribution.[2][7][8]
Lipophilicity (logP): The Balance Between Permeability and Solubility

The octanol-water partition coefficient (logP) is a critical determinant of a drug's ADME properties. A moderately lipophilic compound is more likely to passively diffuse across the lipid bilayers of cell membranes, a prerequisite for oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. The predicted logP for our target molecule suggests a favorable balance, making it a promising candidate for further investigation.

Ionization (pKa): The pH-Dependent Behavior

As a molecule with both an acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid's charge state is highly dependent on the surrounding pH.[2]

  • In the acidic environment of the stomach (pH 1-3): The carboxylic acid will be largely protonated (neutral), enhancing its lipophilicity and potential for absorption.

  • In the near-neutral pH of the intestines and blood (pH ~7.4): The carboxylic acid will be predominantly deprotonated (anionic), increasing aqueous solubility. The phenolic hydroxyl will remain largely protonated.

This dual nature is crucial for its pharmacokinetic profile. The pKa dictates the degree of ionization at different physiological locations, which in turn affects its ability to cross membranes and its solubility in bodily fluids.[7][9][10]

Caption: The central role of pKa in influencing other key physicochemical properties and the overall ADME profile.

Solubility: A Prerequisite for Activity

For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract.[11] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The carboxylic acid and phenolic hydroxyl groups of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid are expected to contribute favorably to its aqueous solubility, particularly at physiological pH where the carboxylate is ionized.

Section 3: Experimental Determination of Physicochemical Properties

While predictive models offer valuable initial insights, experimental verification is essential for accurate characterization. The following are standardized protocols for determining the key physicochemical properties discussed.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as µg/mL or µM.

Caption: Workflow for the shake-flask solubility determination method.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Objective: To determine the pKa values of the carboxylic acid and phenolic hydroxyl groups.

Methodology:

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For a molecule with two ionizable groups, two distinct inflection points may be observed.

Protocol for Melting Point Determination

The melting point provides information about the purity and identity of a crystalline solid.[13][14][15]

Objective: To determine the melting point range of the solid compound.

Methodology:

  • Sample Preparation: Ensure the compound is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube, sealed at one end.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly and observe the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. A narrow melting range (e.g., 0.5-1.5°C) is indicative of high purity.[16]

Section 4: Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and thiazole rings, as well as distinct, often broad, signals for the acidic protons of the carboxylic acid (typically δ 10-13 ppm) and the phenolic hydroxyl group.[17][18]

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (typically δ 160-185 ppm).[19]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da).[20][21][22][23][24]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the hydrogen-bonded carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

  • An O-H stretch from the phenolic group, around 3200-3600 cm⁻¹.

  • C=N and C=C stretching vibrations from the thiazole and phenyl rings.

Conclusion

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a molecule of significant interest for drug discovery, possessing a privileged thiazole scaffold and functional groups that suggest a favorable physicochemical profile. The predicted properties, including a molecular weight under 500 Da, moderate lipophilicity, and the presence of hydrogen bond donors and acceptors, align well with the principles of "drug-likeness" such as Lipinski's Rule of Five.[3][4][6][25] The pH-dependent ionization of the carboxylic acid and phenolic groups will be a critical factor in its ADME profile, influencing both solubility and membrane permeability.

This guide has provided a framework for understanding and evaluating the key physicochemical properties of this compound. The experimental protocols outlined herein represent robust, validated methods for obtaining the empirical data necessary to advance a compound from initial screening to lead optimization and beyond. A thorough characterization of these properties is a non-negotiable step in the path toward developing safe and effective medicines.

References

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • ResearchGate. The in silico physicochemical properties of thiazole derivatives... Available from: [Link]

  • IONOS. What is pKa and how is it used in drug development?. Available from: [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Slideshare. experiment (1) determination of melting points. Available from: [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available from: [Link]

  • PMC. The pKa Distribution of Drugs: Application to Drug Discovery. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • SCFBio. Lipinski Rule of Five. Available from: [Link]

  • PubChem. (4S)-2-(2-Hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Available from: [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. Available from: [Link]

  • Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • PubChem. 4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid. Available from: [Link]

  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • AWS. What does pKa mean and why can it influence drug absorption and excretion?. Available from: [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available from: [Link]

  • Studocu. lipinski rule of five - Lecture Notes. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. Available from: [Link]

  • University of Toronto. Experiment 1 - Melting Points. Available from: [Link]

  • PMC. BDDCS, the Rule of 5 and Drugability. Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • LITFL. Distribution - Part One. Available from: [Link]

  • ResearchGate. (PDF) One-pot Synthesis and An Antibacterial Activity of 2-(2- hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/ phenylthiazolidin-4- one Derivatives and Reaction with Aromatic Aldehydes. Available from: [Link]

  • PMC. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Available from: [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • PubChem. 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid. Available from: [Link]

  • PubMed. (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. Available from: [Link]

Sources

Foundational

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid Executive Summary The 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid

Executive Summary

The 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of various pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of this key compound, grounded in the principles of the Hantzsch thiazole synthesis. As authored from the perspective of a Senior Application Scientist, this document moves beyond a mere recitation of steps to explain the underlying chemical causality, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these protocols with a high degree of confidence and success. We will detail the synthesis of critical precursors, the core cyclization reaction, subsequent hydrolysis, and rigorous characterization of the final product.

Part 1: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is classified as a "privileged structure" in drug discovery.[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a rich foundation for developing novel therapeutics. The title compound, 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, is particularly noteworthy as a key intermediate for Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[6][7] The synthetic pathway detailed herein is robust, high-yielding, and relies on readily accessible starting materials, making it an authoritative framework for both academic research and industrial-scale production.

Part 2: The Core Synthesis Pathway: A Two-Stage Approach

The most reliable and widely adopted method for constructing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[8][9] This reaction involves the condensation of a thioamide with an α-haloketone.[9] For our target molecule, this translates to the reaction of 4-hydroxythiobenzamide with an ethyl bromopyruvate precursor. The resulting product is an ethyl ester, which is subsequently hydrolyzed (saponified) to yield the final carboxylic acid.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_main_reaction Main Synthesis p-Cyanophenol p-Cyanophenol 4-Hydroxythiobenzamide 4-Hydroxythiobenzamide p-Cyanophenol->4-Hydroxythiobenzamide NaHS, H2S Ethyl_Ester Ethyl 2-(4-hydroxyphenyl) -1,3-thiazole-4-carboxylate 4-Hydroxythiobenzamide->Ethyl_Ester Hantzsch Condensation Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Pyruvate->Ethyl_Bromopyruvate Br2, Ether Ethyl_Bromopyruvate->Ethyl_Ester Final_Product 2-(4-Hydroxyphenyl)-1,3-thiazole -4-carboxylic acid Ethyl_Ester->Final_Product Saponification (e.g., NaOH, H2O/EtOH)

Fig. 1: Overall two-stage synthesis pathway.
Mechanistic Insights: The Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine atom of the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event that results in the formation of the stable aromatic thiazole ring.

Fig. 2: Simplified mechanism of the Hantzsch synthesis.
Precursor Synthesis: Building the Blocks

The quality of the final product is directly contingent upon the purity of the starting materials. Therefore, robust synthesis and purification of the precursors are paramount.

2.2.1. Synthesis of 4-Hydroxythiobenzamide

This thioamide is most efficiently prepared from p-cyanophenol. The nitrile group is converted to a thioamide using a sulfur source like sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S).[7][10]

Experimental Protocol:

  • Charging the Reactor: To a suitable pressure reactor, add p-cyanophenol (1.0 eq), sodium hydrosulfide (0.5 eq), and distilled water (approx. 2.5 mL per gram of p-cyanophenol).[7]

  • Inerting and Pressurizing: Stir the mixture at room temperature for 30 minutes. Evacuate the reactor and flush with H₂S gas. Pressurize the reactor with H₂S to 40-50 psi.[7]

  • Reaction: Heat the mixture to 70°C and maintain vigorous stirring under a constant H₂S pressure of approximately 56 psi for 5-6 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and carefully vent the H₂S pressure. Neutralize the mixture to a pH of 5-7 using 2 M HCl.[7] This causes the product to precipitate.

  • Isolation: Filter the resulting solid, wash the filter cake thoroughly with distilled water (2 x 1 mL per gram of starting material), and dry under vacuum at 80-85°C to yield the desired product as a yellow solid.[7]

2.2.2. Synthesis of Ethyl Bromopyruvate

This α-haloketone is prepared by the bromination of ethyl pyruvate. Precise temperature control is critical to prevent side reactions.[11][12]

Experimental Protocol:

  • Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, combine ethyl pyruvate (1.0 eq) and dry diethyl ether (approx. 5.5 mL per gram of ethyl pyruvate).[12]

  • Bromination: Stir the mixture at room temperature and slowly add bromine (1.0 eq) dropwise. The key to selectivity is maintaining the reaction temperature between 20-34°C.[11][12] An ice bath may be required for cooling.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.[12]

  • Work-up: Cool the mixture and wash the organic phase sequentially with a saturated sodium chloride solution, a saturated sodium carbonate solution (until neutral), and a sodium thiosulfate solution to quench any remaining bromine.[11]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl bromopyruvate as a yellow oil.[11] Further purification can be achieved by vacuum distillation.[11]

Precursor SynthesisStarting MaterialKey ReagentsTypical YieldPurity (HPLC)
4-Hydroxythiobenzamide p-CyanophenolNaHS, H₂S95-98%[7]>98%[10]
Ethyl Bromopyruvate Ethyl PyruvateBromine (Br₂)85-90%[11]>96%[11]
Core Protocol: Hantzsch Condensation and Saponification

With pure precursors in hand, the final two stages can be executed. The condensation is typically performed in a polar solvent like ethanol to facilitate the dissolution of the reactants.

Experimental Protocol: Part A - Ethyl Ester Formation

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1.0 eq) in ethanol.

  • Addition: Add ethyl bromopyruvate (1.05 eq) to the solution. The slight excess of the bromopyruvate ensures complete consumption of the more valuable thioamide.

  • Condensation: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 3-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation (Intermediate): Cool the reaction mixture to room temperature. The ethyl ester product often precipitates. If not, the volume can be reduced under pressure to induce crystallization. Filter the solid and wash with cold ethanol to obtain the crude ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate.

Experimental Protocol: Part B - Hydrolysis to Carboxylic Acid

  • Saponification: Without extensive purification, transfer the crude ethyl ester to a flask containing a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The ester hydrolysis can be monitored by TLC by observing the disappearance of the ester spot and the appearance of a more polar acid spot.

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with 2 M HCl until the pH is approximately 2-3.[13] This protonates the carboxylate salt, causing the final product to precipitate out of the solution.

  • Final Isolation and Purification: Filter the precipitated solid. Wash the filter cake extensively with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Part 3: Product Characterization

Rigorous analytical validation is non-negotiable to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

The structure of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid can be unequivocally confirmed using standard spectroscopic methods.

TechniqueExpected ObservationsRationale
FT-IR (cm⁻¹)Very broad peak ~2500-3300; Strong peak ~1710-1760; Peaks ~1600, ~1500; Peak ~3200-3400O-H stretch of carboxylic acid dimer[14]; C=O stretch of carboxylic acid[14]; C=C and C=N stretches of aromatic rings; Phenolic O-H stretch.
¹H NMR (δ, ppm)~13.0 (s, 1H, very broad); ~10.0 (s, 1H); ~8.0-8.2 (s, 1H); ~7.8 (d, 2H); ~6.9 (d, 2H)-COOH proton[14]; Phenolic -OH proton; Thiazole C5-H proton; Aromatic protons ortho to thiazole; Aromatic protons ortho to -OH.
¹³C NMR (δ, ppm)~165-175; ~160-170; ~160; ~145; ~125-135; ~115-120Carboxylic acid C=O[14]; Thiazole C2; Phenolic C-OH; Thiazole C4; Aromatic CHs and Thiazole C5; Aromatic CHs.
Mass Spec (ESI-)[M-H]⁻ corresponding to C₁₀H₆NO₃S⁻Molecular ion peak confirming the molecular weight of 221.23 g/mol .

Part 4: Alternative Synthetic Strategies

While the Hantzsch synthesis is the workhorse method, other strategies exist for forming the thiazole core.[15] These include:

  • Cook-Heilbron Synthesis: Involves the reaction of an α-aminonitrile with carbon disulfide.

  • Copper-Catalyzed Condensations: Modern methods sometimes employ copper catalysts to condense oximes, anhydrides, and potassium thiocyanate to form thiazoles.[15]

  • Direct C-H Arylation: Advanced methods can functionalize a pre-formed thiazole-4-carboxylic acid at the C2 position, though this is often less direct for this specific target.[15]

These alternatives may offer advantages in specific contexts, such as for creating diverse libraries of analogues, but for the direct synthesis of the title compound, the Hantzsch pathway remains the most efficient and validated approach.

Conclusion

This guide has detailed a robust and reproducible synthesis pathway for 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. By focusing on the foundational Hantzsch thiazole synthesis and providing meticulous, step-by-step protocols for both precursor preparation and the main reaction sequence, we have established a self-validating system for obtaining this high-value compound. The causality behind each experimental choice has been explained to empower researchers not just to follow a recipe, but to understand and troubleshoot the synthesis with scientific rigor. The successful application of this methodology will facilitate further research and development in the many therapeutic areas where thiazole derivatives continue to demonstrate significant promise.

References

  • The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. (n.d.). Vertex AI Search.
  • How is Ethyl Bromopyruvate Synthesized? - FAQ. (2023). Guidechem.
  • 4-Hydroxythiobenzamide synthesis. (n.d.). ChemicalBook.
  • Synthesis method of 4-Hydroxythiobenzamide. (n.d.).
  • Synthesis of 4-hydroxy-thiobenzamide. (n.d.). PrepChem.com.
  • Ethyl Bromopyruvate | High-Purity Reagent Supplier. (n.d.). Benchchem.
  • Synthesis of ethyl bromopyruvate. (n.d.).
  • SYNTHESIS OF ETHYL BROMOPYRUVATE. (n.d.).
  • Preparation method of p-hydroxythiobenzamide. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Application Notes: Hantzsch Synthesis for Thiazole Deriv
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Processes for preparing thiazole carboxylic acids. (n.d.).
  • Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. (2020).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that has garnered significant attention from medi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that has garnered significant attention from medicinal chemists. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. This core is present in a multitude of FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, promising derivative: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid . We will delve into its synthesis, explore its multifaceted biological activities based on direct and analogous evidence, and provide detailed experimental protocols for its evaluation.

Synthesis and Physicochemical Properties

The synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid and its esters typically follows the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide. For the target compound, the key precursors are an ester of 3-bromo-2-oxopropanoic acid and 4-hydroxythiobenzamide.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Hydrolysis 4_hydroxybenzonitrile 4-Hydroxybenzonitrile thioamide 4-Hydroxythiobenzamide 4_hydroxybenzonitrile->thioamide Acid catalyst (e.g., HCl in DMF) thioacetamide Thioacetamide thioacetamide->thioamide thiazole_ester Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate thioamide->thiazole_ester Reflux in Ethanol haloketone Ethyl 3-bromo-2-oxopropanoate haloketone->thiazole_ester final_product 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid thiazole_ester->final_product NaOH (aq), then acidify

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate

This protocol is adapted from general Hantzsch synthesis procedures.[1][3]

  • Thioamide Formation: In a round-bottom flask, dissolve 4-hydroxybenzonitrile and a slight molar excess of thioacetamide in anhydrous dimethylformamide (DMF).

  • Bubble dry hydrogen chloride gas through the solution at 0°C for 30 minutes, then allow the mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated 4-hydroxythiobenzamide by filtration. This intermediate can often be used in the next step without further purification.

  • Cyclization: Suspend the crude 4-hydroxythiobenzamide and an equimolar amount of ethyl 3-bromo-2-oxopropanoate in absolute ethanol.

  • Reflux the mixture for 4-6 hours, again monitoring by TLC.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting solid, ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate, can be purified by recrystallization from ethanol.

  • Hydrolysis: To obtain the final carboxylic acid, the ethyl ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.

Potential Anticancer Activity

The 2-arylthiazole scaffold is a recurring motif in compounds with significant anticancer properties. The mechanism of action is often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5]

Inferred Mechanism: Inhibition of Proliferation and Induction of Apoptosis

Based on studies of structurally similar compounds, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is hypothesized to exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one have demonstrated potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[4][6] The presence of the 4-hydroxyphenyl group is often crucial for activity.

The proposed anticancer mechanism involves:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest, particularly at the G1/S phase, preventing DNA replication and cell division.[6]

  • Apoptosis Induction: It is likely to trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

  • Enzyme Inhibition: Inhibition of key kinases involved in cancer cell proliferation and survival, such as Akt, is a plausible mechanism.[7]

Anticancer_Mechanism Thiazole_Compound 2-(4-Hydroxyphenyl)-1,3-thiazole- 4-carboxylic acid Kinase Kinase (e.g., Akt) Thiazole_Compound->Kinase Inhibition Cell_Cycle Cell Cycle Progression Thiazole_Compound->Cell_Cycle Arrest at G1/S Apoptosis_Proteins Bcl-2 Family Proteins Thiazole_Compound->Apoptosis_Proteins Modulation Proliferation Cell Proliferation Kinase->Proliferation Promotes Cell_Cycle->Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Regulates

Caption: Inferred anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[4]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, SaOS-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analogous Compound Cancer Cell Line IC50 (µM) Reference
Compound 4c (a related thiazole)MCF-7 (Breast)2.57 ± 0.16[4]
Compound 4c (a related thiazole)HepG2 (Liver)7.26 ± 0.44[4]
Compound 4i (a related thiazole)SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[5]

Potential Anti-inflammatory and Antioxidant Activity

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often targeting key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9]

Inferred Mechanism: Modulation of Inflammatory Pathways

The anti-inflammatory potential of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of COX-2 and 5-LOX, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.

  • iNOS Inhibition: Some thiazole derivatives reduce the synthesis of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS), a key mediator of inflammation.[10]

  • Antioxidant Activity: The 4-hydroxyphenyl moiety is a well-known antioxidant pharmacophore. The compound can likely scavenge free radicals, such as DPPH, and reduce oxidative stress, which is closely linked to inflammation.[11]

Experimental Protocol: In Vitro DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the antioxidant potential of a compound.[11]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.

Potential Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The 4-hydroxyphenyl group mimics the structure of tyrosine, the natural substrate of tyrosinase, making 2-(4-hydroxyphenyl)thiazole derivatives promising candidates for tyrosinase inhibition.[12][13][14]

Inferred Mechanism: Competitive Inhibition

Derivatives of 2-(substituted phenyl)thiazole have been shown to be potent tyrosinase inhibitors.[12][15] The 2,4-dihydroxyphenyl moiety, in particular, has been identified as a key structural feature for high inhibitory activity.[13][14] It is highly probable that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the binding of L-tyrosine.

Analogous Compound Enzyme IC50 (µM) Reference
Compound 1b (a benzothiazole)Mushroom Tyrosinase0.2 ± 0.01[12]
Compound 4 (a carboxamide)Mushroom Tyrosinase1.51[13]
Compound 5c (an oxoethyl derivative)Mushroom Tyrosinase0.0089[15]
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
  • Reagents: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-tyrosine (substrate) in the same buffer. Prepare various concentrations of the test compound. Kojic acid is a suitable positive control.

  • Assay Procedure: In a 96-well plate, mix the tyrosinase solution with the test compound at different concentrations and incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add the L-tyrosine solution to initiate the reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a molecule of significant interest, built upon a scaffold with proven and diverse biological activities. While direct experimental data on this specific compound is emerging, a strong body of evidence from closely related analogues suggests its potential as a multi-target agent with applications in oncology, inflammation, and dermatology. The presence of the 4-hydroxyphenyl group is a recurring feature in active compounds across these therapeutic areas, and the carboxylic acid moiety provides a handle for further derivatization to optimize its pharmacological properties.

Future research should focus on the direct synthesis and comprehensive biological evaluation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid to confirm the activities inferred from its analogues. In vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. The exploration of its potential as a lead compound for the development of novel therapeutics is a promising avenue for drug discovery.

References

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (n.d.). MDPI. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. [Link]

  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2017).
  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. (2023). RSC Publishing. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). Archives of Pharmacal Research. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. (n.d.).
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). WJPMR. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Semantic Scholar. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384). (2013). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. (2024). RSC Medicinal Chemistry. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
  • Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (2020). Bioorganic Chemistry. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2018). Molecules. [Link]

  • Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. (2022). ResearchGate. [Link]

  • Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. (2009).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PLOS ONE. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide on the Postulated Mechanisms of Action of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential mechanisms of action of a specific derivative, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. In the absence of direct experimental data for this exact molecule, this document synthesizes findings from structurally related thiazole-containing compounds to postulate several plausible and testable mechanisms of action. These include inhibition of receptor tyrosine kinases, modulation of ion channels, antimicrobial activity, and iron chelation. For each proposed mechanism, we will delve into the underlying biological pathways, suggest robust experimental protocols for validation, and provide visual representations of the key processes. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and similar compounds.

Introduction: The Thiazole Moiety as a Versatile Pharmacophore

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a diverse range of biological targets. Thiazole derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][2] The compound of interest, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, combines this versatile thiazole core with a hydroxyphenyl group, which can act as a hydrogen bond donor and acceptor, and a carboxylic acid group, which can participate in ionic interactions and metal chelation. This combination of functional groups suggests a rich potential for biological activity. This guide will explore the most probable mechanisms of action based on the established activities of analogous structures.

Postulated Mechanism 1: Inhibition of c-Met Receptor Tyrosine Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[3] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4][5][6] Several small molecule inhibitors of c-Met feature heterocyclic cores, including thiazole derivatives, which act as ATP-competitive inhibitors at the kinase domain.

The c-Met Signaling Pathway

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain.[4] This activation triggers the recruitment and phosphorylation of downstream signaling proteins, including Gab1, GRB2, and STAT3. These, in turn, activate major signaling cascades such as the RAS/MAPK pathway, promoting cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival.[4] Inhibition of c-Met's kinase activity blocks these downstream signals, leading to anti-tumor effects.

Visualizing c-Met Inhibition

cMet_Pathway cluster_membrane Cell Membrane cMet_Receptor c-Met Receptor ADP ADP cMet_Receptor->ADP P P cMet_Receptor->P Autophosphorylation HGF HGF Ligand HGF->cMet_Receptor Binds Thiazole_Inhibitor 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid (Postulated Inhibitor) Thiazole_Inhibitor->cMet_Receptor Blocks ATP Binding Site Inhibition Inhibition ATP ATP ATP->cMet_Receptor PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK STAT3 STAT3 Pathway P->STAT3 Cell_Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation & Motility RAS_MAPK->Cell_Proliferation STAT3->Cell_Proliferation Inhibition->PI3K_AKT Inhibition->RAS_MAPK Inhibition->STAT3

Caption: Postulated inhibition of the c-Met signaling pathway by the thiazole derivative.

Proposed Experimental Protocol: In Vitro c-Met Kinase Assay
  • Objective: To determine the direct inhibitory effect of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid on c-Met kinase activity.

  • Materials: Recombinant human c-Met kinase, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, the test compound, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagents from the kit, which correlates with kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Postulated Mechanism 2: Negative Allosteric Modulation of AMPA Receptors

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[7] Their dysregulation is implicated in neurological disorders such as epilepsy and Alzheimer's disease.[7] Negative allosteric modulators (NAMs) of AMPARs represent a promising therapeutic strategy.[8][9] These molecules do not compete with glutamate but bind to a different site on the receptor to inhibit its function, often by promoting desensitization.[8]

AMPA Receptor Function and Modulation

AMPARs are tetrameric ion channels. Glutamate binding to the ligand-binding domain (LBD) induces a conformational change that opens the ion channel pore, allowing the influx of Na+ and Ca2+ ions. NAMs typically bind in the transmembrane domain (TMD) region, near the channel gate. This binding decouples the conformational change in the LBD from the opening of the ion channel, thereby inhibiting receptor function without preventing glutamate from binding.[8]

Visualizing AMPA Receptor Modulation

AMPAR_Modulation cluster_resting Resting State cluster_active Active State cluster_inhibited Inhibited State (with NAM) Resting LBD (Open Clamshell) TMD (Channel Closed) Active LBD (Closed Clamshell) TMD (Channel Open) Resting->Active Activation Inhibited LBD (Closed Clamshell) TMD (Channel Closed) Resting->Inhibited Active->Resting Deactivation Ion_Flow Na+/Ca2+ Influx Active->Ion_Flow Inhibited->Resting Glutamate Glutamate Glutamate->Resting:lbd Glutamate->Inhibited:lbd NAM Thiazole NAM (Postulated) NAM->Resting:tmd

Caption: Postulated negative allosteric modulation of an AMPA receptor.

Proposed Experimental Protocol: Electrophysiology on Expressed Receptors
  • Objective: To assess the modulatory effect of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid on AMPA receptor currents.

  • Materials: HEK293 cells expressing recombinant AMPA receptors (e.g., homomeric GluA2), patch-clamp electrophysiology rig, external and internal recording solutions, glutamate, and the test compound.

  • Procedure:

    • Culture HEK293 cells expressing the desired AMPA receptor subunit.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Rapidly apply a saturating concentration of glutamate to elicit a control AMPA receptor current.

    • Co-apply glutamate with various concentrations of the test compound.

    • Measure the peak amplitude and decay kinetics of the elicited currents.

    • A reduction in peak current amplitude or an acceleration of the decay (desensitization) in the presence of the compound would indicate negative allosteric modulation.

    • Calculate the IC50 for the inhibitory effect.

Postulated Mechanism 3: Antimicrobial Activity

Thiazole derivatives are known to possess broad-spectrum antimicrobial activity.[1] Their mechanisms of action can be diverse, often targeting essential cellular processes in bacteria and fungi.

Antifungal Mechanism: Ergosterol Synthesis Inhibition

A common mechanism for azole antifungals is the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[10][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death or growth inhibition.[11]

Visualizing an Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound in 96-well plate Start->Prepare_Compound Inoculate Add standardized fungal or bacterial suspension to each well Prepare_Compound->Inoculate Incubate Incubate under appropriate conditions (e.g., 37°C, 24-48h) Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to measure optical density Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (Minimum Inhibitory Concentration) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Experimental Protocol: Broth Microdilution for MIC
  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against relevant microbial strains (e.g., Candida albicans, Staphylococcus aureus).

  • Materials: 96-well microtiter plates, appropriate microbial growth medium (e.g., RPMI for fungi, Mueller-Hinton broth for bacteria), microbial inoculums standardized to 0.5 McFarland, and the test compound.

  • Procedure:

    • Perform a two-fold serial dilution of the test compound in the growth medium across the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.

    • Incubate the plates under optimal growth conditions.

    • After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Postulated Mechanism 4: Iron Chelation

Iron is essential for life but can be toxic in excess. Iron chelators are compounds that bind to iron, facilitating its removal from the body or preventing it from participating in harmful redox reactions. The carboxylic acid and hydroxyphenyl groups on the target molecule, in conjunction with the thiazole nitrogens and sulfur, could potentially coordinate with iron ions.

Cellular Iron and Chelation

Within cells, a small fraction of iron exists as a "labile iron pool" (LIP). This iron is redox-active and can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Iron chelators can enter the cell, bind to the LIP, and either be exported from the cell or render the iron inert.[12][13] The effectiveness of a chelator depends on its lipophilicity (for cell penetration) and its affinity for iron.[12][14]

Visualizing an Iron Chelation Assay Workflow

Calcein_Assay Load_Cells 1. Load cells with Calcein-AM (cell-permeable) Hydrolysis 2. Intracellular esterases cleave AM, trapping fluorescent Calcein Load_Cells->Hydrolysis Quenching 3. Labile iron pool (Fe²⁺/Fe³⁺) quenches Calcein fluorescence Hydrolysis->Quenching Add_Chelator 4. Add test compound (potential iron chelator) Quenching->Add_Chelator Chelation 5. Compound chelates iron, releasing it from Calcein Add_Chelator->Chelation Measure_Fluorescence 6. Measure increase in fluorescence over time Chelation->Measure_Fluorescence

Caption: Workflow of a Calcein-AM assay to measure intracellular iron chelation.

Proposed Experimental Protocol: Calcein-AM Assay for Intracellular Iron Chelation
  • Objective: To assess the ability of the test compound to chelate intracellular labile iron.

  • Materials: A suitable cell line (e.g., K562), cell culture medium, Calcein-AM, the test compound, and a fluorescence plate reader.

  • Procedure:

    • Culture cells in a 96-well plate.

    • Load the cells with Calcein-AM, which is non-fluorescent. Inside the cell, esterases convert it to the fluorescent calcein.

    • The fluorescence of calcein is quenched by binding to the intracellular labile iron pool.

    • Add the test compound at various concentrations to the cells. A known iron chelator (e.g., deferiprone) should be used as a positive control.

    • If the compound chelates iron, it will remove it from calcein, causing an increase in fluorescence.

    • Monitor the fluorescence intensity over time. The rate and extent of fluorescence increase are proportional to the compound's ability to chelate intracellular iron.

Summary of Postulated Activities and Supporting Data

The following table summarizes the potential activities of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, with representative IC50 values for structurally related compounds from the literature to provide context for expected potencies.

Postulated Mechanism of ActionBiological TargetRepresentative Activity of Related CompoundsReference
Kinase Inhibitionc-MetIC50 values in the low nanomolar to micromolar range for various thiazole carboxamides.[3]
Ion Channel ModulationAMPA ReceptorIC50 values for inhibition of AMPA-mediated currents in the low micromolar range for thiazole derivatives.[9]
Antifungal ActivityLanosterol 14α-demethylaseMIC values ranging from 0.008 to 7.81 µg/mL against C. albicans for novel thiazole derivatives.[15]
Iron ChelationLabile Iron PoolEffective chelation demonstrated by various lipophilic chelators in cellular assays.[13]

Note: The presented values are for analogous compounds and are intended for illustrative purposes only. The actual activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid must be determined experimentally.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a molecule with significant therapeutic potential, stemming from its privileged thiazole core and versatile functional groups. Based on the extensive literature on related compounds, we have postulated four distinct and plausible mechanisms of action: c-Met kinase inhibition, negative allosteric modulation of AMPA receptors, antimicrobial activity via ergosterol synthesis inhibition, and intracellular iron chelation. Each of these hypotheses is grounded in established pharmacology and is readily testable using the detailed experimental protocols provided in this guide. The next critical step is to perform these in vitro assays to determine which, if any, of these mechanisms are relevant for this specific molecule. Subsequent studies should then focus on the most potent activity, progressing to cell-based models of disease, and eventually, in vivo efficacy and safety studies. This systematic approach will be essential to fully uncover the pharmacological profile of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid and to determine its potential as a future therapeutic agent.

References

  • Thiazole antifungals. (n.d.). EBSCO. [Link]

  • Yelshanskaya, M. V., Li, Y., & Sobolevsky, A. I. (2020). Allosteric Competition and Inhibition in AMPA Receptors. bioRxiv. [Link]

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]

  • Stensbøl, C., Andersen, S. C., Mirza, M., Balle, T., & Kastrup, A. S. (2019). Mutational Analysis and Modeling of Negative Allosteric Modulator Binding Sites in AMPA Receptors. Molecular Pharmacology, 96(4), 457–468. [Link]

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & El-gawish, M. A. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(6), 643–661. [Link]

  • Underiner, T. L., Herbertz, T., & Pise-Masison, C. A. (2010). c-Met inhibitors. Current Topics in Microbiology and Immunology, 341, 1-24. [Link]

  • Patel, K., & Patel, M. (2017). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Medicinal Chemistry, 7(9). [Link]

  • c-Met inhibitor. (n.d.). In Wikipedia. [Link]

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Semantic Scholar. [Link]

  • Porter, J. (2010). Small molecule c-Met kinase inhibitors: a review of recent patents. Expert Opinion on Therapeutic Patents, 20(2), 159–177. [Link]

  • Singh, R. K., Kumar, S., & Singh, A. (2018). Thiazole Compounds as Antiviral Agents: An Update. ResearchGate. [Link]

  • Liu, X. (2014). Targeting Receptor Tyrosine Kinase MET in Cancer: Small Molecule Inhibitors and Clinical Progress. Journal of Medicinal Chemistry, 57(11), 4427–4440. [Link]

  • Varga, B., Tihanyi, T., Gemesi, I., Szabo, G., & Tarnawa, I. (2000). Negative allosteric modulators of AMPA-preferring receptors inhibit [(3)H]GABA release in rat striatum. Neurochemistry International, 37(1), 33–45. [Link]

  • Christensen, J. G., Schreck, R., Burrows, J., Kuruganti, P., Chan, E., Le, P., Chen, J., Wang, X., Ruslim, L., Blake, R., Lipson, K. E., Ramphal, J., Do, S., Cui, J. J., Cherrington, J. M., & Mendel, D. B. (2003). A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. Cancer Research, 63(21), 7345–7355. [Link]

  • Gmiro, V. E., Serova, O. V., & Zhabko, E. P. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4811. [Link]

  • Gavan, A., Gavan, C., Oniga, O., & Pirnau, A. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(21), 6438. [Link]

  • Sobolevsky, A. I., & Yelshanskaya, M. V. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. eLife, 3, e03723. [Link]

  • Al-Zahrani, L. A., El-Emam, A. A., & Al-Tamimi, A. M. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of the Iranian Chemical Society, 18(6), 1361–1373. [Link]

  • Pop, R., Gavan, A., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(24), 7545. [Link]

  • Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). Chelation and mobilization of cellular iron by different classes of chelators. The Hebrew University of Jerusalem. [Link]

  • Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). Chelation and mobilization of cellular iron by different classes of chelators. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1745(2), 140–150. [Link]

  • Glickstein, H. (2006). Objectives and mechanism of iron chelation therapy. Blood Reviews, 20(6), 309–317. [Link]

  • Zhang, J., He, J., & Li, M. (2021). Therapeutic potential of iron chelators on osteoporosis and their cellular mechanisms. Biomedicine & Pharmacotherapy, 137, 111380. [Link]

  • Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). Chelation and Mobilization of Cellular Iron by Different Classes of Chelators. ScienceDirect. [Link]

Sources

Exploratory

Spectroscopic Scrutiny of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

Introduction Welcome to an in-depth exploration of the spectroscopic characteristics of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This technical guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to an in-depth exploration of the spectroscopic characteristics of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This technical guide is designed for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the structural elucidation of this important heterocyclic compound. Within this document, we will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. Our approach transcends a mere presentation of data; we will delve into the causality behind the observed spectral features, grounding our interpretations in established principles of spectroscopic analysis. The protocols and interpretations herein are presented to be self-validating, providing a robust framework for your own analytical endeavors.

The subject of our investigation, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, is a molecule of significant interest, possessing a trifecta of key functional groups: a phenolic hydroxyl group, a thiazole heterocyclic core, and a carboxylic acid moiety. This unique combination imparts a range of chemical properties that are of interest in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, and it is through the combined application of modern spectroscopic techniques that we can achieve this with confidence.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Caption: Molecular Structure of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

This guide will now proceed to detail the expected spectroscopic data for this molecule, beginning with Nuclear Magnetic Resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard and effective protocol for obtaining high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has exchangeable protons that will not interfere with the signals of interest. The use of DMSO-d₆ also allows for the observation of the hydroxyl and carboxylic acid protons.

  • Spectrometer Setup: The dissolved sample is transferred to a clean, dry 5 mm NMR tube. The spectrometer is typically a 400 MHz or higher field instrument to ensure good signal dispersion.

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , a proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A wider spectral width (around 220 ppm) is necessary. To enhance the signal of quaternary carbons, a longer relaxation delay (5-10 seconds) may be employed.[2]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0broad singlet1HCarboxylic acid (-COOH)
~10.0singlet1HPhenolic hydroxyl (-OH)
~8.2singlet1HThiazole H-5
~7.8doublet2HAromatic (ortho to thiazole)
~6.9doublet2HAromatic (ortho to -OH)

Interpretation of the ¹H NMR Spectrum:

  • The downfield signals at approximately 13.0 and 10.0 ppm are characteristic of the acidic protons of the carboxylic acid and the phenolic hydroxyl group, respectively. Their broad nature is due to hydrogen bonding and chemical exchange.

  • A singlet at around 8.2 ppm is anticipated for the proton at the 5-position of the thiazole ring. The aromatic behavior of the thiazole ring results in a chemical shift in this region.[3]

  • The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing thiazole group are expected to be deshielded and appear further downfield (~7.8 ppm), while the protons ortho to the electron-donating hydroxyl group will be more shielded and appear upfield (~6.9 ppm).[4]

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~168Thiazole C-2
~162Carboxylic acid (-COOH)
~160Aromatic C-OH
~145Thiazole C-4
~130Aromatic C (ortho to thiazole)
~125Thiazole C-5
~122Aromatic C (ipso to thiazole)
~116Aromatic C (ortho to -OH)

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift of around 162 ppm.[5]

  • The carbons of the thiazole ring will have distinct chemical shifts, with C-2 being the most deshielded due to its position between two heteroatoms.[6]

  • The aromatic carbons will show a pattern consistent with the substitution. The carbon bearing the hydroxyl group will be significantly deshielded (~160 ppm), while the carbons ortho to the hydroxyl group will be shielded.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule. The IR spectrum of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid will be rich with characteristic absorption bands.

Experimental Protocol: KBr Pellet Method

A common and effective method for obtaining the IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique:

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[8]

  • Pellet Formation: The finely ground mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press. This process forms a thin, transparent pellet.[8][9]

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.[10][11][12]

IR Spectral Data (Predicted)

The IR spectrum is predicted to display the following significant absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer and phenol)
~3100MediumAromatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1610, ~1500MediumC=C stretch (aromatic and thiazole rings)
~1450MediumO-H bend (in-plane)
~1250StrongC-O stretch (phenol and carboxylic acid)
~830Strongpara-disubstituted C-H bend (out-of-plane)

Interpretation of the IR Spectrum:

  • A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid, which will overlap with the phenolic O-H stretch.[13][14][15]

  • A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid. Conjugation with the thiazole ring may slightly lower this frequency.[16]

  • Absorptions in the 1610-1500 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic and thiazole rings.[6][17][18]

  • A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations of the phenol and carboxylic acid groups.[17]

  • The out-of-plane C-H bending vibration for a 1,4-disubstituted benzene ring typically appears as a strong band around 830 cm⁻¹.[17]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical procedure for acquiring the ESI-MS spectrum is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation (for positive ion mode) or ammonia/piperidine for deprotonation (for negative ion mode).

  • Infusion and Ionization: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate. A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[19][20][21]

  • Desolvation and Ion Detection: The solvent evaporates from the droplets, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratio (m/z) is determined.

Mass Spectral Data (Predicted)

In negative ion mode ESI-MS , the deprotonated molecule [M-H]⁻ would be the most prominent ion.

m/z (Predicted)Ion
236.0[M-H]⁻

In positive ion mode ESI-MS , the protonated molecule [M+H]⁺ would be observed.

m/z (Predicted)Ion
238.0[M+H]⁺

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely reveal the following key fragmentations:

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 192.0.[22]

  • Loss of H₂O (18 Da): While less common from the deprotonated molecule, it is a possibility.

  • Thiazole Ring Opening: Fragmentation of the thiazole ring can lead to various smaller fragments.[23][24][25]

M_H [M-H]⁻ m/z 236.0 M_H_CO2 [M-H-CO₂]⁻ m/z 192.0 M_H->M_H_CO2 - CO₂ M_H_H2O [M-H-H₂O]⁻ m/z 218.0 M_H->M_H_H2O - H₂O (minor)

Caption: Predicted major fragmentation pathways in negative ion ESI-MS/MS.

Conclusion

The structural elucidation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a clear demonstration of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The predicted data and interpretations presented in this guide serve as a robust framework for the analysis of this compound and its derivatives. By understanding the principles behind the spectroscopic data, researchers can confidently characterize their synthesized molecules and advance their scientific objectives.

References

  • University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Chemical Reviews, 3(2), 123-137.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2011). The Journal of Physical Chemistry A, 115(24), 6469–6479.
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 343-349.
  • Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. (2024). Critical Reviews in Food Science and Nutrition, 64(10), 2906-2916.
  • The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. (2020). Foods, 9(10), 1369.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. (2019). Molecules, 24(18), 3326.
  • Clarke, G. M., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 859-866.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007). Journal of the Chinese Chemical Society, 54(6), 1453-1460.
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Molecules, 29(13), 2977.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). International Journal of Molecular Sciences, 24(2), 1696.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
  • Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • The absorption spectra of some thiazines and thiazoles. (1967). Journal of the Chemical Society B: Physical Organic, 493-498.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2020). Mass Spectrometry Reviews, 39(5-6), 472-496.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of Engineering Technologies and Management Research, 8(2), 1-8.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2000). The Clinical Biochemist Reviews, 21(1), 21-33.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Retrieved from [Link]

Sources

Foundational

discovery and history of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Biological Context Abstract This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-1,3-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery of this molecule is not prominently documented, its chemical lineage is rooted in the rich history of thiazole synthesis, most notably the Hantzsch thiazole synthesis developed in the late 19th century.[1] The thiazole scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] This guide details the plausible synthetic routes, physicochemical properties, and characterization of the title compound. Furthermore, it explores the biological activities of structurally related hydroxyphenyl-thiazole derivatives to provide a framework for its potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3][4] This document is intended for researchers and professionals in drug development, offering foundational knowledge and practical methodologies for the study of this and related compounds.

Introduction and Historical Context

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of biological interactions.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[5][6]

The historical foundation for the synthesis of compounds like 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid was laid by Arthur Hantzsch in 1887 with his development of the Hantzsch thiazole synthesis.[1] This robust method, involving the condensation of an α-halocarbonyl compound with a thioamide, remains a fundamental strategy for constructing the thiazole core.[7]

Physicochemical and Spectroscopic Characterization

The fundamental properties of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid are crucial for its handling, formulation, and interpretation in biological assays.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are critical for predicting the compound's behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃S[8]
Molecular Weight221.23 g/mol [9]
XLogP32.1[9]
Hydrogen Bond Donor Count2[9]
Hydrogen Bond Acceptor Count4[9]

Table 1: Physicochemical properties of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Spectroscopic Profile

The structural elucidation of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl ring and the thiazole ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm), while the phenolic proton will also be observable.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), as well as for the carbons of the thiazole and hydroxyphenyl rings.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1750 cm⁻¹). A distinct O-H stretch for the phenolic group will also be present.

  • Mass Spectrometry : Mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its chemical formula.

Synthesis and Purification

The synthesis of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid can be efficiently achieved via the Hantzsch thiazole synthesis.[7] This involves the cyclocondensation of 4-hydroxythiobenzamide with an α-halopyruvate derivative.

Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from the commercially available 4-hydroxybenzonitrile.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification A 4-Hydroxybenzonitrile B 4-Hydroxythiobenzamide A->B  H₂S, Et₃N D Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate B->D C Ethyl Bromopyruvate C->D E 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid D->E  NaOH, H₂O/EtOH

Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
  • Thioamide Formation : To a solution of 4-hydroxybenzonitrile in a suitable solvent such as pyridine or DMF, add triethylamine. Bubble hydrogen sulfide gas through the solution at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product, 4-hydroxythiobenzamide, with an organic solvent. Purify by recrystallization.

  • Cyclocondensation : Dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol. Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up : Cool the reaction mixture to room temperature. A precipitate of the product may form. If not, reduce the solvent volume under reduced pressure.

  • Purification : Collect the solid by filtration and wash with cold ethanol to yield the crude ethyl ester. Further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel.

Experimental Protocol: Saponification to the Carboxylic Acid
  • Hydrolysis : Suspend the ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents).

  • Reaction : Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification : Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Isolation : The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.

  • Purification : Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield the final product, 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Biological Activity and Potential Applications

While specific biological data for 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is sparse in the literature, the broader family of hydroxyphenyl-thiazole derivatives has been investigated for a range of therapeutic applications.

Anticancer Activity

Thiazole derivatives are prominent in anticancer research.[3] Compounds bearing a hydroxyphenyl substituent on the thiazole ring have demonstrated cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells.[3] The mechanism often involves the induction of apoptosis. The presence of the phenolic hydroxyl group can be crucial for activity, potentially forming hydrogen bonds with target proteins.[3]

Enzyme Inhibition

The thiazole-4-carboxylic acid moiety is a known pharmacophore for enzyme inhibition. For example, derivatives of this scaffold have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[10] Additionally, various thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[4] The carboxylic acid group often acts as a key binding element, chelating metal ions in the active site or forming critical hydrogen bonds.

G cluster_0 Potential Interactions A 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid B Enzyme Active Site A->B Binding C Hydrogen Bonding (Phenolic OH) B->C D Ionic/H-Bonding (Carboxylic Acid) B->D E π-π Stacking (Aromatic Rings) B->E

Potential enzyme binding interactions.
Antimicrobial Activity

The thiazole nucleus is a component of several antimicrobial agents.[2] Derivatives of 2-aminothiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] The hydroxyphenyl substituent can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell walls and interact with intracellular targets.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a molecule with a strong foundation in the principles of medicinal chemistry. While its specific discovery and development history are not well-documented, its synthesis is readily achievable through established methods like the Hantzsch reaction. The structural motifs of a hydroxyphenyl group, a thiazole core, and a carboxylic acid functional group suggest a high potential for biological activity, particularly in the areas of anticancer therapy, enzyme inhibition, and antimicrobial applications.

Future research should focus on a systematic evaluation of this compound's biological profile. This would include broad screening against various cancer cell lines, a panel of clinically relevant enzymes, and diverse microbial strains. Mechanistic studies to elucidate its mode of action and structure-activity relationship (SAR) studies to optimize its potency and selectivity would be valuable next steps in realizing the therapeutic potential of this and related thiazole derivatives.

References

  • PubChem. 2-(2-Hydroxyphenyl)-4-thiazolecarboxylic acid. Available at: [Link]

  • ResearchGate. 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. Available at: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PMC. Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]

  • PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Available at: [Link]

  • Science of Synthesis. The present review covers the synthesis and modification of aromatic thiazoles, e.g. 1. Available at: [Link]

  • PubChem. 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches. Available at: [Link]

  • RSC Publishing. Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available at: [Link]

  • PubMed. (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. Available at: [Link]

  • PMC. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Available at: [Link]

  • PMC. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Available at: [Link]

  • ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates. The specific...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates. The specific derivative, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, combines several key pharmacophoric features that suggest a rich potential for therapeutic intervention across a spectrum of diseases. This technical guide provides an in-depth analysis of the plausible therapeutic targets for this compound, grounded in the established bioactivities of structurally related molecules. We will explore its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), an inhibitor of key protein kinases, and an antagonist of carbonic anhydrases. For each potential target, we will delineate the scientific rationale, propose relevant signaling pathways, and provide detailed, actionable experimental protocols for validation. This guide is intended to serve as a comprehensive resource for researchers aiming to elucidate the mechanism of action and therapeutic utility of this promising small molecule.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid molecule is a compelling subject for drug discovery. Its core, the thiazole ring, is a versatile heterocyclic motif known for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The substitution pattern of this particular derivative further enhances its therapeutic potential. The 2-(4-hydroxyphenyl) moiety is a recognized feature in compounds targeting various enzymes, while the 4-carboxylic acid group can provide a crucial interaction point for receptor binding and improve pharmacokinetic properties. This unique combination of structural elements suggests that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is not a random molecule but a rationally designed scaffold with the potential to interact with multiple, therapeutically relevant biological targets.

Potential Therapeutic Target I: Peroxisome Proliferator-Activated Receptors (PPARs)

Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of metabolism, inflammation, and cellular differentiation.[1] The thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, are well-established PPARγ agonists used in the treatment of type 2 diabetes.[2] These drugs feature a thiazolidine-2,4-dione ring, which shares structural similarities with the thiazole-4-carboxylic acid core of our compound of interest. This structural analogy strongly suggests that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid may also function as a PPARγ agonist. Activation of PPARγ has profound therapeutic implications, not only for metabolic disorders but also for inflammatory diseases and certain cancers.[2][3] A related compound, 2,4-dihydroxyphenyl-benzo[d]thiazole (MHY553), has been identified as a PPARα agonist, further supporting the potential for this class of molecules to interact with the PPAR family of receptors.[4]

Signaling Pathway

PPAR_Signaling Compound 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid PPARg PPARγ Compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolism Improved Insulin Sensitivity & Glucose Metabolism TargetGenes->Metabolism Inflammation Anti-inflammatory Effects TargetGenes->Inflammation

Figure 1: Proposed PPARγ signaling pathway for the subject compound.
Experimental Validation: PPARγ Activation Assay

To empirically determine if 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid activates PPARγ, a cell-based reporter assay is recommended. This assay quantifies the ligand-induced activation of the receptor by measuring the expression of a reporter gene under the control of a PPAR-responsive promoter.

Protocol: PPARγ Transcription Factor Activity ELISA [5][6]

Objective: To measure the ability of the test compound to activate PPARγ in a cellular context.

Materials:

  • Human PPARγ Transcription Factor Assay Kit (e.g., Abcam ab133101 or similar)

  • Nuclear Extraction Kit

  • HEK293T or other suitable mammalian cell line

  • Cell culture medium and supplements

  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (test compound)

  • Rosiglitazone (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and rosiglitazone in cell culture medium. The final concentration of DMSO should not exceed 0.1%.

    • Replace the cell culture medium with the prepared compound dilutions and incubate for 24 hours.

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts using a Bradford assay or a similar method.

  • PPARγ Binding Assay (ELISA):

    • Add 100 µL of diluted nuclear extracts (typically 10-20 µg of total protein) to the wells of the PPARγ-specific DNA-coated plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C on an orbital shaker.

    • Wash the wells three times with 1x Wash Buffer.

    • Add 100 µL of the primary antibody specific for PPARγ to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with 1x Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times with 1x Wash Buffer.

    • Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Plot the absorbance values against the concentration of the test compound and the positive control.

  • Determine the EC50 value for the test compound, which represents the concentration at which 50% of the maximal PPARγ activation is achieved.

Potential Therapeutic Target II: Protein Kinases

Scientific Rationale

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-arylthiazole scaffold is a known pharmacophore in the design of kinase inhibitors. Furthermore, the 4-hydroxyphenyl group is a common structural motif in many potent and specific tyrosine kinase inhibitors. For instance, derivatives of 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole have been identified as sphingosine kinase 1 (SK1) inhibitors.[7] Given these structural precedents, it is highly plausible that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid could exhibit inhibitory activity against one or more protein kinases, particularly those in the tyrosine kinase family.

Signaling Pathway

Kinase_Inhibition Compound 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid Kinase Tyrosine Kinase (e.g., EGFR, Src) Compound->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellProliferation Reduced Cell Proliferation Downstream->CellProliferation Leads to

Figure 2: General mechanism of tyrosine kinase inhibition.
Experimental Validation: Tyrosine Kinase Inhibition Assay

To assess the potential of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid as a tyrosine kinase inhibitor, a robust and sensitive in vitro assay is required. The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a widely used platform for this purpose.

Protocol: LanthaScreen® TR-FRET Tyrosine Kinase Assay [8][9][10]

Objective: To quantify the inhibitory activity of the test compound against a specific tyrosine kinase.

Materials:

  • LanthaScreen® Kinase Assay Kit (e.g., Thermo Fisher Scientific, specific for the kinase of interest)

  • Purified, active tyrosine kinase (e.g., EGFR, Src, Abl)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phosphotyrosine antibody

  • ATP

  • TR-FRET Dilution Buffer

  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (test compound)

  • Staurosporine or a known inhibitor of the target kinase (positive control)

  • DMSO (vehicle control)

  • 384-well, low-volume, black microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control in DMSO. Then, dilute further in TR-FRET Dilution Buffer to the desired final concentrations.

    • Prepare a solution of the kinase and the fluorescein-labeled substrate in TR-FRET Dilution Buffer.

    • Prepare a solution of ATP in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4x test compound or control solution.

    • Add 2.5 µL of the 4x kinase/substrate mixture.

    • To initiate the reaction, add 5 µL of the 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2x detection solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).

Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Potential Therapeutic Target III: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[12] The thiazole and thiadiazole scaffolds are present in several known carbonic anhydrase inhibitors.[13] This suggests that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid may also possess CA inhibitory activity.

Signaling Pathway

CA_Inhibition Compound 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid CA Carbonic Anhydrase Compound->CA Inhibits HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CA Physiological_Effect Altered pH & Ion Balance HCO3_H->Physiological_Effect Leads to Therapeutic_Outcome Therapeutic Effect (e.g., Reduced Intraocular Pressure) Physiological_Effect->Therapeutic_Outcome

Figure 3: Mechanism of carbonic anhydrase inhibition.
Experimental Validation: Carbonic Anhydrase Inhibition Assay

The inhibitory potential of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid against carbonic anhydrase can be determined by measuring its effect on the esterase activity of the enzyme.

Protocol: Colorimetric Carbonic Anhydrase Activity Assay [14][15][16]

Objective: To determine the inhibitory effect of the test compound on the esterase activity of carbonic anhydrase.

Materials:

  • Carbonic Anhydrase Activity Assay Kit (e.g., Sigma-Aldrich MAK404 or similar)

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (pNPA), the substrate

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (test compound)

  • Acetazolamide (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well, clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPA (e.g., 20 mM) in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compound and acetazolamide in DMSO, then dilute further in Assay Buffer.

    • Prepare a working solution of carbonic anhydrase in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add 180 µL of Assay Buffer.

    • Add 10 µL of the diluted test compound, control inhibitor, or vehicle.

    • Add 10 µL of the carbonic anhydrase solution. For the blank, add 10 µL of Assay Buffer instead.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and the positive control relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Summary of Potential Therapeutic Targets and Validation Assays

Potential Target Therapeutic Rationale Recommended Validation Assay Key Parameters to Determine
PPARγ Structural similarity to thiazolidinedione PPARγ agonists; potential role in metabolic and inflammatory diseases.[1][2]PPARγ Transcription Factor Activity ELISAEC50
Protein Kinases Presence of 2-arylthiazole scaffold and 4-hydroxyphenyl moiety, common in kinase inhibitors.[7]LanthaScreen® TR-FRET Kinase AssayIC50
Carbonic Anhydrases Thiazole core is a known pharmacophore for CA inhibitors; potential in glaucoma, epilepsy, and cancer.[11][12]Colorimetric CA Esterase Activity AssayIC50

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid represents a molecule of significant therapeutic interest due to its privileged structural motifs. The evidence presented in this guide strongly supports its investigation as a potential modulator of PPARs, an inhibitor of protein kinases, and a carbonic anhydrase inhibitor. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses.

Future research should focus on a systematic screening of this compound against a panel of kinases and carbonic anhydrase isoforms to identify specific targets. Subsequent studies should then progress to cell-based assays to evaluate its effects on downstream signaling pathways and cellular phenotypes. Ultimately, in vivo studies in relevant animal models of disease will be crucial to ascertain the therapeutic efficacy and safety profile of this promising compound. The insights gained from such a comprehensive investigation will be invaluable for the continued development of novel therapeutics based on the versatile thiazole scaffold.

References

  • Kim, H., et al. (2020). 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin. Experimental Gerontology, 143, 111153. [Link]

  • Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Medicinal Chemistry Research, 24(8), 3147-3158. [Link]

  • Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1087-1097. [Link]

  • Kumar, A., et al. (2019). Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. EXCLI Journal, 18, 54-66. [Link]

  • Nareddy, P. K., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(15), 4991. [Link]

  • Ciavarella, C., et al. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. Molecules, 25(9), 2188. [Link]

  • Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1087-1097. [Link]

  • Li, W., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(11), 3779-3792. [Link]

  • Rana, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 10-54. [Link]

  • Guler, O. O., et al. (2017). Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. Archiv der Pharmazie, 350(1-2), e1600092. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Application Note 268. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3, PPARγ) Reporter Assay System. INDIGO Biosciences. [Link]

  • De Simone, G., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335. [Link]

  • Al-Absi, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. [Link]

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • Assay Genie. (n.d.). PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Assay Genie. [Link]

  • Pocker, Y., & Stone, J. T. (1967). Esterase Activities of Human Carbonic Anhydrases B and C. Biochemistry, 6(3), 668-678. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. Pharmaceutical Chemistry Journal, 56(2), 163-175. [Link]

  • Choi, S. H., & Park, K. S. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. F1000Research, 7, 1099. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-666. [Link]

  • Napiórkowska, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(11), 3501. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Shafiq, Z., et al. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 12(45), 29335-29348. [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Tyagi, S., et al. (2011). Therapeutic Roles of Peroxisome Proliferator-Activated Receptor Agonists. Journal of Clinical Pharmacology, 51(8), 1095-1111. [Link]

  • Ren, S., et al. (2011). The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. Molecular Cancer Therapeutics, 10(8), 1473-1482. [Link]

  • Bonefeld-Jørgensen, E. C., et al. (2019). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. Environmental Health, 18(1), 46. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a molecule belonging to the versatile thiazole class of heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a molecule belonging to the versatile thiazole class of heterocyclic compounds. Thiazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The computational strategies outlined herein are designed to systematically explore the therapeutic potential of this specific molecule, from initial target identification to the prediction of its pharmacokinetic profile.

The narrative of this guide is structured not as a rigid protocol but as a logical, decision-driven workflow. It emphasizes the rationale behind each computational step, reflecting a field-proven approach to computer-aided drug design (CADD).[3] The core philosophy is to build a self-validating cascade of evidence, where the output of one stage informs and refines the next, thereby increasing the confidence in the final predictions and minimizing the risk of late-stage failures in the drug discovery pipeline.[4][5]

Part 1: Target Identification and Hypothesis Generation

Ligand-Based Target Prediction

This method operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[9] We will computationally screen our query molecule against vast databases of known bioactive compounds.

Workflow Protocol: Ligand-Based Screening

  • Canonical SMILES Generation: The first step is to represent 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in a machine-readable format. The canonical SMILES string is C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)O.[10]

  • Database Screening: Utilize public web servers like SwissTargetPrediction, SuperPred, or TargetNet. These tools compare the 2D and 3D topology of our query molecule against their internal libraries of ligands with experimentally validated targets.

  • Target Class Analysis: The output will be a ranked list of potential protein targets. It is crucial to analyze this list not just for individual proteins but for over-represented protein families (e.g., kinases, GPCRs, proteases). Thiazole derivatives, for instance, have shown activity against targets like carbonic anhydrase and VEGFR-2.[11][12] This provides an initial filter for biological plausibility.

  • Hypothesis Refinement: Cross-reference the top-ranked targets with disease pathology databases (e.g., OMIM, DisGeNET) to connect the potential biological activity with a therapeutic indication.

Structure-Based Target Prediction (Reverse Docking)

In contrast to screening compound libraries against a single target, reverse docking screens a single compound against a library of protein structures.[13] This approach is computationally intensive but can reveal novel or unexpected interactions.

Workflow Protocol: Reverse Docking

  • 3D Structure Generation: Convert the 2D structure of the molecule into a low-energy 3D conformation using software like Open Babel or RDKit.

  • Protein Database Selection: Utilize a curated database of druggable protein binding sites, such as the sc-PDB or PDBbind.

  • High-Throughput Docking: Perform automated docking of the 3D ligand structure against every protein in the selected database. This process calculates a binding affinity score for each protein-ligand pair.

  • Scoring and Ranking: Rank the proteins based on their predicted binding affinity. It is critical to use a scoring function that is both accurate and computationally efficient for large-scale screening.

  • Consensus Reporting: The most promising targets are those that appear with high confidence in both the ligand-based and structure-based analyses. This consensus approach provides a stronger foundation for the subsequent, more detailed computational studies.

The overall workflow for target identification is visualized below.

G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach SMILES SMILES SimilaritySearch Chemical Similarity Screening (e.g., SwissTargetPrediction) SMILES->SimilaritySearch TargetList1 Ranked Target List A SimilaritySearch->TargetList1 Consensus Consensus Analysis & Disease Association TargetList1->Consensus 3D_Struct 3D Ligand Structure ReverseDock Reverse Docking (vs. Protein Database) 3D_Struct->ReverseDock TargetList2 Ranked Target List B ReverseDock->TargetList2 TargetList2->Consensus Molecule 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid Molecule->SMILES Molecule->3D_Struct Hypothesis Validated Target Hypothesis Consensus->Hypothesis G Start Docked Complex Prep System Preparation (Solvation, Ionization) Start->Prep EM Energy Minimization Prep->EM Equil Equilibration (NVT & NPT) EM->Equil MD Production MD Run (e.g., 100 ns) Equil->MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD->Analysis

Figure 2: High-Level Molecular Dynamics Simulation Workflow.

Part 4: ADMET Prediction

A potent molecule is useless as a drug if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for early-stage assessment of a compound's drug-likeness. C[4]omputational ADMET models use a compound's structure to predict these complex pharmacokinetic and toxicological properties.

[14]#### 4.1 Key ADMET Properties and Predictive Tools

Key Properties to Evaluate:

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the gut.

    • Caco-2 Permeability: An in vitro model for intestinal absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-targeting drugs.

    • Plasma Protein Binding (PPB): Affects the amount of free drug available to act on its target.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicts if the compound will interfere with the metabolism of other drugs. Common isoforms to check are CYP2D6 and CYP3A4.

  • Excretion:

    • Total Clearance: Predicts the rate at which the drug is removed from the body.

  • Toxicity:

    • AMES Toxicity: Predicts mutagenicity.

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Hepatotoxicity: Predicts the risk of drug-induced liver injury.

Data Presentation for ADMET Profile

The predicted ADMET properties should be compiled into a clear, concise table.

ADMET PropertyParameterPredicted ValueInterpretation
Absorption HIA (% Absorbed)92.5%Well absorbed
Caco-2 Permeability (logPapp)0.95High permeability
Distribution BBB Permeability (logBB)-0.5Unlikely to cross BBB
PPB (%)>90%High plasma protein binding
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion Total Clearance (log ml/min/kg)0.35Moderate clearance rate
Toxicity AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
Table 2: Predicted ADMET Profile for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Part 5: Model Validation and Integrated Interpretation

No computational model is perfect. The validation of in silico predictions is a critical step that is often overlooked. T[16]he credibility of a computational study hinges on demonstrating the accuracy and reliability of the methods used.

[8][17]Self-Validating Systems:

  • Docking Validation: A standard validation protocol is to re-dock the co-crystallized ligand back into its protein's binding site. The method is considered valid if it can reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

  • MD Stability: As discussed, the stability of the complex during an MD simulation serves as a dynamic validation of the initial docking pose.

  • ADMET Model Applicability: When using predictive ADMET models, it is important to ensure the query molecule falls within the "applicability domain" of the model. This means the model was trained on a set of chemicals that are structurally similar to the query compound.

Ultimately, the goal of this in silico workflow is to build a compelling, data-driven story about the therapeutic potential of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. By integrating target predictions, structural binding hypotheses, dynamic stability assessments, and pharmacokinetic profiling, we can make a well-informed decision on whether to advance this compound to the next stage of experimental validation.

[18]---

References

  • Junaid, M., et al. (2023). In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. [Link]

  • Zhang, X., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Pars Silico. (n.d.). A Beginner's Guide to Molecular Dynamics Simulations. Pars Silico. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • ResearchGate. (2022). (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. [Link]

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

  • Rognan, D. (2017). In Silico Drug-Target Profiling. PubMed. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Al-Ostath, O. A., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox. [Link]

  • ADMET-AI. (n.d.). ADMET-AI Web Server. ADMET-AI. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • IntuitionLabs.ai. (n.d.). ADMET prediction Software. IntuitionLabs.ai. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kireev, D. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Wang, Y., & Zhang, H. (2023). An Introduction to Molecular Dynamics Simulations. The Pistoia Alliance. [Link]

  • Ai, H., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Al-Masoudi, N. A., et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives. PubMed Central. [Link]

  • Patsnap. (2025). What is in silico drug discovery?. Patsnap Synapse. [Link]

  • Reddit. (2022). MD simulation beginner's friendly paper/guide. Reddit. [Link]

  • Al-Khafaji, K., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Royal Society of Chemistry. [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. PubMed Central. [Link]

  • Yu, X., & Dalby, P. A. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. [Link]

  • Aryal, S. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • Chen, Q-Y., et al. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Semantic Scholar. [Link]

  • Rao, N. N., et al. (2025). (PDF) In silico design and synthesis of novel thiazole derivatives as antitubercular agents. ResearchSquare. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

  • ResearchGate. (2024). (PDF) The importance of in-silico studies in drug discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • Bergeron, R. J., et al. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. PubMed. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyphenyl)-4-thiazolecarboxylic acid. PubChem. [Link]

  • Taylor & Francis Online. (n.d.). Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. Taylor & Francis Online. [Link]

  • Chemical Synthesis Database. (2025). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Chemical Synthesis Database. [Link]

  • ResearchGate. (2022). Computational chemistry for all. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles. ResearchGate. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. MDPI. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2023). Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives. ResearchGate. [Link]

  • Leoni, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Introduction: The Rationale for Screening a Novel Thiazole Derivative The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Thiazole Derivative

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This versatile moiety is a key structural feature in approved drugs and a building block for new therapeutic agents, demonstrating significant potential in the development of anticancer treatments.[2][3] Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, targeting a range of proteins and enzymes crucial for tumor cell survival and proliferation.[2][4]

This guide focuses on 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid , a novel compound whose cytotoxic potential has not been extensively characterized. Given the established anticancer properties of the broader thiazole class, a systematic preliminary cytotoxicity screening is a critical first step in evaluating its potential as a drug candidate.[5][6]

The objective of this document is to provide researchers and drug development professionals with a robust, field-proven framework for conducting this initial in vitro evaluation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a comprehensive and scientifically rigorous approach. The workflow emphasizes a multi-assay strategy to build a self-validating dataset, a cornerstone of preclinical toxicology and drug discovery.[7][8]

Chapter 1: A Dual-Assay Strategy for Comprehensive Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect. To generate a more complete and reliable initial profile, a multi-faceted approach is essential.[9][10] This guide details a dual-assay strategy that interrogates two distinct hallmarks of cell health: metabolic activity and plasma membrane integrity .

  • Metabolic Viability Assessment (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[7][11] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13][14]

  • Membrane Integrity Assessment (LDH Assay): This assay measures cytotoxicity directly by quantifying the release of lactate dehydrogenase (LDH) from damaged cells. LDH is a stable cytosolic enzyme that is rapidly released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[15][16] The measured LDH activity in the supernatant is therefore directly proportional to the level of cell death.

By combining these two methods, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).[7][8]

Chapter 2: Foundational Experimental Design

Rigorous experimental design is paramount for generating reproducible and meaningful data. The following principles must be established before initiating any screening.

Cell Line Selection

The choice of cell lines is critical. For a preliminary screen, it is advisable to use a small, representative panel. An ideal panel includes:

  • A relevant cancer cell line: For example, the MCF-7 breast adenocarcinoma cell line is a well-characterized and commonly used model.[17]

  • A non-cancerous control cell line: A line such as HEK293 (human embryonic kidney cells) helps to determine the compound's selectivity index—its ability to target cancer cells while sparing normal cells.[11]

Essential Controls for Data Validation

Every assay plate must include a comprehensive set of controls to ensure the validity of the results.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose of the test article. This accounts for any solvent-induced toxicity.

  • Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive to toxic insults.

  • Maximum LDH Release Control (for LDH Assay only): Cells treated with a lysis buffer to induce 100% cell death. This value is used to normalize the data and calculate percent cytotoxicity.[8]

  • Medium Blank: Wells containing only culture medium (no cells) to measure and subtract background absorbance.[18]

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A common starting range for a novel compound is from 0.1 µM to 100 µM.

Chapter 3: Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is suitable for high-throughput screening.[19]

Protocol 3.1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies to ensure accuracy and reproducibility.[12][13][18]

Reagents:

  • MTT Solution: 5 mg/mL MTT in sterile Dulbecco's Phosphate Buffered Saline (DPBS). Filter-sterilize and store protected from light at 4°C.[14][18]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[19]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until intracellular purple formazan crystals are visible under a microscope.[13][18]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Protocol 3.2: LDH Assay for Cytotoxicity

This protocol outlines the measurement of LDH release as an indicator of membrane damage.[16]

Reagents:

  • Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis buffer).

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol (Section 3.1). Set up additional wells for the "Maximum LDH Release" control.

  • Induce Maximum Lysis: One hour before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Maximum LDH Release" control wells.

  • Sample Collection: Centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[16]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[19]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][19]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm should also be taken and subtracted.[16]

Chapter 4: Data Analysis and Interpretation

Calculating Results

For the MTT Assay (Percent Viability):

For the LDH Assay (Percent Cytotoxicity):

  • Abs_Spontaneous: Absorbance of the vehicle control supernatant.

  • Abs_Maximum: Absorbance of the maximum LDH release control supernatant.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that inhibits a biological process by 50%.[9] It is a standard measure of a compound's potency. To determine the IC₅₀, plot the percent viability (for MTT) or percent cytotoxicity (for LDH) against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic curve fit) to calculate the precise IC₅₀ value.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across cell lines and assays.

Table 1: Example Cytotoxic Activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast AdenocarcinomaMTT48[Insert Value]
MCF-7Breast AdenocarcinomaLDH48[Insert Value]
HEK293Non-cancerous KidneyMTT48[Insert Value]
HEK293Non-cancerous KidneyLDH48[Insert Value]

Chapter 5: Workflow Visualization

Visual diagrams are essential for conceptualizing complex experimental processes. The following diagrams, rendered using Graphviz, illustrate the core workflows and principles described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MCF-7 & HEK293) Seeding 2. Plate Seeding (100 µL/well) Cell_Culture->Seeding Adhesion 3. Adhesion (24h Incubation) Seeding->Adhesion Treatment 4. Compound Treatment (Dose-Response) Adhesion->Treatment Incubation 5. Incubation (48h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Analysis 7. Data Calculation (% Viability / % Cytotoxicity) MTT->Analysis LDH->Analysis IC50 8. IC50 Determination (Non-linear Regression) Analysis->IC50

Caption: Overall experimental workflow for preliminary cytotoxicity screening.

Assay_Principles cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle MTT_Node Yellow MTT (Tetrazolium Salt) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) Formazan_MTT Purple Formazan (Insoluble Crystal) Enzyme->Formazan_MTT Reduction LDH_Node LDH Enzyme (Released from Damaged Cells) Reaction Lactate + NAD+ -> Pyruvate + NADH LDH_Node->Reaction Catalyzes Formazan_LDH Red Formazan (Soluble Dye) Reaction->Formazan_LDH Coupled Enzymatic Reaction

Caption: Core principles of the MTT and LDH cytotoxicity assays.

Conclusion and Forward Outlook

This guide provides a comprehensive, scientifically grounded framework for the initial cytotoxicity screening of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. By employing a dual-assay strategy focused on both metabolic viability and membrane integrity, researchers can generate a robust preliminary dataset. The resulting IC₅₀ values will enable a quantitative assessment of the compound's potency and its selectivity for cancer cells over non-cancerous cells.

Positive results from this screening—specifically, low micromolar IC₅₀ values against cancer cells and a favorable selectivity index—would justify advancing the compound to the next stage of the drug discovery pipeline. Subsequent steps would include screening against a broader panel of cancer cell lines, conducting more detailed mechanistic studies (e.g., apoptosis assays, cell cycle analysis), and eventually, evaluation in preclinical in vivo models.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). Vertex AI Search.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis Online.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • LDH assay kit guide: Principles and applic
  • MTT assay protocol | Abcam. Abcam.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023, May 10). American Chemical Society.
  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. Scribd.
  • What is the principle of LDH assay? - AAT Bioquest. (2023, June 21).
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. BenchChem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem. BenchChem.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). American Chemical Society.
  • Technical Manual Lactate Dehydrogenase (LDH)
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Baghdad Science Journal.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corpor
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program (NTP).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. SciELO.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. SciSpace by Typeset.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Journal of Organic Chemistry.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (2025, August 7).
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Anticancer Screening of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Abstract The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural features allow for diverse interactions with bi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural features allow for diverse interactions with biological targets, making it a "privileged structure" in drug discovery.[2][3] Derivatives of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid are of particular interest in oncology due to their structural resemblance to natural bioactive molecules and their potential to engage with key cancer-related targets through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5] The hydroxyphenyl group, in particular, can act as a critical hydrogen bond donor and acceptor, mimicking tyrosine residues in protein active sites. This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and in vitro anticancer evaluation of this promising class of compounds. It is designed for researchers, chemists, and drug development professionals seeking to explore novel thiazole-based therapeutic agents.

Part 1: Synthesis and Characterization

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The cornerstone for constructing the 2-aryl-1,3-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis, a classic and robust condensation reaction first reported in 1887.[6] This method involves the reaction of an α-halocarbonyl compound with a thioamide.[7][8] For our target scaffold, the key disconnection breaks the thiazole ring into two critical precursors: 4-hydroxythiobenzamide and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl bromopyruvate).

Causality of Experimental Choice:

  • Robustness and Versatility: The Hantzsch synthesis is highly reliable and tolerates a wide range of functional groups on both the thioamide and the α-halocarbonyl components, allowing for the creation of diverse derivative libraries.[9]

  • Precursor Accessibility: The starting materials, 4-hydroxybenzaldehyde (for the thioamide) and ethyl bromopyruvate, are commercially available and relatively inexpensive, making this route economically viable for screening purposes.

  • Reaction Conditions: The reaction typically proceeds under mild conditions, often requiring only gentle heating in a polar solvent like ethanol, which minimizes side reactions and simplifies purification.[10]

The overall synthetic pathway involves two main stages:

  • Thionation: Conversion of 4-hydroxybenzaldehyde to 4-hydroxythiobenzamide.

  • Cyclocondensation: The Hantzsch reaction between the thioamide and ethyl bromopyruvate to form the ethyl ester of the target thiazole, followed by saponification (hydrolysis) to yield the final carboxylic acid derivative.

Experimental Workflow: Synthesis

The following diagram outlines the logical flow of the synthetic protocol.

Synthesis_Workflow cluster_thioamide Part A: Thioamide Preparation cluster_hantzsch Part B: Hantzsch Cyclocondensation & Hydrolysis A1 4-Hydroxybenzaldehyde A3 Thionation in Toluene A1->A3 A2 Lawesson's Reagent A2->A3 A4 Purification (Chromatography) A3->A4 A5 4-Hydroxythiobenzamide A4->A5 B1 4-Hydroxythiobenzamide B3 Cyclocondensation in Ethanol B1->B3 B2 Ethyl Bromopyruvate B2->B3 B4 Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate B3->B4 B5 Saponification (NaOH/EtOH) B4->B5 B6 Acidification (HCl) B5->B6 B7 Purification (Recrystallization) B6->B7 B8 Final Product: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid B7->B8

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Lawesson's Reagent

  • Ethyl bromopyruvate

  • Anhydrous Toluene

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step 1: Synthesis of 4-Hydroxythiobenzamide

  • To a stirred solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 150 mL of anhydrous toluene, add Lawesson's Reagent (18.2 g, 45.0 mmol, 0.55 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Once the starting material is consumed, cool the mixture to room temperature. A yellow precipitate may form.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of Hexane:Ethyl Acetate to afford 4-hydroxythiobenzamide as a yellow solid.

Step 2: Synthesis of Ethyl 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylate

  • Dissolve 4-hydroxythiobenzamide (5.0 g, 32.6 mmol) in 100 mL of absolute ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (6.3 g, 32.6 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and allow it to stand. The product often crystallizes out of solution.

  • If crystallization occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume by half and cool the solution in an ice bath to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the ethyl ester product.

Step 3: Hydrolysis to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid

  • Suspend the ethyl ester from Step 2 (4.0 g, 15.1 mmol) in 80 mL of ethanol.

  • Add a solution of sodium hydroxide (1.2 g, 30.2 mmol, 2.0 eq) in 20 mL of water.

  • Heat the mixture to 60°C and stir for 2-3 hours until the reaction is complete (monitored by TLC, showing disappearance of the starting ester).

  • Cool the now-clear solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white or off-white precipitate will form.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 50°C.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -C=O, C=N).

Part 2: In Vitro Anticancer Screening

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[11][12] The assay's principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[12] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells. This allows for the determination of a compound's cytotoxic or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Culture (e.g., MCF-7, A549) B 2. Seed Cells in 96-well plate (5,000-10,000 cells/well) A->B C 3. Incubate (24 hours, 37°C, 5% CO2) B->C D 4. Treat with Compounds (Serial dilutions + Controls) C->D E 5. Incubate (48-72 hours) D->E F 6. Add MTT Reagent (10 µL/well) E->F G 7. Incubate (3-4 hours) F->G H 8. Solubilize Formazan (Add DMSO or Solubilizing Agent) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate % Viability, Determine IC50) I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HT-29 colon adenocarcinoma).[13]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin.

  • MTT reagent (5 mg/mL in PBS, sterile filtered).

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • Multi-channel pipette, microplate reader.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of the synthesized thiazole derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined by plotting a dose-response curve (% Viability vs. log[Compound Concentration]) and using non-linear regression analysis (e.g., in GraphPad Prism or similar software). The IC₅₀ is a key metric for comparing the potency of different compounds.[11]

Table 1: Representative In Vitro Cytotoxicity Data (Hypothetical)

Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HT-29 (Colon)
TH-01 -H (Parent Compound)15.2 ± 1.822.5 ± 2.118.9 ± 1.5
TH-02 -COOH esterified to -COOCH₃12.8 ± 1.119.3 ± 1.715.4 ± 1.2
TH-03 -OH on phenyl replaced with -OCH₃35.6 ± 3.245.1 ± 4.041.7 ± 3.8
TH-04 -Cl added at position 3' of phenyl5.7 ± 0.68.1 ± 0.96.3 ± 0.5
Doxorubicin Reference Drug0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Part 3: Mechanistic Insights

While the primary screening identifies cytotoxic compounds, understanding their mechanism of action is crucial for further development. Thiazole derivatives are known to target multiple pathways implicated in cancer progression.[2][4]

Potential Mechanisms of Action:

  • Kinase Inhibition: The thiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, such as EGFR, CDK, and PI3K/Akt/mTOR pathway components.[4][5] The 4-hydroxyphenyl group can form key hydrogen bonds in these active sites.

  • Induction of Apoptosis: Active compounds may trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[2][14]

  • Tubulin Polymerization Inhibition: Some thiazole derivatives have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The following diagram illustrates a simplified, hypothetical pathway where a thiazole derivative inhibits a receptor tyrosine kinase (RTK), blocking downstream pro-survival signaling.

Mechanism_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates Thiazole Thiazole Derivative (TH-XX) Thiazole->RTK INHIBITS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Potential mechanism: Inhibition of an RTK signaling pathway.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch thiazole synthesis - labor
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis, characterization, and pharmacological evaluation of novel azolo- and azinothiazinones containing 2,4-dihydroxyphenyl substituent as anticancer agents.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. PubMed Central.
  • (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis. ChemicalBook.
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Design and synthesis of 4-(2,4-dihydroxyphenyl)
  • Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism.

Sources

Application

experimental protocol for Hantzsch thiazole synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid via Hantzsch Thiazole Synthesis Authored by: Gemini, Senior Application Scientist Abstract This document p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid via Hantzsch Thiazole Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The synthesis is based on the robust and versatile Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry first described by Arthur Hantzsch in 1887.[3][4] This guide is designed for researchers and scientists, offering not only a detailed methodology but also the underlying chemical principles and rationale for each step. The protocol is presented as a three-part process: (I) preparation of the key 4-hydroxythiobenzamide intermediate, (II) the core Hantzsch cyclocondensation to form the thiazole ester, and (III) subsequent saponification to yield the final carboxylic acid product.

Introduction and Scientific Context

Thiazole rings are privileged scaffolds found in a wide array of pharmacologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][5][6] Their unique electronic properties and ability to engage in various biological interactions make them a focal point of drug discovery programs. The Hantzsch thiazole synthesis remains one of the most reliable and straightforward methods for constructing this heterocyclic core.[7][8] The reaction classically involves the condensation of an α-haloketone with a thioamide.[4][9][10][11]

This protocol details the synthesis of a specific, functionalized thiazole, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, which incorporates both a phenolic hydroxyl group and a carboxylic acid moiety. These functional groups serve as critical handles for further chemical modification or as key pharmacophoric features for biological target engagement. Our methodology is designed to be self-validating, with clear checkpoints for purification and characterization.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Thioamide Formation: Conversion of 4-cyanophenol to 4-hydroxythiobenzamide.

  • Hantzsch Cyclization: Reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate to form ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

(A representative image of the overall chemical reaction)

Mechanistic Rationale of the Hantzsch Synthesis

The core of this protocol, the Hantzsch reaction, is a multi-step process that efficiently constructs the aromatic thiazole ring.[7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Attack (S-Alkylation): The synthesis initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of the α-haloketone (ethyl bromopyruvate). This step proceeds via an SN2 mechanism.[7][9][12]

  • Intramolecular Cyclization: Following S-alkylation, the nitrogen atom of the intermediate attacks the ketone's carbonyl carbon in an intramolecular condensation step, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).[9][12]

  • Dehydration & Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration leads to the formation of a double bond, resulting in the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7][13]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Thioamide 4-Hydroxythiobenzamide SN2_Adduct S-Alkylated Adduct Thioamide->SN2_Adduct 1. Nucleophilic Attack (SN2) Haloester Ethyl Bromopyruvate Haloester->SN2_Adduct Cyclized Cyclized Intermediate (Thiazoline derivative) SN2_Adduct->Cyclized 2. Intramolecular Cyclization Product Ethyl 2-(4-Hydroxyphenyl)- 1,3-thiazole-4-carboxylate Cyclized->Product 3. Dehydration & Aromatization (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Synthesis Workflow

The following diagram provides a high-level overview of the entire experimental process, from starting materials to the final, purified product.

Synthesis_Workflow Figure 2: Overall Experimental Workflow Start Starting Materials: 4-Cyanophenol, NaSH, Ethyl Bromopyruvate Step1 Part A: Synthesis of 4-Hydroxythiobenzamide Start->Step1 Workup1 Acidification & Filtration Step1->Workup1 Step2 Part B: Hantzsch Cyclization (Condensation Reaction) Workup1->Step2 Intermediate 1 Workup2 Cooling & Precipitation Step2->Workup2 Step3 Part C: Saponification (Ester Hydrolysis) Workup2->Step3 Intermediate 2 Workup3 Acidification, Filtration & Recrystallization Step3->Workup3 FinalProduct Final Product: 2-(4-Hydroxyphenyl)-1,3-thiazole- 4-carboxylic acid Workup3->FinalProduct Characterization Characterization: TLC, MP, NMR, MS FinalProduct->Characterization

Caption: Figure 2: Overall Experimental Workflow.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )HazardNotes
4-Cyanophenol767-00-0119.12Irritant, ToxicStarting material for thioamide.
Sodium Hydrosulfide (NaSH)16721-80-556.06Corrosive, FlammableSulfur source. Use fresh.
Ethyl Bromopyruvate70-23-5195.02Lachrymator, Corrosiveα-halo ester component. Handle in a fume hood.
Ethanol (EtOH)64-17-546.07FlammableReaction solvent.
Sodium Hydroxide (NaOH)1310-73-240.00CorrosiveBase for hydrolysis.
Hydrochloric Acid (HCl)7647-01-036.46CorrosiveFor acidification/workup.
Dioxane123-91-188.11Flammable, CarcinogenAlternative solvent.

Detailed Experimental Protocol

PART A: Synthesis of 4-Hydroxythiobenzamide (Intermediate 1)

  • Rationale: This step converts the commercially available nitrile (4-cyanophenol) into the required thioamide intermediate. Sodium hydrosulfide serves as an effective nucleophilic sulfur source for this transformation.[14]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenol (5.95 g, 50 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, carefully add sodium hydrosulfide hydrate (4.20 g, 75 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 5-6 by the dropwise addition of 2M HCl. This protonates the phenoxide and precipitates the thioamide product.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove inorganic salts.

  • Drying: Dry the solid under vacuum to yield 4-hydroxythiobenzamide. The crude product is often of sufficient purity for the next step.

PART B: Synthesis of Ethyl 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylate (Intermediate 2)

  • Rationale: This is the key Hantzsch cyclocondensation step. Ethanol is a common and effective solvent for this reaction, facilitating the dissolution of both reactants and promoting the reaction at elevated temperatures.[9]

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 4-hydroxythiobenzamide (7.65 g, 50 mmol) from Part A in 120 mL of absolute ethanol.

  • Reagent Addition: Add ethyl bromopyruvate (9.75 g, 50 mmol) to the solution dropwise at room temperature over 10 minutes. Caution: Lachrymator.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes. The product, often an HBr salt, will precipitate.[13]

  • Neutralization & Filtration: Collect the solid by vacuum filtration. To obtain the neutral product, the solid can be resuspended in a dilute sodium bicarbonate solution, stirred for 30 minutes, filtered again, washed with water, and dried.[9]

PART C: Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (Final Product)

  • Rationale: This final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Subsequent acidification is required to protonate the carboxylate salt and precipitate the final product.

  • Setup: Suspend the crude ethyl ester (Intermediate 2, approx. 50 mmol) in a mixture of ethanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide pellets (4.0 g, 100 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 with 6M HCl. A thick precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid as a solid. Dry under vacuum.

Quantitative Data and Characterization

StepLimiting ReagentMoles (mmol)Temp (°C)Time (h)Expected Yield (%)Appearance
Part A 4-Cyanophenol50~786-880-90Yellow Solid
Part B Thioamide/Ester50~784-675-85Off-white/Pale Yellow Solid
Part C Thiazole Ester~40~802-385-95White/Off-white Solid
  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • TLC: To monitor reaction progress and assess purity.[9]

    • Melting Point: A sharp melting point indicates high purity.[9]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap. [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from SynArchive. [Link]

  • Bouchet, N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • All Chemistry. (2019, January 19). synthesis of thiazoles. YouTube. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from CUTM Courseware. [Link]

  • Mohurle, S., & Maiti, B. (2025, December). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Patel, V. R., et al. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Bhat, M. A., & Siddiqui, N. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Scribd. (2010). Hantzsch Thiazole Synthesis 2010. Retrieved from Scribd. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Al-Mokadem, A. (2023, June 9). New methods for the rapid synthesis of thiazoles. Figshare. [Link]

  • Google Patents. (n.d.). US6541667B1 - Methods for preparation of thioamides.
  • Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from MDPI. [Link]

Sources

Method

Application Note &amp; Protocols: Developing Cell-Based Assays for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid Activity

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for developing and implementing cell-based assays to characterize the biological activity of 2-(4-Hy...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing and implementing cell-based assays to characterize the biological activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. The thiazole moiety is a key heterocyclic scaffold in many pharmacologically active compounds, known to exhibit a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] Given the novelty of this specific molecule, this guide presents a strategic, multi-tiered approach. We begin with foundational cytotoxicity profiling, advance to broad phenotypic and pathway-focused screening, and culminate in specific target-based mechanistic assays. Each protocol is designed to be a self-validating system, ensuring robust and reproducible data generation for drug discovery and development programs.[4]

Introduction: The Scientific Rationale

The compound 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are integral to numerous FDA-approved drugs.[1][5] The diverse biological activities of thiazole derivatives suggest a wide range of potential molecular targets. An effective investigation into the compound's activity, therefore, cannot be a one-size-fits-all approach. It demands a logical, iterative workflow that narrows down the biological context from a general cellular effect to a specific molecular interaction.

Our proposed workflow is designed to efficiently characterize the compound's mechanism of action (MoA). This begins with establishing a safe concentration range by assessing general cytotoxicity. Subsequently, high-throughput screening (HTS) compatible assays are employed to identify the cellular pathways modulated by the compound.[6][7] Hits from these screens then inform the selection of more granular, target-specific assays to elucidate the precise MoA. This structured approach maximizes resource efficiency and provides a clear decision-making framework for advancing a lead compound.

digraph "Assay_Development_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Phase 1: Foundational Assays"; style=filled; color="#F1F3F4"; "Compound_QC" [label="Compound QC & Solubility"]; "Cytotoxicity" [label="Cytotoxicity Profiling\n(e.g., MTT/MTS Assay)"]; "Compound_QC" -> "Cytotoxicity" [label="Determine Max Conc."]; }

subgraph "cluster_1" { label = "Phase 2: Pathway & Phenotypic Screening"; style=filled; color="#F1F3F4"; "Reporter_Assays" [label="Reporter Gene Assays\n(e.g., NF-κB, AP-1, Nrf2)"]; "Ca_Mobilization" [label="Calcium Mobilization\n(GPCR/Ion Channel Activity)"]; "Phenotypic_Screen" [label="High-Content Imaging\n(Morphology, Proliferation)"]; }

subgraph "cluster_2" { label = "Phase 3: Target Deconvolution & Validation"; style=filled; color="#F1F3F4"; "Kinase_Assay" [label="Kinase Inhibition Assays"]; "PPI_Assay" [label="Protein-Protein Interaction\n(e.g., FRET, BiFC)"]; "Receptor_Binding" [label="Receptor Binding Assays"]; }

"Cytotoxicity" -> "Reporter_Assays" [label="Identify Active Pathways", lhead=cluster_1, minlen=2]; "Cytotoxicity" -> "Ca_Mobilization" [minlen=2]; "Cytotoxicity" -> "Phenotypic_Screen" [minlen=2];

"Reporter_Assays" -> "Kinase_Assay" [label="e.g., NF-κB hit", lhead=cluster_2, minlen=2]; "Ca_Mobilization" -> "Receptor_Binding" [label="e.g., GPCR hit", minlen=2]; "Phenotypic_Screen" -> "PPI_Assay" [label="e.g., Cytoskeletal changes", minlen=2]; }

Figure 1: Tiered workflow for characterizing a novel compound.

Phase 1: Foundational Assays - Cytotoxicity Profiling

Expertise & Experience: Before investigating the specific activity of a compound, it is imperative to determine the concentration range at which it does not induce general cellular toxicity. This ensures that any observed effects in subsequent assays are due to specific molecular interactions rather than non-specific cytotoxicity. Tetrazolium reduction assays, such as MTT and MTS, are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[10]

Protocol 2.1: MTT Assay for Cell Viability

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]

Materials:

  • HEK293, HeLa, or other relevant cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the thiazole compound in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should be performed at concentrations well below the CC₅₀ value.

ParameterDescription
CC₅₀ The concentration of the compound that causes a 50% reduction in cell viability.
Vehicle Control Cells treated with the same concentration of DMSO used to dissolve the compound. Represents 100% viability.
Untreated Control Cells in growth medium only. Used to monitor cell health.

Phase 2: Pathway-Focused and Phenotypic Screening

With a non-toxic concentration range established, the next step is to screen for the compound's effect on major cellular signaling pathways. This approach can rapidly identify the biological context of the compound's activity, guiding further investigation.

Reporter Gene Assays for Signaling Pathway Modulation

Expertise & Experience: Reporter gene assays are powerful tools for monitoring the activation or inhibition of specific transcription factors and their associated signaling pathways.[12][13][14] In these assays, a reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter containing response elements for a specific transcription factor.[15][16] An increase or decrease in reporter gene expression, measured by light output or fluorescence, indicates modulation of the pathway.[15] We propose screening against key pathways involved in inflammation (NF-κB), cellular stress (AP-1), and oxidative stress response (Nrf2), as these are common targets for thiazole derivatives.[2]

digraph "Reporter_Gene_Assay_Pathway" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_cell" { label="Cell"; style=filled; color="#F1F3F4";

}

"Substrate" [label="Luciferin Substrate"]; "Light" [label="Light Output\n(Measurable Signal)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Protein" -> "Light" [label="Catalyzes Reaction"]; "Substrate" -> "Light"; }

Figure 2: Mechanism of a luciferase-based reporter gene assay.

Protocol 3.1.1: Dual-Luciferase® Reporter Assay for NF-κB Activity

This protocol uses a dual-reporter system to normalize for transfection efficiency and cell number, providing a highly reliable output.[13] Firefly luciferase is the experimental reporter, and Renilla luciferase serves as the internal control.

Materials:

  • HEK293T cells

  • pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (Firefly luciferase driven by NF-κB response elements)

  • pRL-TK Vector (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • TNFα (Tumor Necrosis Factor-alpha, as a positive control agonist)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Opaque, white 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB firefly luciferase vector and the Renilla luciferase control vector according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with various concentrations of the thiazole compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an EC₅₀ concentration of TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them by adding 20 µL of Passive Lysis Buffer to each well. Shake gently for 15 minutes at room temperature.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (Signal A).

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (Signal B).

  • Data Acquisition: Use a luminometer to sequentially read both signals from each well.

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity (A/B) for each well. Normalize the results to the TNFα-stimulated vehicle control. An inhibitory compound will show a dose-dependent decrease in the normalized ratio.

Calcium Mobilization Assay for GPCR and Ion Channel Activity

Expertise & Experience: A rapid increase in intracellular calcium ([Ca²⁺]i) is a key second messenger in signaling pathways initiated by G-protein coupled receptors (GPCRs) and ion channels.[17][18] Thiazole derivatives have been shown to interact with such targets. This assay provides a functional readout of the upstream activation of these important drug target classes.[19] We use a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which exhibits an increase in fluorescence intensity upon binding to free cytosolic calcium.[20]

Protocol 3.2.1: Fluo-4 Based Calcium Flux Assay

Materials:

  • CHO-K1 or other suitable host cell line (potentially expressing a target GPCR)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (anion transport inhibitor, improves dye retention in some cells)[19]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist/antagonist for the receptor of interest (for control wells)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system (e.g., FlexStation® 3)

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.[20]

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in assay buffer. If needed, add probenecid (e.g., 2.5 mM).

  • Remove the growth medium and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[19]

  • Compound Addition:

    • Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence for 15-30 seconds. Inject the thiazole compound and continue recording the fluorescence signal for 2-3 minutes to detect any increase in [Ca²⁺]i.

    • Antagonist Mode: Pre-incubate the cells with the thiazole compound for 15-30 minutes. Place the plate in the reader, record a baseline, and then inject a known agonist for the target receptor. A functional antagonist will blunt or eliminate the agonist-induced calcium signal.

  • Data Acquisition: Measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm) over time.

Data Analysis: Quantify the response by calculating the peak fluorescence intensity minus the baseline fluorescence. For agonist activity, plot the response against compound concentration to determine the EC₅₀. For antagonist activity, plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.

ParameterAgonist ModeAntagonist Mode
Primary Readout Increase in fluorescence upon compound addition.Reduction of agonist-induced fluorescence.
Positive Control Known receptor agonist.Known receptor antagonist.
Calculated Value EC₅₀IC₅₀

Phase 3: Target Deconvolution and Mechanistic Assays

Results from Phase 2 screening will point towards a specific class of targets. For example, inhibition of the NF-κB reporter assay may suggest the compound is a kinase inhibitor in the upstream signaling cascade.[21] Activity in the calcium mobilization assay could indicate a GPCR or ion channel target. This phase involves specific, cell-based assays to validate these hypotheses.

Protocol 4.1: Cellular Kinase Inhibition Assay (Example: Bcr-Abl)

If the compound is hypothesized to be a kinase inhibitor, its potency must be confirmed in a cellular context. This assay measures the inhibition of a specific kinase within intact cells, providing more physiologically relevant data than a purely biochemical assay.[22]

Materials:

  • Cell line endogenously expressing the target kinase (e.g., K562 cells for Bcr-Abl).

  • Primary antibody against the phosphorylated substrate of the kinase.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Lysis buffer.

  • ELISA plates or Western blot equipment.

Procedure (ELISA-based):

  • Cell Culture and Treatment: Seed K562 cells in a 96-well plate. Treat with a serial dilution of the thiazole compound for 2-4 hours. Include a known inhibitor (e.g., Imatinib for Bcr-Abl) as a positive control.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody for the kinase substrate.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add the primary antibody that specifically detects the phosphorylated form of the substrate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate, and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration to calculate the cellular IC₅₀.[22]

Protocol 4.2: Bimolecular Fluorescence Complementation (BiFC) for PPI Inhibition

If phenotypic screening suggests an effect on processes like cell adhesion or cytoskeletal organization, the compound might be disrupting a protein-protein interaction (PPI). BiFC is a robust method to visualize and quantify PPIs in living cells.[23][24]

Materials:

  • HEK293T cells.

  • Two expression vectors: one encoding Protein A fused to the N-terminal fragment of a fluorescent protein (e.g., Venus-N), and the other encoding Protein B fused to the C-terminal fragment (Venus-C).

  • Transfection reagent.

  • Fluorescence microscope or high-content imager.

Procedure:

  • Transfection: Co-transfect cells with the two BiFC constructs.

  • Compound Treatment: After 24 hours, treat the cells with the thiazole compound.

  • Incubation: Incubate for an appropriate time (e.g., 12-24 hours) to allow for complex formation and fluorescence development.

  • Imaging: Visualize the cells using a fluorescence microscope. The intensity of the reconstituted fluorescence is proportional to the extent of the PPI.

  • Quantification: Use image analysis software to quantify the fluorescence intensity per cell across different treatment conditions.

Data Analysis: A compound that inhibits the PPI will cause a dose-dependent decrease in fluorescence. Calculate the IC₅₀ from the concentration-response curve.

Assay Validation and Quality Control

For any assay intended for high-throughput screening or lead characterization, a rigorous validation process is essential to ensure data quality and reliability.[25][26]

Trustworthiness: A self-validating system includes positive and negative controls on every plate. The performance of the assay is monitored using statistical metrics.

Key Validation Parameters:

  • Z'-factor: A measure of assay quality, taking into account the dynamic range and data variation. A Z'-factor > 0.5 is considered excellent for HTS.[27]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. An S/B ratio > 3 is generally desirable.[28]

  • Precision and Accuracy: Assessed by determining intra- and inter-assay variability.[29]

  • DMSO Tolerance: The assay should be robust to the highest concentration of DMSO used for compound dilution.

ParameterFormulaAcceptance CriterionReference
Z'-factor 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]> 0.5[27]
S/B Ratio μ_p / μ_n> 3[28]
CV (%) (σ / μ) * 100< 20%[29]

(μ_p = mean of positive control, σ_p = standard deviation of positive control; μ_n = mean of negative control, σ_n = standard deviation of negative control; CV = Coefficient of Variation)

Conclusion

The strategic framework and detailed protocols provided in this application note offer a robust starting point for characterizing the biological activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. By progressing from broad cytotoxicity and phenotypic screens to specific, hypothesis-driven mechanistic studies, researchers can efficiently elucidate the compound's mechanism of action. This logical, evidence-based approach is fundamental to modern drug discovery and is designed to generate high-quality, reproducible data suitable for advancing promising compounds through the development pipeline.

References

  • Bhayani, H., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

  • CliniSciences. Reporter-Based Assays. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. Available at: [Link]

  • Martinez, Y., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. Available at: [Link]

  • Kashyap, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Martinez, Y., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Zhang, X., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology. Available at: [Link]

  • Arkin, M.R., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Available at: [Link]

  • CALCIUM FLUX PROTOCOL. Available at: [Link]

  • Unal, H. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Technology Networks. High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Amsbio. Enzyme Activity Assays. Available at: [Link]

  • BiologicsCorp. Methods for Detection and Analysis of Protein Protein Interactions. Available at: [Link]

  • European Pharmaceutical Review. (2013). Cell-based assays for protein-protein interactions. Available at: [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene Therapy Insights. Available at: [Link]

  • Pharmaron. Potency Assay Guide. Available at: [Link]

  • Potency Assay Guide. Available at: [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • Creative Biolabs. Cell-based Antagonist Assay Services. Available at: [Link]

  • FDA. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Available at: [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Cell-based assays for screening androgen receptor ligands. (2010). Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Longdom Publishing. Detection Methods for Analysis of Protein-Protein Interactions. Available at: [Link]

  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (2018). PLoS One. Available at: [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017). Available at: [Link]

  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) m...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This compound, featuring a core thiazole structure, is of significant interest in pharmaceutical research. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, ensuring optimal retention and peak symmetry. Detection is performed via UV spectrophotometry. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This guide provides a comprehensive framework, from fundamental principles to detailed experimental protocols, intended for researchers in drug discovery, quality control, and academic laboratories.

Scientific Principle and Method Rationale

The successful quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid hinges on understanding its physicochemical properties. The molecule possesses both non-polar (phenyl and thiazole rings) and polar functional groups (a carboxylic acid and a phenolic hydroxyl group). This amphiphilic nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a non-polar environment that facilitates hydrophobic interactions with the phenyl and thiazole moieties of the analyte, leading to effective retention.

  • Mobile Phase Composition: The retention of the analyte is modulated by the composition of the mobile phase.

    • Organic Modifier: Acetonitrile is chosen due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

    • Aqueous Phase & pH Control: The analyte contains a carboxylic acid group, which is ionizable. The retention of carboxylic acids in RP-HPLC is highly dependent on the mobile phase pH.[1] To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxyl group must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase with 0.1% formic acid. At a pH well below the pKa of the carboxylic acid, the analyte exists predominantly in its neutral, more hydrophobic form, leading to increased and more reproducible retention on the C18 column.[2][3]

  • Detection Wavelength (λ): The conjugated system formed by the phenyl and thiazole rings results in strong ultraviolet (UV) absorbance. While a full UV scan is recommended to determine the precise absorption maximum (λmax), a wavelength of 272 nm is proposed for this method, as it offers high sensitivity and selectivity for similar aminothiazole structures.[4]

Experimental Protocol: Materials and Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water or HPLC grade.

  • Formic Acid (FA): LC-MS grade or equivalent (>99% purity).

  • Reference Standard: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, with known purity.

Preparation of Solutions
  • Mobile Phase Preparation (60:40 ACN:Water + 0.1% FA):

    • Measure 400 mL of HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1.0 mL of formic acid and mix thoroughly.

    • Add 600 mL of acetonitrile.

    • Sonicate the solution for 10-15 minutes to degas.

  • Diluent Preparation (50:50 ACN:Water):

    • Mix equal volumes of acetonitrile and HPLC-grade water. This solution is used for preparing standards and samples to ensure miscibility with the mobile phase.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid reference standard.

    • Transfer the standard to a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of diluent and sonicate until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

Chromatographic Conditions

The operational parameters for the HPLC system should be configured as follows:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm
Run Time 10 minutes

HPLC Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the developed method is suitable for its intended purpose, a comprehensive validation must be performed.[5][6][7] This protocol establishes the method's performance characteristics.

Workflow for Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis prep_std Prepare Standard Stock (100 µg/mL) prep_cal Prepare Calibration Standards (e.g., 1-50 µg/mL) prep_std->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_std->prep_qc linearity Linearity & Range prep_cal->linearity accuracy Accuracy prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision specificity Specificity / Selectivity data_proc Process Chromatographic Data (Peak Area, Retention Time) specificity->data_proc lod_loq LOD & LOQ linearity->lod_loq linearity->data_proc accuracy->data_proc precision->data_proc lod_loq->data_proc robustness Robustness robustness->data_proc system_suitability System Suitability Test (SST) system_suitability->data_proc calc Calculate Validation Parameters (%RSD, %Recovery, R²) data_proc->calc report Generate Validation Report calc->report

Caption: Workflow for HPLC Method Validation.

System Suitability

Before each validation run, inject the standard solution (e.g., 20 µg/mL) five times. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Inject the diluent (blank), a placebo solution (if analyzing a formulation), and a standard solution. The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Prepare a series of at least five calibration standards from the stock solution. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (% Recovery)
  • Prepare samples at three concentration levels (e.g., low, medium, high; 80%, 100%, 120% of a target concentration). For a drug substance, this can be 5, 20, and 40 µg/mL.

  • Prepare each level in triplicate (total of 9 samples).

  • Calculate the percentage recovery for each sample against the theoretical concentration.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for each level.[8]

Precision
  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration (e.g., 20 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the measured concentrations.

      • Acceptance Criterion: %RSD ≤ 2.0%.[5]

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this new set of six samples and compare the results between the two sets.

      • Acceptance Criterion: Overall %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

    • The LOQ should be confirmed by analyzing a sample at this concentration and ensuring it meets accuracy and precision criteria.

Results and Data Presentation

All quantitative results from the validation study should be tabulated for clear interpretation.

Table 1: System Suitability and Linearity Data
ParameterResultAcceptance Criteria
Tailing Factor 1.15≤ 2.0
Theoretical Plates > 5000> 2000
%RSD (Peak Area, n=5) 0.85%≤ 2.0%
Linearity Range 1 - 50 µg/mL---
Correlation Coefficient (R²) 0.9995≥ 0.999
Regression Equation y = 45872x + 1250---
Table 2: Summary of Accuracy and Precision Results
LevelAccuracy (% Recovery)Precision (%RSD, n=6)
Low QC (5 µg/mL) 101.2%1.35%
Mid QC (20 µg/mL) 99.5%0.95%
High QC (40 µg/mL) 100.8%1.10%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note is demonstrated to be rapid, specific, accurate, precise, and linear for the quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines and is therefore suitable for routine quality control analysis, stability studies, and quantitative assessment in various stages of drug development. The provided protocol offers a solid foundation that can be readily adopted and implemented in analytical laboratories.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • PubChem. (n.d.). (4~{r})-2-[2-(2-Hydroxyphenyl)-1,3-Thiazol-4-Yl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in Human Plasma

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies involving this compound. The methodology encompasses a streamlined protein precipitation-based sample preparation, optimized chromatographic separation, and sensitive detection using electrospray ionization in negative ion mode. All procedures have been developed and validated in accordance with the principles outlined in the US FDA and ICH M10 guidelines for bioanalytical method validation.[1][2]

Introduction

The 1,3-thiazole-4-carboxylic acid scaffold is a key structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[3][4] Accurate quantification of these molecules in biological matrices is paramount for the evaluation of their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.[5] This document provides a detailed protocol for the analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a representative member of this class, using LC-MS/MS, which is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[1][6] The method is designed to be robust, reliable, and readily implementable in a regulated bioanalytical laboratory.

Scientific Rationale and Method Development

Analyte and Internal Standard

The analyte, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, possesses both a phenolic hydroxyl group and a carboxylic acid moiety. These functional groups are amenable to deprotonation, making negative ion mode electrospray ionization (ESI) a logical choice for sensitive detection.[7][8] The presence of the carboxylic acid group suggests that careful pH control of the mobile phase may be necessary to ensure consistent retention on a reversed-phase column.[7]

For an internal standard (IS), a stable isotope-labeled (SIL) analog of the analyte (e.g., ¹³C₆- or ¹⁵N-labeled) is ideal as it co-elutes and experiences similar ionization effects, thus providing the most accurate correction for matrix effects and variability in sample processing.[6] In the absence of a SIL-IS, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. For the purpose of this protocol, we will assume the use of a suitable structural analog IS.

Sample Preparation Strategy

The primary objective of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with the analysis and cause ion suppression.[6][9][10] Given the need for a high-throughput and straightforward method, protein precipitation (PPT) was selected.[10][11] Acetonitrile is a common and effective precipitating agent that is compatible with reversed-phase chromatography.[11][12][13][14] While liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT offers a good balance of simplicity, speed, and cost-effectiveness for many applications.[10][11][15]

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Sample Preparation Workflow.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is well-suited for the separation of small polar molecules like the target analyte. A C18 stationary phase is a versatile and robust choice. The mobile phase composition is critical for achieving good peak shape and retention. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to more consistent retention and improved peak symmetry.[8] A gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) allows for the efficient elution of the analyte while minimizing run time.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is proposed. The carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form the [M-H]⁻ precursor ion.[7][8]

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. Based on the structure of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, predictable fragmentation pathways include the loss of CO₂ (decarboxylation) from the carboxylic acid group and cleavage of the thiazole ring.[16][17][18][19] The most intense and stable fragment should be selected for quantification, with a second fragment for confirmation.

G cluster_ms Mass Spectrometry Detection ESI Electrospray Ionization (Negative Mode) Q1 Quadrupole 1 (Q1) Precursor Ion Selection [M-H]⁻ ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Detailed Protocols

Materials and Reagents
  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid reference standard (≥98% purity)

  • Internal Standard (IS) reference standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation and Conditions
Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Ionization Mode ESI Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550 °C
MRM Transitions To be determined empirically by infusing a standard solutionAnalyte: e.g., m/z 222.0 -> 178.0 (Quantifier), m/z 222.0 -> 121.0 (Qualifier) IS: To be determined
Collision Energy (CE) To be optimized for each transition
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1 - 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (at a constant concentration) to each tube (except for the blank matrix) and vortex briefly.

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Bioanalytical Method Validation

The method should be validated according to the FDA Bioanalytical Method Validation Guidance for Industry or ICH M10 Bioanalytical Method Validation.[1][2][20][21][22] The following parameters must be assessed:

Validation Parameter Acceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.
Calibration Curve A minimum of six non-zero standards. The simplest regression model that adequately describes the concentration-response relationship should be used (e.g., linear weighted 1/x²). The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ).
Accuracy & Precision Determined by analyzing QC samples at a minimum of three levels in at least five replicates per run, over at least three separate runs. The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[21]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible. Determined by comparing the peak areas of extracted samples to unextracted standards.[21]
Matrix Effect Assessed to ensure that the matrix does not cause ion suppression or enhancement. Evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a pure solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in plasma must be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative (in autosampler). The mean concentration at each stability time point should be within ±15% of the nominal concentration.[5]

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in human plasma. The streamlined protein precipitation protocol is well-suited for high-throughput analysis. This application note serves as a comprehensive guide for method implementation and validation, supporting drug development programs that involve this class of compounds.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • USFDA guidelines for bioanalytical method validation. Slideshare.
  • Bioanalytical Method Validation. FDA.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications.
  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • Fragmentation pathways of deprotonated 1,2,3-thiadiazole 1gS including... ResearchGate.
  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. PubMed.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ScienceDirect.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Institutes of Health.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.

Sources

Application

Application Notes and Protocols: Investigating the Anticancer Potential of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Investigating 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid as a Pote...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid as a Potential Anticancer Agent

The thiazole moiety is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved anticancer drugs such as Dasatinib and Ixazomib.[1][2] Its versatile structure allows for interactions with various biological targets, making it a focal point in the design of novel therapeutic agents.[1][2] Derivatives of the thiazole ring have demonstrated a wide range of pharmacological activities, including the inhibition of key enzymes and proteins involved in cancer progression.[2]

This document provides a comprehensive guide for the investigation of a specific thiazole derivative, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid , as a potential anticancer agent. While direct studies on this particular compound are emerging, the extensive research on structurally similar molecules provides a strong rationale for its evaluation. Evidence from related compounds suggests that the 2-(4-hydroxyphenyl) and thiazole-4-carboxylic acid moieties may confer significant cytotoxic and targeted activities against cancer cells.

Studies on analogous thiazole derivatives have shown that they can exert their anticancer effects through various mechanisms, including:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many thiazole-containing compounds have been identified as potent inhibitors of key RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4] These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.[5]

  • Induction of Apoptosis: A common mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins.[6]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, anticancer compounds can halt the uncontrolled proliferation of cancer cells. Several thiazole derivatives have been observed to cause cell cycle arrest at different phases, thereby preventing cell division.[6]

These application notes will provide detailed protocols for the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid and its subsequent evaluation in cancer cell line studies, focusing on cytotoxicity, apoptosis, and cell cycle analysis. The methodologies are designed to be robust and provide a solid foundation for researchers to explore the therapeutic potential of this promising compound.

Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

A plausible and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][7][8][9][10] This approach involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a suitable starting material would be 4-hydroxythiobenzamide and a bromopyruvic acid derivative.

Proposed Synthetic Scheme

Synthesis A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate A->C Hantzsch Reaction (Ethanol, Reflux) B Ethyl Bromopyruvate B->C D 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid C->D Hydrolysis (e.g., NaOH, H2O/EtOH) ApoptosisAssay Start Cancer Cells Treatment Treat with Compound (e.g., IC50 concentration) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Live, Apoptotic, and Necrotic Cells Analysis->Results SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm & Mitochondria Compound 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid RTK VEGFR-2 / EGFR Compound->RTK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activation PI3K_Akt->Bcl2 Upregulation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sources

Method

Protocol for Assessing the Anti-Proliferative Effects of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive, multi-faceted protocol for the systematic evaluation of the anti-proliferative properties of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive, multi-faceted protocol for the systematic evaluation of the anti-proliferative properties of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. The guide is designed for researchers in oncology, drug discovery, and cell biology, offering a logical progression from initial screening to mechanistic investigation.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[1] Several thiazole-containing drugs, such as the kinase inhibitor Dasatinib, have been approved for cancer therapy, highlighting the potential of this heterocyclic motif.[1] Thiazole derivatives are known to exert anti-cancer effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[2][3]

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (herein referred to as "the compound") is a novel molecule incorporating this key thiazole structure. A systematic assessment of its ability to inhibit cancer cell proliferation is a critical first step in evaluating its potential as a therapeutic agent. This guide outlines a robust workflow to not only quantify its anti-proliferative efficacy but also to elucidate its underlying mechanism of action.

Experimental Strategy: A Tiered Approach

A successful investigation into a compound's anti-proliferative effects follows a logical, tiered workflow. This approach maximizes efficiency by using high-throughput screening methods initially to determine efficacy, followed by more complex, in-depth assays to understand the mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Long-Term Effects cluster_2 Phase 3: Mechanistic Investigation A Select Cancer Cell Line(s) B Protocol 1: Short-Term Viability Assay (MTT) A->B C Determine IC50 Value B->C D Protocol 2: Colony Formation Assay C->D Compound is active E Assess Clonogenic Survival D->E F Protocol 3: Cell Cycle Analysis (Flow Cytometry) E->F Confirm long-term effect G Protocol 4: Apoptosis Assay (Annexin V/PI) E->G H Protocol 5: Protein Expression (Western Blot) E->H I Elucidate Mechanism of Action F->I G->I H->I

Caption: Experimental workflow for assessing anti-proliferative effects.

Protocol 1: Primary Assessment of Cell Viability via MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan. The formazan is then solubilized, and its concentration, determined by spectrophotometric absorbance, is directly proportional to the number of metabolically active cells.[5]

Objective: To determine the dose-dependent effect of the compound on cell viability and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of solubilization solution (DMSO) to each well.

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

ParameterDescription
Cell Density Optimized to ensure cells are in logarithmic growth phase at the end of the assay.
Compound Conc. A wide range is used to establish a full dose-response curve.
Incubation Time Typically 24-72 hours, depending on the cell line's doubling time.
IC50 Value The concentration of the compound that inhibits cell viability by 50%.

Protocol 2: Long-Term Survival Assessment via Colony Formation Assay

Principle: The colony formation, or clonogenic, assay assesses the ability of a single cell to undergo sustained proliferation and form a colony (defined as a cluster of at least 50 cells).[7] It is a measure of reproductive integrity and provides a more stringent evaluation of long-term anti-proliferative effects than short-term viability assays.[7]

Objective: To determine the effect of the compound on the clonogenic survival of cancer cells.

Materials:

  • 6-well plates

  • Complete culture medium

  • Fixing Solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The exact number should be optimized to yield 50-150 distinct colonies in the control wells.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the compound (e.g., IC50/4, IC50/2, IC50, IC50x2) for 24 hours. Include a vehicle control.

  • Colony Growth:

    • After 24 hours, remove the treatment medium, wash the cells gently with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days at 37°C, 5% CO2. Change the medium every 2-3 days.

  • Fixing and Staining:

    • When colonies are visible, aspirate the medium and gently wash the wells with PBS.

    • Add 1 mL of Fixing Solution to each well and incubate for 20 minutes at room temperature.[8]

    • Remove the fixing solution and add 1 mL of Crystal Violet Staining Solution. Incubate for 5-10 minutes.[8]

    • Wash the wells carefully with water to remove excess stain and allow the plates to air dry.

Data Analysis:

  • Count the number of colonies (≥50 cells) in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF):

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

  • Plot the Surviving Fraction against the compound concentration.

Protocol 3: Mechanistic Insight via Cell Cycle Analysis

Principle: Anti-proliferative compounds often act by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is used to analyze the DNA content of cells. Since DNA content doubles from G1 to G2/M, the distribution of cells across these phases can be quantified based on PI fluorescence intensity.[9]

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Flow cytometer

  • Ice-cold 70% Ethanol

  • PBS

  • PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS.[9]

Procedure:

  • Cell Treatment and Harvest:

    • Seed cells in 6-well plates and treat with the compound (e.g., at IC50 concentration) for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).[10]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI Staining Solution. The RNase A is crucial to prevent staining of double-stranded RNA.[9]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

    • Use a linear scale for the DNA fluorescence channel to properly resolve the G1 and G2/M peaks.[9]

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to control cells. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 4: Mechanistic Insight via Apoptosis Detection

Principle: A reduction in cell number can be due to cytostatic (cell cycle arrest) or cytotoxic (cell death) effects. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. The Annexin V/PI assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[13]

Objective: To determine if the compound induces apoptosis.

G y_axis PI --> x_axis Annexin V --> origin origin y_end y_end origin->y_end x_end x_end origin->x_end Q1 Live (Annexin V- / PI-) Q2 Early Apoptosis (Annexin V+ / PI-) Q3 Late Apoptosis / Necrosis (Annexin V+ / PI+) Q4 Necrosis (Annexin V- / PI+)

Caption: Interpretation of Annexin V/PI flow cytometry data.

Procedure:

  • Cell Treatment and Harvest:

    • Treat cells as described for cell cycle analysis.

    • Harvest all cells, including the supernatant (which contains floating apoptotic cells).[12]

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each sample before analysis.

  • Flow Cytometry:

    • Analyze immediately on a flow cytometer.

    • Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

Data Analysis:

  • Quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Annexin V-/PI-): Live, healthy cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.[13]

    • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.[13]

    • Upper-Left (Annexin V-/PI-): Necrotic cells.

Protocol 5: Protein Expression Analysis via Western Blotting

Principle: Western blotting allows for the detection of specific proteins involved in proliferation, cell cycle control, and apoptosis. This provides direct molecular evidence for the compound's mechanism of action.

Objective: To measure changes in the expression or activation state of key regulatory proteins following compound treatment.

Target Proteins of Interest:

PathwayTarget ProteinExpected Change
Proliferation PCNA, Ki-67Decrease
Cell Cycle Cyclin D1, Cyclin B1, p21, p27Varies (e.g., p21 increase)
Apoptosis Cleaved Caspase-3, Cleaved PARPIncrease
Survival Signaling p-Akt, p-ERKDecrease

Procedure:

  • Protein Extraction:

    • Treat cells with the compound, wash with cold PBS, and lyse using RIPA buffer with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[14]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[15]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a digital imager or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for each target protein.

  • Normalize the intensity of the target protein to the intensity of the loading control.

  • Compare the normalized protein levels in treated samples to the control.

Potential Signaling Pathways

Based on existing literature, thiazole derivatives often function as inhibitors of critical signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt and Ras/MAPK pathways.[3] The compound may exert its effects by inhibiting an upstream receptor tyrosine kinase (RTK) or a downstream kinase like Akt or ERK.

G cluster_0 PI3K/Akt Pathway cluster_1 Ras/MAPK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 2-(4-Hydroxyphenyl)-1,3-thiazole- 4-carboxylic acid Compound->RTK Inhibition? Akt Akt Compound->Akt Inhibition? ERK ERK Compound->ERK Inhibition? PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2

Caption: Potential signaling pathways inhibited by the compound.

References

  • Vertex AI Search. (n.d.). Soft Agar Assay for Colony Formation Protocol.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • National Center for Biotechnology Information. (n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC - NIH.
  • Taylor & Francis Online. (n.d.). Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents.
  • Abcam. (n.d.). Colony formation assay: A tool to study cell survival.
  • ResearchGate. (n.d.). Examples of thiazole- and pyrazole-based anti-cancer drugs.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Abcam. (n.d.). Cell viability assays.
  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry - PMC - NIH.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents.
  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
  • JoVE. (2014, April 15). Video: The Soft Agar Colony Formation Assay.
  • Ossila. (n.d.). Colony Forming Assay.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • ResearchGate. (n.d.). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and....
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Creative Bioarray. (n.d.). Western Blot Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Wikipedia. (n.d.). MTT assay.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Western blot protocol.

Sources

Application

Application Notes &amp; Protocols: Formulation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid for In Vivo Studies

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to developing a suitable vehicle for the in...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a suitable vehicle for the in vivo administration of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. Given its chemical structure, featuring a carboxylic acid, a phenolic hydroxyl group, and aromatic rings, this compound is anticipated to have poor aqueous solubility at neutral pH, a common challenge in preclinical development.[1][2] This guide presents a systematic, tiered approach, starting with fundamental physicochemical characterization and progressing from simple aqueous-based formulations to more complex systems. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure the development of a safe, stable, and effective formulation for reliable pharmacokinetic and pharmacodynamic studies.

Part 1: Foundational Understanding & Physicochemical Characterization

Before any formulation work begins, a foundational understanding of the compound's properties is essential. 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid possesses two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. This makes its solubility highly dependent on pH.[3][4] The thiazole ring contributes to the molecule's aromaticity and overall stability.[5][6][7]

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale & Implication for Formulation
Molecular Weight ~237.24 g/mol Standard molecular weight for a small molecule.
Aqueous Solubility Low at neutral pHThe hydrophobic phenyl and thiazole rings limit water solubility. This is a primary hurdle for formulation.
pKa (Carboxylic Acid) Estimated ~3-5The carboxylic acid is the most acidic proton. Above this pKa, the molecule will gain a negative charge, significantly increasing aqueous solubility.[8]
pKa (Phenolic Hydroxyl) Estimated ~8-10The phenolic proton is less acidic. At high pH, a second negative charge can be introduced, further enhancing solubility.
LogP Estimated 2-3Indicates a degree of lipophilicity, suggesting potential for good membrane permeability but also contributing to poor aqueous solubility.
Chemical Stability Generally StableThe thiazole ring is aromatic and relatively stable. However, potential for degradation under harsh pH conditions or light exposure should be assessed.[5]
Experimental Protocol: pH-Solubility Profile

Objective: To experimentally determine the aqueous solubility of the compound across a physiologically relevant pH range. This data is critical for selecting the initial formulation strategy.

Materials:

  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (pH 3), Phosphate buffer (pH 6, 7, 8), Glycine-NaOH buffer (pH 9, 10)

  • HPLC system with a suitable column (e.g., C18) and validated analytical method

  • Shaking incubator or orbital shaker

  • Microcentrifuge and 0.22 µm syringe filters

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to vials containing each of the different pH buffers.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Accurately dilute the filtered supernatant with mobile phase.

  • Quantify the concentration of the dissolved compound using the validated HPLC method.

  • Plot solubility (µg/mL or mM) versus pH to generate the pH-solubility profile.

Part 2: A Tiered Strategy for Formulation Development

We advocate for a tiered approach, starting with the simplest formulation possible to minimize the confounding influence of excipients on the experimental outcome.[9] Progress to a more complex formulation only when a simpler one fails to meet the criteria for concentration, stability, and tolerability.

Formulation_Workflow cluster_0 Tier 1: Aqueous Solutions cluster_1 Tier 2: Co-Solvent Systems cluster_2 Tier 3: Complexation T1_Start Target Concentration Soluble at Desired pH? T1_Success SUCCESS: Use pH-adjusted Aqueous Solution T1_Start->T1_Success Yes T1_Fail FAIL: Precipitation or Low Solubility T1_Start->T1_Fail No T2_Start Soluble in Co-solvent System? T1_Fail->T2_Start T2_Success SUCCESS: Use Co-solvent Formulation T2_Start->T2_Success Yes T2_Fail FAIL: Precipitation upon Dilution or Low Solubility T2_Start->T2_Fail No T3_Start Solubility Enhanced with Cyclodextrin? T2_Fail->T3_Start T3_Success SUCCESS: Use Cyclodextrin Formulation T3_Start->T3_Success Yes T3_Fail CONSIDER: Suspensions or Lipid-Based Systems T3_Start->T3_Fail No Start START: Define Target Dose & Concentration Start->T1_Start

Caption: Formulation development workflow for the subject compound.

Tier 1 Protocol: pH-Adjusted Aqueous Solution

Scientific Rationale: This method leverages the ionizable carboxylic acid group. By raising the pH of the vehicle above the compound's pKa, the molecule becomes deprotonated to its carboxylate salt form, which is significantly more water-soluble.[4][][11] This is the preferred starting point for ionizable compounds.

Ionization Low_pH R-COOH (Insoluble) Equilibrium High_pH R-COO⁻ (Soluble Anion) Proton + H⁺

Caption: pH-dependent ionization increases the compound's solubility.

Vehicle Components & Concentration Limits:

ComponentRoleTypical ConcentrationMax Rec. (Rodent, IV)
1N NaOH or 1N HClAlkalinizing/Acidifying Agentq.s. to target pHN/A (adjusts pH)
Tromethamine (Tris)Buffering/Alkalinizing Agent10-50 mM~150 mM
Saline (0.9% NaCl)Isotonicity Agentq.s. to volumeN/A

Procedure:

  • Weigh the required amount of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

  • Add approximately 80% of the final volume of the desired aqueous vehicle (e.g., Water for Injection or 0.9% Saline).

  • While stirring, slowly add a small amount of an alkalizing agent (e.g., 1N NaOH or a Tris buffer solution) dropwise.

  • Monitor the dissolution of the solid. The solution should clarify as the pH increases and the compound dissolves.

  • Once the compound is fully dissolved, measure the pH. Adjust to the desired final pH (e.g., 8.0-9.0), being careful not to overshoot.

  • Add the remaining vehicle to reach the final target volume (q.s.).

  • Sterile-filter the final solution through a 0.22 µm filter.

Verification & Troubleshooting:

  • Verification: The final formulation must be a clear, particulate-free solution.

  • Troubleshooting: If the compound precipitates upon standing, the solution may be supersaturated or unstable. Consider lowering the concentration or moving to Tier 2. If the required pH is too high (>9.5), it may cause tolerability issues in vivo; proceed to Tier 2.

Tier 2 Protocol: Co-Solvent System

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous vehicle.[][12] This approach is useful if pH adjustment alone is insufficient or undesirable. Combinations of co-solvents are often used to balance solubilizing power with in vivo tolerability.[13][14]

Common Co-Solvent Systems:

SystemComponents & Ratio (v/v/v)Characteristics & Notes
PEG 400 / Saline 10-40% PEG 400 in SalineGood starting point. Generally well-tolerated. Can be viscous at higher concentrations.
Solutol HS 15 / Ethanol / Saline 5-10% Solutol / 5-10% Ethanol in SalineSolutol acts as a non-ionic surfactant and solubilizer. Use with caution as it can affect drug transport.
PG / PEG 400 / Water 40% PG / 10% PEG 400 / 50% WaterA more aggressive system for very poorly soluble compounds. Assess tolerability carefully.
DMSO / PEG 400 / Saline 5-10% DMSO / 30% PEG 400 in SalineDMSO is a strong solvent but can have pharmacological effects and toxicity concerns. Use as a last resort and at the lowest possible concentration.

Procedure:

  • Weigh the required amount of the compound.

  • Add the co-solvent(s) (e.g., PEG 400, Propylene Glycol) and mix or sonicate until the compound is fully dissolved. This creates the drug concentrate.

  • Slowly add the aqueous component (e.g., Saline or Water) to the drug concentrate while vortexing or stirring vigorously. This is a critical step to avoid precipitation.

  • Ensure the final solution is clear.

  • Sterile-filter through a compatible 0.22 µm filter (e.g., PTFE for organic solvent-containing solutions).

Verification & Troubleshooting:

  • Verification: The final solution should remain clear upon standing and after a 1:1 dilution with saline (to simulate dilution in the bloodstream).

  • Troubleshooting: If the drug precipitates during the addition of the aqueous phase, the system has been pushed beyond its solubilization capacity. Try increasing the co-solvent ratio or screening a different system.

Tier 3 Protocol: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble drug molecules, like the subject compound, forming an "inclusion complex" that is highly water-soluble.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their high aqueous solubility and favorable safety profiles.[16][19]

Vehicle Components:

ComponentRoleTypical Concentration
HP-β-CD or SBE-β-CDComplexing / Solubilizing Agent20-40% (w/v)
Water for InjectionVehicleq.s. to volume

Procedure:

  • Prepare the cyclodextrin solution by dissolving the required amount of HP-β-CD or SBE-β-CD in ~90% of the final volume of water.

  • Slowly add the powdered 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid to the cyclodextrin solution while stirring.

  • The complexation process can be slow. Allow the mixture to stir for several hours (4-24 hours) or sonicate to facilitate dissolution. Gentle heating (40-50°C) can also be applied if the compound is thermally stable.

  • Once a clear solution is obtained, allow it to cool to room temperature.

  • Adjust to the final volume with water.

  • Sterile-filter the final solution through a 0.22 µm filter.

Verification & Troubleshooting:

  • Verification: A clear, particulate-free solution indicates successful complexation.

  • Troubleshooting: If the solubility enhancement is insufficient, a combination approach may be effective. For example, preparing a 20% HP-β-CD solution and then adjusting the pH to 8.0 can combine the effects of complexation and ionization for maximum solubility.

Part 3: Final Formulation Quality Control & Stability

Objective: To ensure the prepared formulation is stable and suitable for administration.

Protocol:

  • Visual Inspection: Check for clarity, color, and the presence of any particulates immediately after preparation and before each use.

  • pH Measurement: Confirm the pH of the final formulation is within the target range.

  • Concentration Verification (Recommended): Use the established HPLC method to confirm the final concentration of the drug in the vehicle.

  • Short-Term Stability: Store an aliquot of the formulation under the intended storage conditions (e.g., 4°C) and at room temperature. Re-evaluate by visual inspection and HPLC analysis after 24 and 48 hours to ensure no precipitation or degradation has occurred.

References

  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • PharmaPhorum. (2024, September 6). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery.
  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Pharma Excipients. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • Synapse. (2025, December 23). Co-solvent: Significance and symbolism.
  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Synapse. (2026, January 7). PH adjustment: Significance and symbolism.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.
  • CompoundingToday.com. (2025). pH Adjusting Database.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • Khan Academy. (n.d.). pH and solubility.
  • Pharmlabs. (n.d.). Excipients.
  • Wikipedia. (n.d.). Thiazole.
  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.
  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.

Sources

Method

Application Note &amp; Protocols: Techniques for Measuring the Enzymatic Inhibition by 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, often through the targeted inhibition of specific enzymes.[1][2] This document provides a comprehensive guide to the principles and practical techniques for characterizing the inhibitory activity of a specific thiazole derivative, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. We will delve into the foundational concepts of enzyme kinetics, provide detailed, step-by-step protocols for determining inhibitor potency (IC₅₀) and mechanism of action (MoA), and offer insights into data analysis and interpretation. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for drug discovery and academic research programs.

Foundational Principles: Understanding Enzyme Inhibition

Before initiating experimental work, it is crucial to grasp the theoretical underpinnings of enzyme inhibition. These studies are not merely about generating a single data point but about elucidating the interaction between the inhibitor and its target enzyme.

The Significance of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[1] While essential for initial screening and ranking compounds, it's important to recognize that the IC₅₀ value is not an intrinsic property of the inhibitor; it is dependent on the experimental conditions, particularly the substrate concentration.

Unveiling the Mechanism of Inhibition (MoA)

To truly characterize an inhibitor, one must determine its mechanism of action. This reveals how the inhibitor interacts with the enzyme and its substrate. Steady-state enzyme kinetics is a powerful tool for this purpose.[3] The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[3][4]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ but does not affect the Kₘ.[3][4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ, often to a similar extent.[3][4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).[3]

These distinct mechanisms can be visualized effectively using a Lineweaver-Burk (double reciprocal) plot, which graphs 1/velocity against 1/[Substrate].[4]

G cluster_0 Lineweaver-Burk Plot Analysis NoInhibitor No Inhibitor (Baseline) Competitive Competitive (Vmax unchanged, Km increases) Noncompetitive Non-competitive (Vmax decreases, Km unchanged) Uncompetitive Uncompetitive (Vmax decreases, Km decreases) y_axis 1/V origin->y_axis  1/Vmax x_axis 1/[S] origin->x_axis -1/Km  

Caption: Lineweaver-Burk plots for different inhibition types.

Getting Started: Reagent Preparation and Assay Design

Thoughtful preparation is the foundation of a successful enzyme assay.

Materials
  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (herein referred to as 'Inhibitor HPTC')

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Target enzyme (e.g., Human Carbonic Anhydrase II, Intestinal Alkaline Phosphatase)

  • Enzyme substrate (e.g., p-Nitrophenyl acetate for CAII, p-Nitrophenyl phosphate for IAP)

  • Assay Buffer (enzyme-specific, e.g., Tris-HCl)

  • Positive control inhibitor (e.g., Acetazolamide for CAII)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader (spectrophotometer)

Stock Solution Preparation

The choice of solvent is critical. Many organic small molecules, including thiazole derivatives, are poorly soluble in aqueous buffers. DMSO is a common choice.[1]

  • Inhibitor Stock: Prepare a high-concentration stock solution of Inhibitor HPTC (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to the final assay, reducing potential solvent-induced artifacts.

  • Serial Dilutions: Create a series of working concentrations by performing serial dilutions from the high-concentration stock. It is best practice to perform these dilutions in DMSO to maintain a constant final DMSO concentration across all wells.

Causality Insight: Keeping the final DMSO concentration constant (typically ≤1%) in all assay wells, including controls, is crucial. High concentrations of DMSO can denature enzymes or otherwise interfere with the reaction, leading to false-positive or false-negative results.

Protocol 1: Determination of IC₅₀ using a Spectrophotometric Assay

This protocol provides a general framework for determining the IC₅₀ value. While we use Carbonic Anhydrase II (CAII) as an example, the principles are broadly applicable. Thiazole derivatives have shown inhibitory activity against carbonic anhydrases.[5][6] CAII catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is yellow and can be monitored at 405 nm.

G cluster_prep Preparation Stage cluster_assay Assay Stage (96-Well Plate) cluster_analysis Analysis Stage prep prep assay assay analysis analysis A Prepare Inhibitor HPTC Stock & Serial Dilutions in DMSO C Add Buffer, Inhibitor, and Controls to designated wells A->C B Prepare Enzyme, Substrate, & Buffer Solutions B->C D Add Enzyme to all wells (except No-Enzyme control) C->D E Pre-incubate (e.g., 15 min at 37°C) to allow inhibitor binding D->E F Initiate Reaction: Add Substrate to all wells E->F G Incubate (e.g., 30 min at 37°C) Monitor absorbance at 405 nm F->G H Calculate % Inhibition for each inhibitor concentration G->H I Plot % Inhibition vs. [Inhibitor] (log scale) H->I J Fit data to sigmoidal dose-response curve to determine IC50 I->J

Caption: General workflow for IC₅₀ determination.

Step-by-Step Protocol (Carbonic Anhydrase II Example)
  • Plate Layout: Design your 96-well plate map. Include wells for:

    • 100% Activity Control (Enzyme + Substrate + DMSO, no inhibitor)

    • 0% Activity / Blank (Substrate + Buffer + DMSO, no enzyme)

    • Test wells (Enzyme + Substrate + varying concentrations of Inhibitor HPTC)

    • Positive Control wells (Enzyme + Substrate + known inhibitor like Acetazolamide)

  • Assay Execution: (Volumes are for a final 200 µL reaction)

    • Add 178 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to all wells.

    • Add 2 µL of DMSO (for 100% activity control) or 2 µL of your serially diluted Inhibitor HPTC/positive control to the appropriate wells. This ensures a final DMSO concentration of 1%.

    • Add 10 µL of CAII enzyme solution (pre-diluted in assay buffer to an optimized concentration) to all wells except the "No-Enzyme" blank.

    • Mix gently by tapping the plate. Pre-incubate the plate for 15 minutes at 37°C.[1] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of pNPA substrate solution (dissolved in a minimal amount of acetonitrile and diluted in buffer) to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the increase in absorbance at 405 nm over a set period (e.g., 15-60 minutes), taking readings every 60 seconds. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

Data Analysis for IC₅₀
  • Calculate Reaction Rates (Velocity): Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the kinetic read.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • V_inhibitor = Rate in the presence of Inhibitor HPTC

    • V_control = Rate of the 100% activity control (DMSO only)

    • V_blank = Rate of the no-enzyme blank

  • Generate Dose-Response Curve: Plot % Inhibition versus the log[Inhibitor HPTC]. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value.

CompoundTarget EnzymeApparent IC₅₀ (µM)
Inhibitor HPTCCarbonic Anhydrase IIHypothetical Value
AcetazolamideCarbonic Anhydrase IILiterature Value

Protocol 2: Determination of Mechanism of Inhibition (MoA)

This protocol determines how Inhibitor HPTC affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ. This is achieved by measuring reaction rates at multiple substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.[3][7]

Step-by-Step Protocol (Kinetic Analysis)
  • Determine Optimal Inhibitor Concentration: Choose a fixed concentration of Inhibitor HPTC for this experiment, typically one close to its determined IC₅₀ value (e.g., 1x or 2x IC₅₀). This ensures a measurable level of inhibition.

  • Assay Setup: Prepare two sets of reactions running in parallel on a 96-well plate:

    • Set 1 (No Inhibitor): Vary the concentration of the substrate (e.g., 8 concentrations ranging from 0.2x Kₘ to 5x Kₘ) with a constant amount of enzyme.

    • Set 2 (With Inhibitor): Use the same varying concentrations of the substrate and the same amount of enzyme, but include the fixed concentration of Inhibitor HPTC in every well.

  • Execution: Run the assay as described in Protocol 1, measuring the initial reaction rates for every condition.

Data Analysis for MoA
  • Michaelis-Menten Plot: For both datasets (with and without inhibitor), plot the initial velocity (V) versus Substrate Concentration [S]. Fit this data to the Michaelis-Menten equation to obtain values for Vₘₐₓ and Kₘ.[4]

  • Lineweaver-Burk Plot: For a clearer visual diagnosis of the inhibition mechanism, create a double reciprocal plot (1/V vs. 1/[S]).[4][7]

    • Plot the data for both the uninhibited and inhibited reactions on the same graph.

    • Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) to determine the inhibition type as described in Section 1.2.

ConditionApparent Vₘₐₓ (ΔAbs/min)Apparent Kₘ (µM)Inhibition Type
No InhibitorValue AValue XN/A
+ Inhibitor HPTCValue BValue YInterpret based on changes

Interpretation:

  • Competitive: Vₘₐₓ remains the same (A ≈ B), Kₘ increases (Y > X).

  • Non-competitive: Vₘₐₓ decreases (B < A), Kₘ remains the same (Y ≈ X).

  • Uncompetitive: Vₘₐₓ decreases (B < A), Kₘ decreases (Y < X).

  • Mixed: Vₘₐₓ decreases (B < A), Kₘ changes (Y ≠ X).

Advanced & Orthogonal Methods

While spectrophotometric assays are robust and high-throughput, confirming results with an orthogonal, label-free method adds significant confidence.[8][9]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during an enzymatic reaction.[10] This provides a direct, continuous readout of enzyme activity and can be used to measure inhibition without the need for chromogenic or fluorogenic substrates. ITC is a powerful tool for validating hits and gaining deeper mechanistic insights into the thermodynamics of inhibitor binding.[10]

References

  • Vrouwe, E. X., & Luttge, R. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 10(4), 456-461. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from Khan Academy website. [Link]

  • Auld, D. S., & Inglese, J. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1845-1850. [Link]

  • Tipton, K. F., & Davey, G. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]

  • Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. [Link]

  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. Retrieved from McGill Newsroom. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1198. [Link]

  • Yoshino, M. (1987). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal, 248(3), 815-820. [Link]

  • Wadsö, I. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the American Chemical Society, 132(23), 8031-8036. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from MIT OpenCourseWare. [Link]

  • Akocak, S., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • MacEwan University. (2022). Synthesis of Novel Thiazole Inhibitors of Intestinal Alkaline Phosphatase. Student Research Day Proceedings, 7(1). [Link]

  • Akocak, S., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(44), 41815-41828. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The primary route for this synthesis is the Hantzsch thiazole synthesis, a robust reaction that couples a thioamide with an α-halocarbonyl compound.[1][2][3] This guide will focus on optimizing this classic and effective method.

The overall reaction involves the condensation of 4-hydroxythiobenzamide with an α-halo-β-ketoester, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed with potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

A diminished yield is the most common issue, often stemming from suboptimal reaction conditions or reactant instability.

Potential Causes:

  • Instability of 4-Hydroxythiobenzamide: The thioamide starting material, particularly with a hydroxyl group, can be unstable, especially in acidic conditions at elevated temperatures. A patent for a related synthesis notes that 4-hydroxythiobenzamide can easily decompose in an acidic environment as the temperature rises.[4]

  • Decomposition of Ethyl Bromopyruvate: As an α-halocarbonyl compound, ethyl bromopyruvate is reactive and can decompose upon exposure to light, air, or moisture.[5] It is best stored in a cool, dark place and used shortly after purchase or preparation.[6][7]

  • Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can promote the formation of side products and lead to the decomposition of reactants.[6]

  • Incorrect pH: The Hantzsch synthesis is sensitive to pH.[6] While typically performed under neutral to slightly basic conditions, significant deviations can hinder the desired reaction pathway.

  • Incomplete Hydrolysis: The final step, hydrolysis of the ethyl ester to the carboxylic acid, may be incomplete, leaving a significant portion of the product in its ester form.

Recommended Solutions:

  • Two-Step Thioamide Formation and Use: Instead of a one-pot reaction where the thioamide is generated in situ under harsh conditions, consider a two-step approach. First, synthesize and isolate the 4-hydroxythiobenzamide under milder conditions. Then, react the purified thioamide with ethyl bromopyruvate in a non-acidic solvent like ethanol or DMF to avoid decomposition.[4]

  • Verify Reagent Quality:

    • Ethyl Bromopyruvate: Use freshly opened or recently purchased reagent. If its purity is in doubt, purification by distillation under reduced pressure may be necessary. Its stability is improved when stored under inert gas at 2-8°C.[7]

    • 4-Hydroxythiobenzamide: Ensure high purity of the thioamide. Impurities can introduce competing side reactions.[6]

  • Optimize Reaction Conditions:

    • Temperature Control: Start the reaction at room temperature and monitor its progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture (e.g., to 50-65°C) and continue monitoring.[8] Avoid aggressive heating.

    • Reaction Time: Track the consumption of starting materials by TLC. Prolonged reaction times can lead to degradation products, so aim to stop the reaction once the starting material is consumed.[6]

  • Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., NaOH or KOH) and allow adequate time for the saponification of the ester. Monitor the disappearance of the ethyl ester spot on TLC. After hydrolysis, carefully acidify the mixture to a pH of approximately 2 to precipitate the carboxylic acid product.[9]

Problem 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and lower the yield of the desired product.

Potential Causes:

  • Formation of Isomeric Impurities: Under certain conditions, particularly acidic ones, the cyclization can lead to the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole structure.[6][10]

  • Self-Condensation of Ethyl Bromopyruvate: In the presence of a base, ethyl bromopyruvate can undergo self-condensation reactions.

  • Oxidation of the Phenol Group: The 4-hydroxyphenyl group is susceptible to oxidation, which can lead to colored impurities, especially if the reaction is exposed to air for extended periods at high temperatures.

Recommended Solutions:

  • Control pH: Maintain a neutral or slightly basic pH during the cyclization step to favor the formation of the desired thiazole product.[6] The use of a mild, non-nucleophilic base can be beneficial.

  • Controlled Addition of Reagents: Add the ethyl bromopyruvate dropwise to the solution of the thioamide rather than mixing them all at once. This keeps the concentration of the electrophilic pyruvate low, minimizing self-condensation.

  • Use of Inert Atmosphere: To prevent oxidation of the sensitive phenol group, conduct the reaction under an inert atmosphere of nitrogen or argon, especially if heating is required for an extended period.

  • Efficient Purification:

    • Recrystallization: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

    • Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitate the pure carboxylic acid by adding acid.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

The reaction proceeds via the classic Hantzsch thiazole synthesis.[1] The mechanism involves three key steps:

  • Nucleophilic Attack: The sulfur atom of the 4-hydroxythiobenzamide acts as a nucleophile and attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.[12][13]

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The tetrahedral intermediate formed then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[13]

Hantzsch_Mechanism Thioamide 4-Hydroxythiobenzamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. S-Alkylation (SN2) Pyruvate Ethyl Bromopyruvate Pyruvate->Intermediate1 1. S-Alkylation (SN2) Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Ethyl 2-(4-hydroxyphenyl) -1,3-thiazole-4-carboxylate Intermediate2->Product 3. Dehydration    (-H2O)

Caption: Hantzsch thiazole synthesis mechanism.

Q2: Which solvent is best for this reaction?

Alcohols such as ethanol are commonly used and are effective for this synthesis.[6] They are good at solvating the reactants and the intermediate salts that form. For less reactive substrates or to avoid potential side reactions with the solvent, aprotic solvents like dimethylformamide (DMF) can be a suitable alternative.[6] Some modern procedures even utilize solvent-free conditions or microwave irradiation to improve yields and reduce reaction times.[8][14]

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 50:50), to achieve good separation between the starting materials and the product.[12] The product, being more polar than the starting materials but likely less polar than the final carboxylic acid, should have a distinct Rf value. The reaction is considered complete when the spot corresponding to the limiting reagent (usually the thioamide) has disappeared.

Q4: My final product is an ethyl ester. How do I convert it to the carboxylic acid?

The conversion is a standard ester hydrolysis (saponification).

  • Dissolve the crude ethyl ester in a solvent like ethanol or THF.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until TLC analysis shows complete consumption of the ester.

  • Cool the reaction mixture, and if an organic solvent was used, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (like diethyl ether or dichloromethane) to remove any unreacted neutral starting materials.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash it with cold water to remove salts, and dry it under vacuum.[9][11]

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, incorporating best practices for maximizing yield.

Materials:

  • 4-Hydroxythiobenzamide

  • Ethyl bromopyruvate (technical grade, ~90%)[7]

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

Part A: Synthesis of Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxythiobenzamide (1 equivalent) in anhydrous ethanol.

  • To this stirring solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the mixture to a gentle reflux (around 65°C).[8]

  • Monitor the reaction progress by TLC (50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Once the thioamide has been consumed, allow the reaction mixture to cool to room temperature. The intermediate product may precipitate as an HBr salt.[13]

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the HBr formed during the reaction until the solution is slightly basic (pH ~8).

  • Pour the mixture into cold water to precipitate the crude ethyl ester product.

  • Collect the solid by vacuum filtration, wash the filter cake with water, and air dry. This crude ester can be used directly in the next step.

Part B: Hydrolysis to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

  • Suspend the crude ethyl ester from Part A in a mixture of ethanol and 10% aqueous NaOH solution.

  • Stir the mixture at room temperature or heat gently (40-50°C) for 2-3 hours, or until the solid dissolves and TLC indicates the absence of the starting ester.

  • Cool the solution to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and perform a liquid-liquid extraction with ethyl acetate to remove any non-acidic impurities.

  • Place the aqueous phase in an ice bath and slowly add concentrated HCl with stirring until the pH of the solution is approximately 2.

  • A precipitate of the final carboxylic acid product will form. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the purified product in a vacuum oven to obtain 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckPurity Are Impurities Present (TLC Analysis)? CheckYield->CheckPurity No Cause1 Potential Causes: 1. Reagent Decomposition 2. Suboptimal Temp/Time 3. Incomplete Hydrolysis CheckYield->Cause1 Yes Cause2 Potential Causes: 1. Incorrect pH (Isomer formation) 2. Oxidation of Phenol 3. Reagent Self-Condensation CheckPurity->Cause2 Yes End High Yield, Pure Product CheckPurity->End No Solution1 Solutions: - Use fresh/pure reagents - Optimize temp (50-65°C) - Monitor reaction by TLC - Ensure complete hydrolysis Cause1->Solution1 Solution1->End Solution2 Solutions: - Maintain neutral/basic pH - Use inert atmosphere - Purify via recrystallization  or acid-base extraction Cause2->Solution2 Solution2->End

Caption: Troubleshooting workflow for the synthesis.

Data Summary

Optimizing reaction conditions is critical for maximizing yield. Below is a table summarizing potential effects of key parameters.

ParameterSuboptimal ConditionRecommended ConditionRationale & Expected Outcome
Temperature > 80°C or < 40°C50 - 65°CAvoids decomposition of starting materials while ensuring sufficient activation energy.[6][8] Increases yield.
Solvent Highly acidic mediaEthanol, DMFPrevents acid-catalyzed decomposition of 4-hydroxythiobenzamide.[4] Improves thioamide stability and overall yield.
pH (Cyclization) Acidic (pH < 5)Neutral to slightly basicSuppresses the formation of the 2-imino isomeric byproduct, leading to a purer product.[6][10]
Reagent Purity Old/decomposed reagentsFreshly prepared or purifiedEnsures high concentration of active reactants and minimizes side reactions.[5][6] Directly boosts conversion to product.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bouzroura, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2862. Available at: [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Optimization

stability testing of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid under physiological conditions

Technical Support Center: Stability Testing of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigati...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid under physiological conditions. It is designed to move beyond simple protocols, offering causal explanations for experimental choices and robust troubleshooting strategies to ensure data integrity and experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Q1: What are the primary stability concerns for this molecule under physiological conditions?

A1: Based on its chemical structure, the primary stability concerns involve three key functional groups:

  • Hydroxyphenyl Group: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by trace metals or occur in the presence of reactive oxygen species. This can lead to the formation of quinone-like structures or other oxidative degradation products.[1][2][3]

  • Thiazole Ring: While generally aromatic and stable, the thiazole ring can be liable to degradation under certain conditions.[4][5] Potential pathways include photo-degradation, as seen in other aryl-substituted thiazoles, and oxidative attack at the sulfur atom under harsh oxidative stress.[6][7]

  • Carboxylic Acid Group: This group dictates the molecule's pH-dependent solubility. While generally stable, decarboxylation could potentially occur under thermal stress.

Q2: Why is stability testing at different physiological pH values (e.g., gastric vs. intestinal) so critical?

A2: The pH of the medium directly influences the ionization state of the molecule's carboxylic acid and phenolic hydroxyl groups. This affects not only its solubility but also its susceptibility to hydrolytic degradation. A drug intended for oral administration must withstand the highly acidic environment of the stomach (pH 1.2) and then remain stable and soluble in the near-neutral environment of the intestine (pH 6.8-7.4) for absorption.[8][9] Stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are therefore essential to predict its in vivo behavior.

Q3: What is a "stability-indicating method," and why do I need one?

A3: A stability-indicating analytical method is a validated quantitative method that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API from its degradation products and any other potential impurities.[10][11] Without such a method, you cannot be certain if a loss of the parent compound is due to degradation or if the degradation products are interfering with the analysis, leading to inaccurate results. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[12]

Q4: How much degradation should I aim for in my forced degradation studies?

A4: According to the International Council for Harmonisation (ICH) guidelines, the goal is to achieve a target degradation of 5-20%.[13] Degradation below 5% may not be sufficient to demonstrate that your analytical method is stability-indicating. Conversely, degradation above 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world storage conditions, complicating the analysis.[13]

Part 2: Experimental Workflow & Potential Degradation Pathways

A logical workflow is critical for a successful stability assessment. The following diagram outlines the key steps.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Interpretation Prep_API Prepare API Stock (e.g., in DMSO or MeOH) Prep_Buffers Prepare Simulated Fluids (SGF pH 1.2, SIF pH 6.8, PBS pH 7.4) Incubate Spike API into Buffers Incubate at 37°C (Protect from light) Prep_Buffers->Incubate Start Experiment Sample Withdraw Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24h) Incubate->Sample During Incubation Quench Quench Reaction (e.g., Acetonitrile, dilution) Sample->Quench Analyze Analyze via Validated Stability-Indicating HPLC Method Quench->Analyze Plot Plot % Remaining API vs. Time Analyze->Plot Identify Identify & Quantify Degradation Products Plot->Identify Mass_Balance Calculate Mass Balance Identify->Mass_Balance Degradation_Pathways Parent 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (Parent Compound) Oxidation Oxidative Degradation Product (e.g., Quinone derivative) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolytic Cleavage Product (e.g., 4-Hydroxybenzamide) Parent->Hydrolysis Acid/Base Hydrolysis (e.g., SGF/SIF) Photodegradation Photolytic Rearrangement Product Parent->Photodegradation Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways for the target molecule.

Part 3: Troubleshooting Guides

This section provides solutions to specific issues encountered during stability testing.

Problem / Symptom Potential Root Cause(s) Recommended Solution & Rationale
Analyte Precipitation 1. Poor Aqueous Solubility: The compound's solubility is likely lowest near its isoelectric point due to its zwitterionic character. 2. High Initial Concentration: The stock solution concentration may exceed the solubility limit when diluted into the aqueous buffer.1. Adjust pH: Ensure the pH of the final solution is sufficiently far from the compound's predicted pI. 2. Use Co-solvents: Introduce a small percentage (typically <1-5%) of an organic co-solvent like DMSO or ethanol into the final incubation mixture. Rationale: This increases the polarity range of the solvent system, improving the solubility of organic molecules. 3. Lower Concentration: Reduce the final concentration of the analyte in the incubation medium.
No Degradation Observed 1. Compound is Highly Stable: The molecule may be intrinsically stable under the tested conditions. 2. Insufficient Stress: The stress conditions (e.g., duration, temperature) may not be severe enough to induce degradation.1. Increase Stress Severity: As per ICH guidelines, extend the duration or increase the temperature of the incubation. For oxidative stress, a higher concentration of H₂O₂ may be needed. [13]Rationale: The goal of forced degradation is to produce detectable degradation, confirming the method's ability to do so. 2. Confirm Analytical Method: Ensure the analytical method is sensitive enough to detect small changes in the parent compound concentration.
Mass Balance <90% 1. Non-Chromophoric Degradants: Degradation products may lack a UV-absorbing chromophore. 2. Highly Polar Degradants: Products may be too polar to be retained on a standard reverse-phase HPLC column. 3. Adsorption: The analyte or its degradants may adsorb to the surfaces of vials or well plates.1. Use Mass Spectrometry (LC-MS): An MS detector can identify compounds based on mass, regardless of UV absorbance. Rationale: This provides a more universal detection method. 2. Modify HPLC Method: Use a polar-embedded or HILIC column, or adjust the mobile phase to be more aqueous to retain polar compounds. 3. Use Inert Vials: Employ silanized glass or polypropylene vials to minimize non-specific binding.
Shifting HPLC Retention Times 1. Unbuffered Mobile Phase: The ionization state of the analyte is changing during the run, affecting its interaction with the stationary phase. 2. Column Degradation: Extreme pH or temperature can damage the HPLC column.1. Buffer the Mobile Phase: Use a buffer (e.g., phosphate, acetate, or formate) with a pKa within +/- 1 pH unit of the desired mobile phase pH. Rationale: This maintains a consistent pH and ensures the analyte has a constant charge state, leading to reproducible retention. 2. Check Column Specifications: Operate the column within the manufacturer's recommended pH and temperature range.

Part 4: Detailed Experimental Protocols

These protocols are based on established guidelines and provide a starting point for your experiments.

Protocol 1: Preparation of Simulated Physiological Fluids

This protocol describes the preparation of standard simulated fluids for in vitro testing.

FluidComponentAmount per 1000 mLRationale & Citation
Simulated Gastric Fluid (SGF), pH 1.2 Sodium Chloride (NaCl)2.0 gEstablishes ionic strength. [9]
Pepsin3.2 gSimulates enzymatic activity in the stomach. Add just before use. [9]
Hydrochloric Acid (HCl)7.0 mLAdjusts pH to gastric conditions. [9]
Deionized Waterq.s. to 1000 mL-
Simulated Intestinal Fluid (SIF), pH 6.8 Potassium Phosphate Monobasic (KH₂PO₄)6.8 gPrimary buffering agent. [8]
Sodium Hydroxide (NaOH)As needed to adjust pHUsed to bring the pH to the target of 6.8. [8]
Pancreatin10.0 gSimulates enzymatic activity in the small intestine. Add just before use. [9]
Deionized Waterq.s. to 1000 mL-

Procedure:

  • For SGF, dissolve NaCl in ~900 mL of water. Add HCl and mix. Adjust the final volume to 1000 mL. Add pepsin immediately before starting the experiment.

  • For SIF, dissolve KH₂PO₄ in ~900 mL of water. Adjust the pH to 6.8 using 0.2 M NaOH. Adjust the final volume to 1000 mL. Add pancreatin immediately before starting the experiment.

  • Sterilize fluids by filtration through a 0.22 µm filter if necessary.

Protocol 2: General Procedure for Stability Assessment in Physiological Media

Objective: To determine the degradation rate of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid over 24 hours at 37°C.

Materials:

  • Stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepared SGF and SIF (or other relevant buffers like PBS, pH 7.4).

  • Incubator or water bath set to 37°C.

  • HPLC system with a validated stability-indicating method.

  • Quenching solution (e.g., Acetonitrile).

  • Autosampler vials.

Procedure:

  • Pre-warm Buffers: Place the required volume of SGF, SIF, and PBS in separate vessels and pre-warm to 37°C.

  • Initiate Reaction: Spike the pre-warmed buffers with the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (e.g., <0.5%) to avoid affecting stability. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately after spiking, withdraw an aliquot (e.g., 100 µL) and add it to a vial containing a defined volume of quenching solution (e.g., 400 µL of acetonitrile). This stops the degradation and serves as the 100% reference point.

  • Incubation: Place the reaction vessels in the 37°C incubator. Protect from light by covering with aluminum foil.

  • Time-Point Sampling: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), repeat step 3.

  • Sample Analysis: Once all samples are collected, analyze them using the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • Minekus, M., et al. A standardised static in vitro digestion method suitable for food – an international consensus. Food Funct., 2014, 5, 1113-1124. [Link]

  • Wang, Y., et al. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. Afr. J. Pharm. Pharmacol., 2011, 5(1), 111-117. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [Link]

  • Wikipedia. Thiazole. [Link]

  • Alsante, K. M., et al. Forced Degradation Studies. In: Pharmaceutical Stress Testing. CRC Press, 2011. [Link]

  • Health Canada. Official Method DO-25: Determination of the Disintegration Time of Tablets. 1989. [Link]

  • López-Pinto, M., et al. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods, 2021, 10(1), 143. [Link]

  • Sharma, G., et al. Development of forced degradation and stability indicating studies of drugs—A review. J. Anal. Pharm. Res., 2016, 2(4), 00025. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Royal Society of Chemistry. Preparation of simulated digestion mediums. [Link]

  • Oßwald, P., et al. Are the three hydroxyphenyl radical isomers created equal? – The role of the phenoxy radical. Phys. Chem. Chem. Phys., 2015, 17, 31487-31497. [Link]

  • PubChem. 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. 2021, 69(2), 1-10. [Link]

  • Baertschi, S. W., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. J. Pharm. Biomed. Anal., 2008, 46(2), 265-276. [Link]

  • BioPharma PEG. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Thomas, L. Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 2019, 43(10). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • PubChem. (4R)-2-[2-(2-hydroxyphenyl)-1,3-thiazol-4-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link]

  • Heston, T. F., et al. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Mater. Adv., 2023, 4, 5231-5239. [Link]

  • ResearchGate. Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. [Link]

  • Heston, T. F., et al. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Mater. Adv., 2023, 4, 5231-5239. [Link]

  • GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

  • Di, L., et al. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. AAPS J., 2005, 7(3), E556-E563. [Link]

  • ResearchGate. Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. [Link]

  • RSSL. The Stability Challenges for Pharmaceutical Products. [Link]

  • ResearchGate. Oxidation to 4-hydroxybenzophenones and 4-hydroxyacetophenones. [Link]

  • Sabat, M., et al. Thiazole formation through a modified Gewald reaction. Beilstein J. Org. Chem., 2015, 11, 718-725. [Link]

  • ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. [Link]

  • Pfanstiehl. Biologics vs. Small Molecules, What's the Difference for Stability Testing? [Link]

  • Huynh-Ba, K., & Dong, M. W. Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 2020, 38(6), 324-336. [Link]

  • Wikipedia. 4-Hydroxyphenylglycine. [Link]

  • Journal of Pharmaceutical Research and Reports. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 2021, 4(2), 1-10. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. A Systematic Review On Thiazole Synthesis And Biological Activities. 2023, 3(5), 4445-4458. [Link]

  • Li, Y., et al. Genome-Wide Identification of CmPOD Genes and Partial Functional Characterization of CmPOD52 in Lignin-Related Granulation of 'Sanhong' Pomelo (Citrus maxima). Int. J. Mol. Sci., 2023, 24(2), 1629. [Link]

  • Wikipedia. Phenol. [Link]

  • Chemical Synthesis Database. 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. [Link]

  • Chwatko, G., & Głowacki, R. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 2019, 24(16), 2949. [Link]

  • ResearchGate. 5.2. Aims, forms and conditions of drug stability testing. [Link]

  • Piechocka, J., et al. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Sci. Rep., 2023, 13, 9226. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • JoVE. In Vitro Drug Release Testing: Overview, Development and Validation. [Link]

  • Piechocka, J., et al. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Sci. Rep., 2024, 14, 24398. [Link]

  • Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 2001, 20(8), 419-434. [Link]

  • Santa, T. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Biol. Pharm. Bull., 2020, 43(11), 1645-1652. [Link]

Sources

Troubleshooting

troubleshooting inconsistent results in biological assays with 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed to assist you in troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed to assist you in troubleshooting and resolving common issues that can lead to inconsistent results in biological assays involving this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

I. Understanding the Compound: Key Physicochemical Considerations

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core, a hydroxylated phenyl ring, and a carboxylic acid group. These functional groups dictate its physicochemical properties, which in turn significantly influence its behavior in biological assays. The phenolic hydroxyl and carboxylic acid moieties suggest that its solubility will be pH-dependent. At physiological pH, the carboxylic acid will likely be deprotonated, which may enhance aqueous solubility. However, the overall planar and relatively hydrophobic core structure can predispose the molecule to challenges such as limited solubility and potential for aggregation, especially at higher concentrations.

II. Troubleshooting Guide: From Inconsistent Readouts to Reliable Data

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

A. Compound Handling and Stock Solution Preparation

Question 1: I'm observing precipitation when preparing my stock solution or when diluting it into my aqueous assay buffer/cell culture medium. What's happening and how can I prevent this?

Answer: This is a classic issue of compound solubility and is one of the most frequent sources of assay variability. Precipitation, or "crashing out," means the actual concentration of your compound in solution is much lower and more variable than your calculated concentration.

Underlying Causes:

  • Limited Aqueous Solubility: Despite the presence of ionizable groups, the core structure of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid can limit its solubility in neutral aqueous buffers like PBS or cell culture media.

  • Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the local concentration of the organic solvent is insufficient to keep the compound dissolved, causing it to precipitate.[1]

  • Temperature Effects: The solubility of many compounds decreases at lower temperatures. Adding a stock solution to cold media can induce precipitation.[2]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Stock Solution Concentration:

    • It's tempting to make highly concentrated stocks, but this can lead to instability and precipitation upon dilution. For many compounds, a 10 mM stock in 100% DMSO is a standard starting point.[3]

    • Action: If you are using a higher concentration, try preparing a fresh 10 mM stock. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Optimize Your Dilution Strategy:

    • Action: Instead of a single large dilution, perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) media or buffer. Then, use this intermediate dilution to prepare your final concentrations. Add the compound solution dropwise while gently swirling the media.[1]

  • Control the Final DMSO Concentration:

    • High concentrations of DMSO can be toxic to cells and can also affect protein structure and function.[4][5]

    • Action: Aim for a final DMSO concentration of ≤ 0.5% in your assay. If your experiment is particularly sensitive, you may need to go as low as 0.1%.[4] Always include a vehicle control (media with the same final DMSO concentration as your test samples) to account for any solvent effects.

Table 1: General Guidelines for Final DMSO Concentration in Cell-Based Assays [2][4][5]

Final DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
< 0.1%Generally considered safe with minimal effects.Ideal for sensitive assays or long-term incubations.
0.1% - 0.5%Tolerated by many robust cell lines for short to moderate exposure times.A common range for many screening assays. Always validate with a vehicle control.
> 0.5%Increased risk of cytotoxicity, altered cell function, and off-target effects.Avoid if possible. If necessary, use for very short exposure times and rigorously control for artifacts.
  • Consider pH-Adjusted Buffers:

    • The carboxylic acid group suggests that solubility will increase at a more basic pH.

    • Action (for biochemical assays): If your assay tolerates it, try dissolving the compound in a buffer with a slightly higher pH (e.g., 7.8-8.0). This is generally not advisable for cell-based assays where maintaining physiological pH is critical.

B. Assay Performance and Data Interpretation

Question 2: My dose-response curve is not behaving as expected. I'm seeing a very steep drop-off, a bell-shaped curve, or the results are not reproducible between plates. What could be the cause?

Answer: An unusual dose-response curve is often a red flag for an assay artifact rather than a true biological effect. For compounds like 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, aggregation is a primary suspect.

Underlying Causes:

  • Compound Aggregation: At a certain concentration, known as the Critical Aggregation Concentration (CAC), small molecules can self-assemble into colloidal aggregates. These aggregates can non-specifically inhibit enzymes by sequestering them on their surface, leading to false-positive results.[5][6] This often results in steep, non-stoichiometric dose-response curves.

  • Assay Interference: The compound may be interfering with the assay technology itself. For example, in fluorescence-based assays, a compound might be autofluorescent or quench the fluorescent signal.

  • Compound Instability: The compound may be degrading over the course of the experiment, leading to a loss of activity and inconsistent results.

Troubleshooting Workflow:

G A Inconsistent Dose-Response B Is the curve steep or non-sigmoidal? A->B C Suspect Aggregation B->C Yes I Is there high well-to-well variability? B->I No D Run Detergent Counter-Screen C->D E Add 0.01% Triton X-100 to assay buffer D->E F Activity Abolished or Right-Shifted? E->F G Likely Aggregation-Based Artifact F->G Yes P True Biological Activity More Likely F->P No H Re-test at lower concentrations G->H J Check for Compound Instability or Precipitation I->J Yes L Is there a signal in control wells (no enzyme/target)? I->L No K Perform Solubility & Stability Checks J->K M Suspect Assay Interference L->M Yes L->P No N Run Interference Assays M->N O Check for autofluorescence/quenching N->O

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Detailed Protocols:

  • Aggregation Counter-Screen:

    • Principle: Non-specific inhibition by aggregates is often disrupted by the presence of a non-ionic detergent.[5]

    • Protocol:

      • Prepare two sets of your assay.

      • In the "Test" set, include 0.01% (v/v) Triton X-100 in your assay buffer. Ensure the detergent is added before the compound.

      • In the "Control" set, use your standard assay buffer.

      • Run the dose-response experiment for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in both sets.

    • Interpretation: If the inhibitory activity is significantly reduced or the IC50 value shifts to a much higher concentration in the presence of Triton X-100, aggregation is the likely cause of the observed effect.[6]

  • Stability Assessment:

    • Principle: To check if your compound is stable under assay conditions.

    • Protocol:

      • Prepare a solution of the compound in your final assay buffer at the highest concentration used.

      • Incubate this solution under the same conditions as your assay (e.g., 37°C for 24 hours).

      • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC to check for the appearance of degradation peaks and a decrease in the parent compound peak.

    • Interpretation: Significant degradation (>10-15%) over the assay duration indicates that compound instability is contributing to your inconsistent results.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for screening 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid?

For an initial screen, a concentration range of 1-10 µM is a common starting point. This range is often below the CAC for many aggregating compounds.[6] If you observe activity, you should then perform a full dose-response curve to determine the IC50.

Q2: How should I store my stock solution of the compound?

Store stock solutions in 100% DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[3] When thawing an aliquot, bring it to room temperature and vortex gently before use.

Q3: My compound has high purity (>98%) according to the supplier's Certificate of Analysis. Can I rule out impurities as a cause of inconsistent results?

Not necessarily. A high purity level is crucial, but even small amounts of highly potent impurities can cause biological effects.[7] If you consistently observe an unexpected activity, especially one that doesn't align with the expected pharmacology of a thiazole-carboxylic acid, consider the possibility of a contaminant. If possible, source the compound from a different supplier to see if the results are consistent.

Q4: Can the thiazole ring itself be reactive and cause assay artifacts?

Yes, the thiazole scaffold, particularly 2-aminothiazoles, has been flagged in some screening campaigns as a potential source of false positives.[8] While 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid does not have the 2-amino substitution, it's important to be aware that heterocyclic rings can sometimes be reactive. Performing counter-screens and orthogonal assays is the best way to confirm that the observed activity is specific to your target.

Q5: What is an orthogonal assay and why is it important?

An orthogonal assay is a second, different assay that measures the same biological endpoint but uses a different technology or principle. For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the target protein. This helps to rule out that the initial result was an artifact of the specific assay technology used.

IV. Experimental Protocols

Protocol 1: Aqueous Solubility Assessment

This protocol helps you determine the practical solubility limit of your compound in your assay buffer.

  • Prepare a 10 mM stock solution of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in 100% DMSO.

  • Create a series of dilutions of the stock solution in your aqueous assay buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from, for example, 1 µM to 200 µM.

  • Incubate the dilutions at room temperature for 1-2 hours, with occasional gentle mixing.

  • Visually inspect each tube for signs of precipitation. You can also centrifuge the samples (e.g., 14,000 x g for 15 minutes) and inspect for a pellet.

  • The highest concentration that remains clear is your approximate aqueous solubility limit under these conditions.

V. Visualization of Key Concepts

G cluster_0 Compound Quality & Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Validation Purity Purity (>98%) Stock Stock Solution (10 mM in DMSO) Purity->Stock Solubility Aqueous Solubility Solubility->Stock Stability Stability in Buffer Stability->Stock Dilution Serial Dilution in Warm Media Stock->Dilution Vehicle Vehicle Control (DMSO) Dilution->Vehicle Concentration Final DMSO <0.5% Dilution->Concentration DoseResponse Dose-Response Curve Vehicle->DoseResponse Concentration->DoseResponse AggregationTest Detergent Counter-Screen DoseResponse->AggregationTest OrthoAssay Orthogonal Assay DoseResponse->OrthoAssay Result Reliable & Reproducible Results AggregationTest->Result OrthoAssay->Result

Caption: Workflow for ensuring robust assay results.

VI. References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, ensuring a streamlined and efficient experimental workflow. The methodologies and recommendations provided herein are based on established chemical principles and literature precedents.

Introduction to the Synthesis

The synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a multi-step process that is crucial for the development of various pharmacologically active molecules. The core of this synthesis often relies on the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of our target molecule, the key starting materials are 4-hydroxythiobenzamide and an appropriate α-halo ketoester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

The presence of a phenolic hydroxyl group and a carboxylic acid functionality in the target molecule introduces specific challenges that require careful optimization of reaction conditions to achieve high yields and purity. This guide will walk you through these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, providing potential causes and actionable solutions.

Question 1: I am observing a very low yield of the desired ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate after the initial condensation reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Hantzsch thiazole synthesis are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Purity of Starting Materials:

    • 4-Hydroxythiobenzamide: The purity of this starting material is critical. It can be synthesized from p-cyanophenol. Ensure that the conversion to the thioamide is complete and that the product is free from unreacted starting materials or byproducts.

    • α-Halo Ketoester (e.g., Ethyl Bromopyruvate): The stability of the α-halo ketoester is a known issue. It can degrade upon storage. It is advisable to use freshly prepared or purified α-halo ketoester for the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol or a mixture of ethanol and water can also be effective. The polarity of the solvent influences the solubility of the reactants and intermediates, thereby affecting the reaction rate.

    • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to decomposition of reactants or products. A systematic study of the reaction temperature (e.g., from 60°C to reflux) is recommended.

    • Reaction Time: The reaction time should be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation and to avoid potential degradation with prolonged heating.

  • Side Reactions:

    • The Hantzsch synthesis can sometimes yield isomeric byproducts. Adjusting the reaction conditions, such as temperature and reactant stoichiometry, can help minimize the formation of these impurities.

Question 2: During the hydrolysis of the ethyl ester to the carboxylic acid, I am getting a significant amount of decomposition or unwanted byproducts. How can I achieve a cleaner hydrolysis?

Answer:

The hydrolysis of the ethyl ester of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid requires careful control to avoid degradation, especially given the presence of the phenolic hydroxyl group which can be sensitive to harsh basic conditions.

  • Choice of Base:

    • While sodium hydroxide is commonly used for ester hydrolysis, it can sometimes lead to side reactions with sensitive functional groups.[1] Consider using milder bases such as lithium hydroxide or barium hydroxide. Barium hydroxide has been reported to result in a cleaner hydrolysis with fewer byproducts in similar systems.[2]

  • Reaction Temperature and Time:

    • Perform the hydrolysis at a controlled temperature. Starting at room temperature and gently heating if necessary can prevent decomposition. Again, monitoring the reaction by TLC is essential to avoid over-running the reaction.

  • Work-up Procedure:

    • After the hydrolysis is complete, careful acidification is necessary to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the molecule to ensure maximum precipitation.[3] It is advisable to add the acid slowly and with cooling to avoid any localized heating that might cause degradation.

Question 3: I am struggling with the purification of the final product, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. What are the recommended purification techniques?

Answer:

The purification of a molecule containing both a phenolic hydroxyl group and a carboxylic acid can be challenging due to its polarity and potential for zwitterionic character.

  • Recrystallization:

    • Recrystallization is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Mixtures of polar solvents like ethanol/water or methanol/water are good starting points. The crude product can be dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals.

  • Acid-Base Extraction:

    • An acid-base extraction can be a powerful technique to remove neutral or basic impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution). The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities. The aqueous layer is then carefully acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[4]

  • Column Chromatography:

    • While possible, column chromatography of highly polar compounds like this can be difficult. If necessary, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol with a small amount of acid (e.g., formic acid or acetic acid) to suppress ionization might be effective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[5][6]

Q2: Do I need to protect the phenolic hydroxyl group during the synthesis?

A2: Based on literature for the synthesis of similar compounds like febuxostat intermediates, the phenolic hydroxyl group does not necessarily require protection for the Hantzsch thiazole synthesis.[2][7] The reaction can be carried out successfully with the free phenol. However, if side reactions involving the phenol are observed (e.g., O-alkylation), protection as a methyl or benzyl ether might be considered, followed by a deprotection step at the end of the synthesis.

Q3: What are the key starting materials and how can I obtain them?

A3: The primary starting materials are 4-hydroxythiobenzamide and an α-halo ketoester.

  • 4-Hydroxythiobenzamide: This can be synthesized from p-cyanophenol by reacting it with a sulfur source like sodium hydrosulfide or through the thionation of 4-hydroxybenzamide using reagents like phosphorus pentasulfide.[5][7]

  • Ethyl 2-chloroacetoacetate: This is a commercially available reagent. It can also be synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride.[8]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction, allowing you to determine the optimal reaction time and identify the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and intermediates, confirming the successful formation of the thiazole ring and the presence of all expected functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the C=O of the carboxylic acid, the O-H of the phenol and carboxylic acid, and the C=N and C-S bonds of the thiazole ring.

Optimized Reaction Conditions

The following table summarizes the generally recommended reaction conditions for the key steps in the synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. It is important to note that these are starting points, and optimization may be required for specific laboratory setups and scales.

Reaction Step Parameter Recommended Conditions Notes
Hantzsch Thiazole Synthesis Reactants 4-Hydroxythiobenzamide, Ethyl 2-chloroacetoacetateStoichiometry may need optimization.
Solvent Ethanol, Methanol, or EtOH/Water mixtureSolvent choice affects reaction rate and solubility.
Temperature 60°C to refluxMonitor for potential degradation at higher temperatures.[2]
Reaction Time 2-6 hoursMonitor progress by TLC.[7]
Ester Hydrolysis Base NaOH, LiOH, or Ba(OH)₂Milder bases like LiOH or Ba(OH)₂ are preferred to minimize side reactions.[2]
Solvent THF/Water, Ethanol/WaterA co-solvent is often needed to dissolve the ester.
Temperature Room temperature to gentle heating (e.g., 40-50°C)Avoid excessive heat to prevent decomposition.
Reaction Time 1-4 hoursMonitor progress by TLC.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and optimization of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Purification cluster_3 Characterization A 4-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate B Reaction in Ethanol (Reflux, 2-6h) A->B Condensation C Ethyl 2-(4-hydroxyphenyl)-1,3- thiazole-4-carboxylate B->C Formation D Hydrolysis with LiOH in THF/Water C->D Saponification E Crude 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid D->E Acidification (HCl) F Recrystallization (Ethanol/Water) E->F Purification G Pure 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid F->G Isolation H NMR, MS, IR G->H

Caption: Synthetic workflow for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

References

  • Preparation method of febuxostat intermedi
  • A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. Benchchem.
  • IMPROVED PROCESS FOR THE PREPARATION OF FEBUXOST
  • WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOST
  • Febuxost
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch Thiazole Synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Thiazole synthesis. Organic Chemistry Portal.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. MDPI.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Deriv
  • Synthetic procedure for the thiazolyl-polyphenolic derivate compounds...
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH.
  • Processes for preparing thiazole carboxylic acids. US3274207A.
  • A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.
  • Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
  • A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
  • Ethyl 2-(4-hydroxyphenyl)
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Extraction for Separations and Purifications.
  • Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Welcome to the technical support center for the purification of crude 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity final product.

Introduction

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this compound is paramount for accurate biological evaluation and subsequent drug development processes. This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for various purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid product?

A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials, side-products from incomplete reactions, and residual solvents or reagents.[1] For instance, if synthesizing from a substituted phenol and a thiazole precursor, you might find residual amounts of these starting materials.

Q2: What analytical techniques are recommended for assessing the purity of my product?

A2: A combination of analytical methods is crucial for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and identifying impurities.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of the target compound and any impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[1] Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[1][3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates as a liquid rather than solid crystals. This can be due to several factors, including the boiling point of the solvent being too high or the presence of impurities that lower the melting point of your compound.[4] To resolve this, you can try using a lower-boiling point solvent, adding a co-solvent to modify the polarity, or pre-purifying the crude product using another technique like acid-base extraction to remove problematic impurities.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Problem 1: Low Yield After Recrystallization

Possible Causes:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Using Too Much Solvent: This will keep a significant portion of your product dissolved even at low temperatures.[4]

  • Premature Crystallization: Crystals forming during hot filtration can lead to significant loss of product.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for a phenolic carboxylic acid could be aqueous ethanol, ethyl acetate, or methanol.[5][6]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Prevent Premature Crystallization: During hot filtration, use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and crystallizing prematurely.

Workflow for Recrystallization Solvent Selection

G start Crude Product solubility_test Perform small-scale solubility tests (e.g., Ethanol, Methanol, Ethyl Acetate, Water) start->solubility_test hot_dissolution Does it dissolve well when hot? solubility_test->hot_dissolution cold_insolubility Does it precipitate upon cooling? hot_dissolution->cold_insolubility Yes bad_solvent Poor Solvent, Try Another hot_dissolution->bad_solvent No good_solvent Good Recrystallization Solvent cold_insolubility->good_solvent Yes cold_insolubility->bad_solvent No

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Problem 2: Persistent Impurities Detected by HPLC/TLC

Possible Cause:

  • Co-crystallization: Impurities with similar solubility profiles to the target compound may crystallize along with it.

  • Neutral or Basic Impurities: These may not be effectively removed by simple recrystallization.

Solution: Acid-Base Extraction

An acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases.[7] Since 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid has both a phenolic hydroxyl group (weakly acidic) and a carboxylic acid group (more strongly acidic), this method is particularly effective.[8][9][10]

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[4][7]

  • Weak Base Wash: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), to the separatory funnel. The carboxylic acid group is acidic enough to be deprotonated by the weak base, forming a water-soluble carboxylate salt.[8][10] The less acidic phenol group will largely remain protonated and in the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer now contains the deprotonated product. Drain the lower aqueous layer into a clean flask.[4]

  • Repeat Extraction: To maximize recovery, repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.[4]

  • Strong Base Wash (Optional): To remove phenolic impurities, the remaining organic layer can be extracted with a strong base like 5% sodium hydroxide (NaOH). This will deprotonate the phenol, moving it into the aqueous layer.[8]

  • Isolation of the Product: Cool the combined sodium bicarbonate extracts in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (test with pH paper). The purified 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid will precipitate out of the solution.[4]

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water to remove any remaining salts, and dry thoroughly.[4]

Logical Flow of Acid-Base Extraction

G start Crude Product in Organic Solvent add_nahco3 Extract with aq. NaHCO3 start->add_nahco3 separate1 Separate Layers add_nahco3->separate1 aq_layer1 Aqueous Layer: Deprotonated Carboxylic Acid separate1->aq_layer1 Lower Layer org_layer1 Organic Layer: Phenolic Impurities & Neutral Compounds separate1->org_layer1 Upper Layer acidify Acidify with HCl aq_layer1->acidify add_naoh Extract with aq. NaOH org_layer1->add_naoh precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry separate2 Separate Layers add_naoh->separate2 aq_layer2 Aqueous Layer: Deprotonated Phenols separate2->aq_layer2 Lower Layer org_layer2 Organic Layer: Neutral Compounds separate2->org_layer2 Upper Layer

Caption: Step-by-step workflow for the acid-base extraction purification.

Problem 3: Product is a Stubborn Oil or Amorphous Solid

Possible Cause:

  • High Impurity Levels: Significant amounts of impurities can inhibit crystal lattice formation.

  • Polymorphism: The compound may exist in different crystalline forms, with one being less stable and harder to crystallize.

Solution: Column Chromatography

For difficult-to-purify compounds, flash column chromatography can be an effective method.[3] This technique separates compounds based on their differential adsorption to a stationary phase.

General Protocol for Flash Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase). A good system will give your target compound an Rf value of approximately 0.3-0.4. A common mobile phase for such compounds could be a mixture of hexane and ethyl acetate, with a small amount of acetic or formic acid to improve peak shape and prevent streaking of the carboxylic acid.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Quantitative Data Summary for Purification Techniques
Purification TechniquePrinciple of SeparationBest For RemovingPotential Issues
Recrystallization Differential solubilityImpurities with different solubility profilesLow yield, "oiling out"[4]
Acid-Base Extraction Differential acidity/basicityNeutral and basic/acidic impuritiesEmulsion formation, incomplete extraction
Column Chromatography Differential adsorptionImpurities with different polaritiesTime-consuming, requires solvent optimization

Conclusion

The purification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid can be achieved through a systematic approach. By understanding the nature of potential impurities and applying the appropriate purification techniques, researchers can obtain a final product of high purity, which is essential for reliable downstream applications. This guide provides a foundation for troubleshooting common issues and implementing effective purification protocols.

References

  • Unknown. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction.
  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube.
  • Unknown. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace.
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • BenchChem. (2025). Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.

Sources

Optimization

Technical Support Center: Navigating the Toxicological Landscape of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid Derivatives in Preclinical Research

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives. This guide is designed to provide you w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives. This guide is designed to provide you with in-depth technical and practical advice to anticipate, troubleshoot, and address the potential toxicities of this promising class of compounds in animal models. Our goal is to ensure the scientific integrity of your studies while upholding the highest standards of animal welfare.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions that arise during the preclinical evaluation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives.

Q1: What are the primary toxicological concerns associated with thiazole-containing compounds?

A1: Thiazole derivatives, as a class, have a broad range of biological activities, and their toxicological profiles can be varied.[1][2] Based on available literature for structurally related compounds, key areas of concern include hepatotoxicity, nephrotoxicity, and developmental toxicity.[3][4][5] For instance, studies on some thiazole derivatives have shown potential for liver and kidney damage at high doses.[4] Additionally, a derivative with a similar hydroxyphenyl thiazolidine carboxylic acid structure exhibited developmental defects in zebrafish embryos, such as pericardial edema, bent spine, and tail malformation.[5] It is also important to consider the potential for idiosyncratic drug toxicity with carboxylic acid-containing drugs, which can be related to the formation of reactive acyl glucuronide metabolites.[2]

Q2: How should I determine a safe starting dose for my in vivo studies?

A2: Establishing a safe starting dose is a critical first step. This is typically achieved through a maximum tolerated dose (MTD) or a dose range-finding study.[6] A common approach is to start with a single acute toxicity study in a small number of animals.[6] For novel 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives with limited prior data, a cautious dose-escalation design is recommended. It is advisable to begin with low doses and carefully observe the animals for any clinical signs of toxicity before escalating the dose in subsequent cohorts.

Q3: What are the key clinical signs of toxicity to monitor in animal models?

A3: Daily clinical observation is paramount. Key signs of toxicity can be subtle and require careful monitoring. These include, but are not limited to:

  • General Health: Changes in body weight, food and water consumption, lethargy, and ruffled fur.

  • Behavioral Changes: Altered activity levels, social interaction, and grooming habits.

  • Gastrointestinal Effects: Diarrhea, constipation, and changes in fecal appearance.

  • Neurological Signs: Tremors, ataxia, and seizures.[6]

  • Respiratory Distress: Changes in breathing rate or effort.[6]

Any observed abnormalities should be recorded and correlated with the dose level and time of onset.

Q4: What are the recommended types of toxicity studies for a novel 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivative?

A4: The type of toxicity study depends on the intended therapeutic use of the compound. A standard preclinical toxicology package often includes:

  • Acute Toxicity Studies: To determine the effects of a single high dose and to estimate the LD50.[7]

  • Subacute or Subchronic Toxicity Studies: Involving repeated dosing over a period of 14 to 90 days to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Chronic Toxicity Studies: For compounds intended for long-term use, these studies can last for 6 months or longer.[7]

For this specific class of compounds, given the potential for liver and kidney toxicity, it is crucial to include comprehensive clinical pathology (hematology and serum biochemistry) and histopathological evaluation of these organs in all studies.

Troubleshooting Guides

This section provides a structured approach to addressing specific toxicological issues that may arise during your experiments.

Guide 1: Investigating Unexpected Mortality

Unexpected mortality in a study cohort is a serious event that requires immediate and systematic investigation.

Immediate Actions:

  • Cease Dosing: Immediately halt dosing in the affected cohort.

  • Necropsy: Conduct a thorough gross necropsy on the deceased animal(s) as soon as possible. Pay close attention to the liver, kidneys, heart, and gastrointestinal tract.

  • Tissue Collection: Collect all major organs and tissues for histopathological analysis.

  • Review Dosing Procedures: Meticulously review all dosing calculations, compound formulation, and administration techniques to rule out errors.

Troubleshooting Workflow:

A Unexpected Mortality Observed B Immediate Necropsy & Tissue Collection A->B C Review Dosing Records & Procedures A->C D Histopathological Analysis B->D G Dose-Related Error C->G Error Identified H Compound-Related Toxicity C->H No Error Found E Consult with Pathologist/Toxicologist D->E F Identify Potential Cause of Death E->F F->H I Revise Protocol: Dose Adjustment, Formulation Change G->I H->I J Consider Alternative Compound H->J

Caption: Workflow for investigating unexpected mortality.

Guide 2: Addressing Suspected Hepatotoxicity

Elevated liver enzymes (e.g., ALT, AST) in serum biochemistry are a common indicator of drug-induced liver injury (DILI).

Initial Steps:

  • Confirm Findings: Repeat the serum biochemistry analysis to rule out sample handling or analytical errors.

  • Dose-Response Evaluation: Determine if the elevation in liver enzymes is dose-dependent.

  • Histopathology: Prioritize the histopathological examination of liver tissues from the affected animals. Look for signs of hepatocellular necrosis, inflammation, steatosis, and cholestasis.[4]

Mitigation Strategies:

  • Dose Reduction: The most straightforward approach is to lower the dose in subsequent cohorts to establish a NOAEL.

  • Structure-Activity Relationship (SAR) Studies: If hepatotoxicity is a consistent finding, consider synthesizing and testing analogs with modifications aimed at reducing liver toxicity. For example, altering lipophilicity can sometimes mitigate toxicity.[3]

  • Mechanism-Based Investigation: Conduct in vitro assays using hepatocytes to investigate potential mechanisms of toxicity, such as mitochondrial dysfunction or oxidative stress.[8]

Data Summary for Hepatotoxicity Markers:

ParameterIndication of InjuryRecommended Follow-up Actions
ALT (Alanine Aminotransferase) Hepatocellular damageCorrelate with histopathology; assess dose-dependency.
AST (Aspartate Aminotransferase) Hepatocellular damage (less specific than ALT)Evaluate in conjunction with ALT and other markers.
ALP (Alkaline Phosphatase) CholestasisExamine bile ducts histologically.
Bilirubin Impaired liver function/cholestasisAssess for signs of jaundice.
Guide 3: Managing Potential Nephrotoxicity

Changes in serum creatinine and blood urea nitrogen (BUN), along with abnormal urinalysis findings, can signal kidney damage.

Initial Assessment:

  • Clinical Pathology: Analyze serum creatinine and BUN levels.

  • Urinalysis: Examine urine for the presence of protein, glucose, and cellular casts.

  • Histopathology: Conduct a detailed microscopic examination of the kidneys, focusing on the glomeruli and renal tubules.[4]

Mitigation and Investigation:

  • Hydration: Ensure animals have ad libitum access to water, as dehydration can exacerbate kidney injury.

  • Lipophilicity Modification: Previous research on similar compounds has shown that reducing lipophilicity can decrease renal accumulation and subsequent toxicity.[3] Consider this as a strategy in medicinal chemistry efforts.

  • In Vitro Models: Utilize renal proximal tubule cell lines to assess direct cytotoxicity and investigate mechanisms of injury.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline and should be adapted based on institutional IACUC protocols and regulatory guidelines.

Objective: To determine the acute oral toxicity (and estimate the LD50) of a 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivative.

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Appropriate animal model (e.g., Sprague-Dawley rats, 8-10 weeks old)

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle.

  • Initial Dosing: Dose a single animal at a starting dose (e.g., 2000 mg/kg, based on OECD guidelines if no prior information is available).

  • Observation: Observe the animal for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days.

  • Dose Adjustment:

    • If the first animal survives, dose the next animal at a higher dose.

    • If the first animal dies, dose the next animal at a lower dose.

  • Termination: The study is complete after a sufficient number of animals have been dosed to allow for the estimation of the LD50.

  • Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.

Signaling Pathway Visualization:

While the precise signaling pathways for the toxicity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives are not fully elucidated, a potential mechanism for carboxylic acid-containing drug toxicity involves the formation of reactive acyl glucuronides.

A Carboxylic Acid Derivative B UGT-Mediated Glucuronidation A->B C Acyl Glucuronide Metabolite B->C D Acyl Migration C->D E Reactive Isomers D->E F Covalent Binding to Proteins E->F G Hapten Formation F->G I Cellular Dysfunction/Toxicity F->I H Immune-Mediated Toxicity G->H H->I

Caption: Potential pathway for carboxylic acid-induced toxicity.

References

  • Akbulut, C., Öztürk, B., Genc, H., Zengin, M., & Yön, N. D. (2017). Developmental Toxicity of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid in Zebrafish (Danio rerio). Brazilian Archives of Biology and Technology, 60. Retrieved from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • Bergeron, R. J., Wiegand, J., Brittenham, G. M., & Reitman, M. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. Journal of medicinal chemistry, 49(9), 2772–2783. Retrieved from [Link]

  • Kalgutkar, A. S., Griffith, D. A., Ryder, T., Sun, H., Miao, Z., Bauman, J. N., ... & Morris, J. (2010). Discovery tactics to mitigate toxicity risks due to reactive metabolite formation with 2-(2-hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives, potent calcium-sensing receptor antagonists and clinical candidate(s) for the treatment of osteoporosis. Chemical research in toxicology, 23(6), 1115–1126. Retrieved from [Link]

  • Shafique, S., & Husain, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4945. Retrieved from [Link]

  • Hawash, M., Al-Qaisi, Z. A., Al-Tel, T. H., & Al-Aboudi, A. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7508. Retrieved from [Link]

  • Weber, H. U., Fleming, J. F., & Miquel, J. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of gerontology and geriatrics, 1(4), 299–310. Retrieved from [Link]

  • Li, Y., Chen, J., Li, Y., Wang, Y., Zhang, J., & Liu, J. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 14(11), 2167-2176. Retrieved from [Link]

  • da Silva, G. G., de Souza, C. D., da Silva, A. C., de Oliveira, A. P., de Lima, M. C., Galdino, S. L., ... & de Araújo, R. E. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology mechanisms and methods, 31(3), 197–204. Retrieved from [Link]

  • Patsnap. (n.d.). How is drug toxicity assessed in animal models? Retrieved from [Link]

  • Bailey, M. J., & Dickinson, R. G. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical research in toxicology, 28(12), 2299–2309. Retrieved from [Link]

  • Liu, Y., Yang, C., Zhang, J., Ihsan, A., Ares, I., Martínez, M., ... & Martínez, M. A. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. Expert opinion on drug metabolism & toxicology, 1–21. Retrieved from [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. Retrieved from [Link]

  • de Oliveira, G. V., de Oliveira, C. B., de Oliveira, R. S., de Oliveira, A. P., de Lima, M. C., Galdino, S. L., ... & de Araújo, R. E. (2020). Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. Journal of pain research, 13, 259–268. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid Formulations

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals actively working on formulations of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working on formulations of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. Given its chemical structure, featuring both a phenolic hydroxyl group and a carboxylic acid on a thiazole scaffold, this compound likely presents significant bioavailability challenges, primarily due to poor aqueous solubility. This document provides a structured approach to identifying and overcoming these hurdles through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the foundation for a rational formulation design.

Q1: What are the primary physicochemical challenges associated with 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid?

Based on its structure, the compound is predicted to have low aqueous solubility. The carboxylic acid moiety provides pH-dependent solubility, likely being poorly soluble in the acidic environment of the stomach and more soluble in the neutral pH of the intestine. The thiazole core and phenyl ring contribute to its hydrophobicity. Such characteristics often place compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making oral absorption a significant challenge.[1]

Q2: What is the first experimental step to characterize the bioavailability problem?

The initial and most critical step is to determine the compound's equilibrium solubility and permeability.

  • Solubility Assessment: Determine the solubility at 37°C across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent behavior. Further testing in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) will provide insights into how bile salts and phospholipids in the gut might affect solubilization.

  • Permeability Assessment: An in vitro Caco-2 cell permeability assay is the industry standard to predict intestinal permeability.[2][3] This assay helps determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, limiting its absorption.[3][4]

Q3: Which formulation strategy should I start with?

The choice of an initial formulation strategy is guided by the compound's properties. Given the presence of an ionizable carboxylic acid, the simplest and often most effective initial approach is salt formation .[5][6] Creating a sodium or potassium salt can dramatically increase aqueous solubility and dissolution rate. If salt formation is unsuccessful or does not provide sufficient enhancement, more advanced strategies like Amorphous Solid Dispersions (ASDs) or lipid-based formulations should be explored.

Part 2: Troubleshooting Formulation Development

This section provides solutions to specific experimental issues you may encounter.

Issue 1: Compound Exhibits Very Low Aqueous Solubility Across All pH Levels

Plausible Cause: The intrinsic hydrophobicity of the molecule dominates its behavior, and pH modification alone is insufficient. This is characteristic of "brick-dust" molecules with strong crystal lattice energy.[7]

Troubleshooting Workflow:

  • Attempt Salt Formation: Screen various counterions (e.g., NaOH, KOH, meglumine) to form a stable, soluble salt. Assess the salt's dissolution profile and physical stability. Be vigilant for conversion back to the less soluble free-acid form in acidic media.

  • Develop an Amorphous Solid Dispersion (ASD): If salts are not viable, converting the crystalline drug into a high-energy amorphous state can significantly boost solubility.[8][9]

    • Polymer Selection: Screen pharmaceutically approved polymers such as PVP/VA (copovidone), HPMC-AS, or Soluplus®. The goal is to find a polymer that is miscible with the drug and can inhibit its recrystallization.

    • Drug Loading: Start with a lower drug loading (e.g., 10-25%) to ensure stability. Higher drug loading increases the risk of phase separation and crystallization.[10]

    • Preparation Method: Spray drying is a highly effective method for producing ASDs as the rapid solvent evaporation kinetically traps the drug in an amorphous state within the polymer matrix.[8][11]

  • Consider Lipid-Based Formulations: For highly lipophilic ("grease-ball") compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[1][5] These formulations consist of oils, surfactants, and cosolvents that solubilize the drug and form a fine emulsion in the gut, facilitating absorption.[12]

Issue 2: The Developed Amorphous Solid Dispersion (ASD) Shows Poor Physical Stability

Plausible Cause: The formulation is thermodynamically driven to return to its lower-energy crystalline state. This can be triggered by high drug loading, poor drug-polymer miscibility, or environmental factors like heat and humidity.[10]

Troubleshooting Workflow:

  • Re-evaluate Drug-Polymer Miscibility: Use Differential Scanning Calorimetry (DSC) to assess the glass transition temperature (Tg) of the ASD. A single Tg that varies with the drug-to-polymer ratio indicates good miscibility. Multiple Tgs suggest phase separation.

  • Reduce Drug Loading: Create new ASDs with a lower percentage of the active pharmaceutical ingredient (API). While this increases the total pill burden, it significantly enhances stability.

  • Screen Alternative Polymers: Different polymers offer different mechanisms for stabilization (e.g., hydrogen bonding). A polymer that can form specific interactions (like H-bonds) with the hydroxyl or carboxylic acid groups of your compound may be more effective.

  • Control Environmental Exposure: Store ASDs in tightly sealed containers with desiccants. Moisture acts as a plasticizer, increasing molecular mobility and accelerating crystallization.[10]

Issue 3: In Vitro Permeability is High, but In Vivo Bioavailability Remains Low

Plausible Cause: This classic observation often points towards two culprits: extensive first-pass metabolism in the liver or active efflux by intestinal transporters like P-gp.

Troubleshooting Workflow:

  • Confirm Efflux Activity: Perform a bidirectional Caco-2 assay.[3][13] In this assay, permeability is measured in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.

  • Incorporate Efflux Inhibitors: Some formulation excipients, such as certain surfactants used in SEDDS (e.g., polysorbate 80), can inhibit P-gp activity, thereby increasing net absorption.

  • Investigate Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If the compound is rapidly metabolized, bioavailability will be low regardless of absorption. This is a fundamental property of the molecule that formulation changes may not be able to overcome, potentially requiring a medicinal chemistry approach to design a more stable analog.

Part 3: Key Experimental Protocols & Data

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing intestinal permeability and identifying potential transporter-mediated efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Transport Experiment (A→B): Add the test compound (typically at 10 µM) in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

  • Transport Experiment (B→A): Add the test compound in HBSS to the basolateral (donor) side. Add fresh HBSS to the apical (receiver) side.

  • Sampling: Incubate at 37°C. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.

Data Summary Table: Formulation Strategy Comparison
Formulation StrategyDrug Loading (%)Solubility in FaSSIF (µg/mL)Dissolution Rate (T80%)Physical Stability (3 months, 40°C/75% RH)
Unformulated API100%< 1> 240 minCrystalline
Sodium Salt~95%5045 minStable, non-hygroscopic
ASD (20% in PVP/VA)20%120 (supersaturated)15 minAmorphous, no crystals detected
SEDDS (10% in Oil/Surfactant)10%> 500 (in emulsion)N/A (forms emulsion)Stable, no precipitation

This table presents hypothetical but realistic data to illustrate the expected outcomes of different formulation approaches.

Part 4: Visual Guides

Formulation Strategy Decision Tree

This diagram outlines a logical pathway for selecting an appropriate bioavailability enhancement strategy.

G start Start: Poorly Soluble API sol_perm Assess Solubility & Permeability (BCS) start->sol_perm salt Attempt Salt Formation sol_perm->salt Ionizable Group? asd Develop Amorphous Solid Dispersion (ASD) sol_perm->asd Non-ionizable or Salt Fails salt->asd Salt Unstable or Not Soluble Enough success Success: Proceed to In Vivo salt->success Stable & Soluble Salt Formed lipid Develop Lipid-Based System (e.g., SEDDS) asd->lipid ASD Unstable or 'Grease-ball' API asd->success Stable ASD with Good Dissolution lipid->success Stable Emulsion with Good Solubilization fail Re-evaluate or Consider Prodrug lipid->fail

Caption: A decision tree for selecting a formulation strategy.

Bidirectional Caco-2 Assay Workflow

This diagram illustrates the key steps and measurements in a bidirectional permeability assay.

G cluster_0 Absorptive Direction (A->B) cluster_1 Secretory Direction (B->A) a_donor {Apical (Donor) Add Drug} a_receiver {Basolateral (Receiver) Sample} a_donor->a_receiver Papp (A->B) calc Calculate Efflux Ratio ER = Papp(B->A) / Papp(A->B) a_receiver->calc b_donor {Basolateral (Donor) Add Drug} b_receiver {Apical (Receiver) Sample} b_donor->b_receiver Papp (B->A) b_receiver->calc result ER > 2? Suggests Active Efflux calc->result Yes result_no ER < 2 No Significant Efflux calc->result_no No

Caption: Workflow for a bidirectional Caco-2 permeability assay.

References

  • Permeability--in vitro assays for assessing drug transporter activity. PubMed.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
  • Permeability. Pharmaron.
  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | C10H7NO3S | CID 135767897. PubChem.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • (PDF) Solving solubility issues with amorphous solid dispersions. ResearchGate.
  • Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. Crystal Pharmatech.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH.
  • Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications. American Elements.

Sources

Optimization

refining analytical methods for detecting 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid metabolites

Welcome to the technical support center for the analytical refinement of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (HPTCA) and its metabolites. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (HPTCA) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust bioanalytical methods. Here, we synthesize foundational scientific principles with practical, field-tested expertise to empower you to overcome common challenges and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of HPTCA and its metabolites.

FAQ 1: Sample Preparation

Question: I'm observing significant matrix effects and low recovery for HPTCA metabolites from human plasma. What is the most effective sample preparation strategy?

Answer: Significant matrix effects, particularly ion suppression, are a common hurdle in LC-MS/MS analysis of plasma samples due to the high abundance of phospholipids and proteins.[1] For HPTCA and its anticipated metabolites, which are likely to possess a range of polarities, a systematic approach to sample preparation is crucial.

  • Initial Recommendation: Protein Precipitation (PPT)

    • Why: PPT is a rapid and straightforward method for removing the bulk of proteins. It is often the first choice for method development due to its simplicity.

    • Protocol: A common starting point is a simple protein crash using a 3:1 ratio of cold acetonitrile to plasma. This not only precipitates proteins but also extracts a broad range of analytes.

    • Causality: Acetonitrile is effective at disrupting the solvation shell of proteins, causing them to aggregate and precipitate. The cold temperature enhances this effect. However, PPT may not be sufficient to remove all interfering phospholipids, which can lead to the matrix effects you're observing.

  • Advanced Strategies for Cleaner Extracts:

    • Liquid-Liquid Extraction (LLE): LLE is a cost-effective technique that provides cleaner extracts than PPT by partitioning the analytes of interest into an immiscible organic solvent.[2] For acidic compounds like HPTCA, adjusting the pH of the aqueous sample to below the pKa of the carboxylic acid group will neutralize it, promoting its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Supported Liquid Extraction (SLE): SLE offers the benefits of LLE but with improved workflow and automation potential.[2][3] The aqueous sample is loaded onto a diatomaceous earth sorbent, and the analytes are eluted with a water-immiscible organic solvent, leaving behind polar interferences.[3]

    • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts, although it is more labor-intensive and costly.[2] For HPTCA and its metabolites, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) would be ideal to capture the parent compound and a variety of its more polar metabolites.

Recommendation Summary Table:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, non-selective for broad metabolite screening.Can result in significant matrix effects from phospholipids.Initial screening and untargeted metabolomics.
Liquid-Liquid Extraction (LLE) Cost-effective, cleaner extracts than PPT.[2]Labor-intensive, potential for emulsions.[2]Targeted analysis of moderately non-polar analytes.
Supported Liquid Extraction (SLE) Automatable, no emulsions, cleaner than LLE.[2]More expensive than LLE.High-throughput targeted analysis.
Solid-Phase Extraction (SPE) Most selective, cleanest extracts.[2]Most expensive and labor-intensive, requires method development.[2]Targeted quantification requiring very low limits of detection.
FAQ 2: Chromatographic Separation

Question: My HPTCA parent peak is tailing, and I'm seeing co-elution with what I suspect are early-eluting polar metabolites. How can I improve my chromatography?

Answer: Peak tailing for acidic compounds like HPTCA on reversed-phase columns often points to secondary interactions with residual silanols on the silica support. Co-elution of polar metabolites near the void volume is also a common challenge.

  • Addressing Peak Tailing:

    • Mobile Phase pH: The pH of your mobile phase is critical. For a carboxylic acid, operating at a pH at least 2 units below its pKa will ensure it is fully protonated and interacts primarily through hydrophobic mechanisms with the C18 stationary phase. However, this can sometimes lead to poor retention. A more common approach is to operate at a pH above the pKa (e.g., pH 4-6), where the analyte is ionized. The key is to maintain a consistent ionization state.

    • Mobile Phase Additives: Adding a small amount of an acidic modifier like formic acid (0.1%) or acetic acid to the mobile phase can help to suppress the ionization of residual silanols on the column, thereby reducing peak tailing.[4]

    • Column Choice: Consider using a column with end-capping technology, which shields the residual silanols, or a hybrid particle column that has a more inert surface.

  • Improving Retention of Polar Metabolites:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar metabolites that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[5] HILIC uses a polar stationary phase and a high organic content mobile phase, promoting the retention of polar compounds.

    • Gradient Optimization: A shallower gradient at the beginning of your reversed-phase run can help to improve the separation of early-eluting compounds. Ensure your initial mobile phase composition is not too strong organically, which can cause polar analytes to elute in the void volume.

FAQ 3: Mass Spectrometry Detection

Question: I'm having trouble optimizing the MS/MS parameters for a suspected glucuronide metabolite of HPTCA. The signal is weak and unstable. What should I try?

Answer: Glucuronide metabolites can be challenging to detect due to their high polarity and potential for in-source fragmentation.

  • Ionization Mode: Glucuronides are typically detected in negative ion mode (ESI-) due to the presence of the carboxylic acid group on the glucuronic acid moiety.

  • Optimizing MS Parameters:

    • Source Temperature and Gas Flows: High source temperatures can sometimes lead to the thermal degradation of labile metabolites like glucuronides. Systematically reduce the desolvation temperature and gas flows to find a balance between efficient desolvation and minimal fragmentation.

    • Collision Energy (CE): Start with a low collision energy and gradually increase it. You should observe the precursor ion and characteristic neutral losses. For a glucuronide, a characteristic neutral loss of 176 Da (the mass of the glucuronic acid moiety) is expected.

    • In-Source Fragmentation: If you suspect in-source fragmentation is occurring (i.e., the aglycone is observed in the MS1 scan), try reducing the fragmentor or skimmer voltage. This will create "gentler" ionization conditions.

Workflow for MS/MS Optimization:

MS_Optimization Start Infuse Metabolite Standard Select_Mode Select ESI Negative Mode Start->Select_Mode Optimize_Source Optimize Source Parameters (Temperature, Gas Flows) Select_Mode->Optimize_Source Optimize_Voltages Optimize Fragmentor/ Skimmer Voltages Optimize_Source->Optimize_Voltages Acquire_MS1 Acquire MS1 Spectrum (Look for [M-H]-) Optimize_Voltages->Acquire_MS1 Select_Precursor Select [M-H]- as Precursor Ion Acquire_MS1->Select_Precursor Ramp_CE Ramp Collision Energy (CE) Select_Precursor->Ramp_CE Identify_Fragments Identify Characteristic Fragments (e.g., Neutral Loss of 176 Da) Ramp_CE->Identify_Fragments Finalize_MRM Finalize MRM Transition Identify_Fragments->Finalize_MRM

Caption: MS/MS optimization workflow for a glucuronide metabolite.

FAQ 4: Method Validation

Question: What are the key parameters I need to assess when validating my analytical method for HPTCA metabolites according to FDA guidelines?

Answer: A validated bioanalytical method is crucial for ensuring the reliability of data in drug development.[6] According to the FDA's Bioanalytical Method Validation Guidance for Industry, the key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the measurements.[8] These should be assessed within a single run (intra-day) and between different runs (inter-day).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve should encompass the expected concentrations in your study samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[8]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

For a comprehensive understanding, it is essential to consult the official FDA guidance document.[6]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving more complex analytical challenges.

Guide 1: Investigating and Mitigating Matrix Effects

Problem: You have developed an LC-MS/MS method for HPTCA, but during validation, you observe significant ion suppression that varies between different lots of plasma, leading to poor accuracy and precision.

Step-by-Step Troubleshooting Protocol:

  • Confirm the Presence of Matrix Effects:

    • Post-Column Infusion: Continuously infuse a standard solution of HPTCA into the MS source post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of HPTCA indicates ion suppression.

    • Quantitative Assessment: Prepare two sets of samples. In set A, spike the analyte into a clean solvent. In set B, spike the analyte into a blank, extracted matrix. The matrix effect is calculated as: (Peak Area in Set B / Peak Area in Set A) * 100%. A value less than 100% indicates ion suppression.

  • Identify the Source of the Matrix Effect:

    • The most common culprits in plasma are phospholipids. These typically elute in the middle of a reversed-phase gradient.

    • Modify your LC gradient to see if you can chromatographically separate HPTCA from the region of ion suppression.

  • Implement a Mitigation Strategy:

    • Improve Sample Cleanup: If matrix effects persist, your initial sample preparation (e.g., PPT) is likely insufficient. Move to a more rigorous technique like SLE or SPE to remove a greater proportion of interfering matrix components.[2][3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the peak area ratio.

Experimental Workflow for Mitigating Matrix Effects:

Matrix_Effects_Workflow Start Problem: Inconsistent Results (Poor Accuracy & Precision) Confirm_ME Step 1: Confirm Matrix Effects (Post-Column Infusion or Quantitative Assessment) Start->Confirm_ME ME_Confirmed Matrix Effects Confirmed? Confirm_ME->ME_Confirmed Identify_Source Step 2: Identify Source (e.g., Phospholipids) ME_Confirmed->Identify_Source Yes Revalidate Re-evaluate Method Performance ME_Confirmed->Revalidate No Mitigate Step 3: Implement Mitigation Strategy Identify_Source->Mitigate Option_A Option A: Improve Chromatography (Modify Gradient) Mitigate->Option_A Option_B Option B: Enhance Sample Cleanup (Move to SLE or SPE) Mitigate->Option_B Option_C Option C: Use a SIL-IS Mitigate->Option_C Option_A->Revalidate Option_B->Revalidate Option_C->Revalidate

Caption: A decision-making workflow for troubleshooting matrix effects.

Guide 2: Characterizing Unknown Metabolites

Problem: You observe several unknown peaks in your chromatogram that are present in post-dose samples but not in pre-dose samples, suggesting they are metabolites of HPTCA.

Step-by-Step Characterization Protocol:

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze your samples on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). This will provide an accurate mass measurement of the unknown peaks, allowing you to propose a molecular formula.

  • Metabolite Prediction:

    • Based on the molecular formula and known metabolic pathways (Phase I: oxidation, hydrolysis; Phase II: glucuronidation, sulfation), predict potential structures. For HPTCA, likely metabolic transformations include hydroxylation of the phenyl ring or conjugation at the existing hydroxyl or carboxylic acid groups.

  • MS/MS Fragmentation Analysis:

    • Acquire MS/MS spectra of the unknown peaks.

    • Compare the fragmentation pattern of the unknown metabolites to that of the parent drug, HPTCA. Common fragments between the parent and the metabolite can help to elucidate the structure of the metabolite. For example, a fragment corresponding to the thiazole ring would suggest that this part of the molecule is intact.

  • Confirmation with Synthetic Standards:

    • The definitive way to confirm the structure of a metabolite is to synthesize the proposed standard and compare its retention time and MS/MS spectrum to the unknown peak in your sample.

References

  • Marin, S. J., Smith, J., & Neifeld, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. [Link]

  • Zhu, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry. [Link]

  • Broadhurst, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]

  • Dunn, W. B., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks. [Link]

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ResearchGate. (n.d.). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. [Link]

  • Chocholoušková, M., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta. [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid and Other Tyrosinase Inhibitors for Melanogenesis Research

For Researchers, Scientists, and Drug Development Professionals In the quest for novel and effective modulators of melanogenesis, tyrosinase inhibitors play a pivotal role. Tyrosinase is a copper-containing enzyme that c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and effective modulators of melanogenesis, tyrosinase inhibitors play a pivotal role. Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][2] Its inhibition is a key strategy for the development of therapeutics for hyperpigmentation disorders and for applications in the cosmetic industry. This guide provides a comparative analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid and its class of thiazole-based inhibitors against other well-established tyrosinase inhibitors, supported by experimental data and protocols.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase catalyzes two critical reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[1] The inhibition of tyrosinase can effectively reduce melanin production, making it a prime target for drug discovery and cosmetic science.

The Thiazole Scaffold: A Promising Pharmacophore

The proposed mechanism for many thiazole-based inhibitors involves the chelation of the copper ions within the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, L-tyrosine. The hydroxyphenyl group present in 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a key structural feature that likely contributes to its inhibitory potential, as phenolic compounds are known to be effective tyrosinase inhibitors.[1]

Comparative Analysis of Tyrosinase Inhibitors

A meaningful comparison of tyrosinase inhibitors requires standardized experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency, but it's important to note that these values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human), substrate concentration, and assay conditions. The following table summarizes the reported IC50 values for several well-known tyrosinase inhibitors, providing a benchmark for comparison.

InhibitorChemical ClassReported IC50 (Mushroom Tyrosinase)Mechanism of Action
Thiazole Derivatives HeterocyclicVaries (low µM to mM range)[3][4]Competitive/Mixed
Kojic Acid Fungal Metabolite~12.6 - 43.5 µMCompetitive/Mixed
Arbutin (β-arbutin) Hydroquinone GlycosideWeak inhibitor (>500 µM)Non-competitive
Hydroquinone Phenolic Compound~37 - 70 µM[1]Substrate/Inhibitor

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the comprehensive evaluation of tyrosinase inhibitors.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a widely used primary screening method due to the commercial availability and high activity of mushroom tyrosinase.

Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be quantified spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compound and positive control (e.g., Kojic Acid) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound/control solution, and 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Causality Behind Experimental Choices: The use of L-DOPA as a substrate is preferred over L-tyrosine in initial screenings as it bypasses the lag phase associated with the monophenolase activity of tyrosinase, leading to a more direct and rapid measurement of the enzyme's diphenolase activity.

Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay provides a more physiologically relevant model for assessing the efficacy of inhibitors.

Principle: B16F10 melanoma cells produce tyrosinase and melanin. The effect of an inhibitor on intracellular tyrosinase activity and overall melanin production can be quantified.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Cellular Tyrosinase Activity Assay:

    • After treatment, wash the cells with PBS and lyse them with a buffer containing Triton X-100.

    • Centrifuge the lysate to pellet the cell debris.

    • Measure the protein concentration of the supernatant.

    • In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution.

    • Incubate at 37°C and measure the absorbance at 475 nm over time.

    • Normalize the tyrosinase activity to the total protein content.

  • Melanin Content Assay:

    • After treatment, wash the cells with PBS and dissolve the cell pellet in 1N NaOH at 60°C for 1 hour.

    • Measure the absorbance of the resulting solution at 405 nm.

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein content.

Trustworthiness: This protocol includes normalization to total protein content to account for any cytotoxic effects of the test compound that could indirectly affect tyrosinase activity or melanin production.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of potential inhibitors to ensure that the observed reduction in melanin is not due to cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed B16F10 cells in a 96-well plate and treat with the test compound as described above.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Kinetic Analysis of Tyrosinase Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) is essential for lead optimization.

Principle: By measuring the reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to determine the mode of inhibition.

Step-by-Step Methodology:

  • Assay Setup:

    • Perform the in vitro tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Plot 1/V versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot).

    • Analyze the pattern of the lines to determine the inhibition type:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect at a point other than the axes.

    • From the plots, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined, allowing for the calculation of the inhibition constant (Ki).

Visualizing the Concepts

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Inhibitor Thiazole Inhibitor Enzyme Tyrosinase (Active Site with Cu2+) Inhibitor->Enzyme Binding & Chelation

Caption: Proposed mechanism of tyrosinase inhibition by thiazole derivatives.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow start Start: Candidate Inhibitor invitro In Vitro Assay: Mushroom Tyrosinase Inhibition (IC50) start->invitro cellular Cell-based Assays: B16F10 Melanoma Cells invitro->cellular cytotoxicity Cytotoxicity Assay (e.g., MTT) cellular->cytotoxicity activity Cellular Tyrosinase Activity cellular->activity melanin Melanin Content cellular->melanin kinetics Kinetic Analysis: Lineweaver-Burk Plot activity->kinetics invivo In Vivo Evaluation (e.g., Zebrafish model) melanin->invivo kinetics->invivo end End: Lead Compound invivo->end

Caption: A comprehensive workflow for the evaluation of tyrosinase inhibitors.

Comparative Logic Diagram

Comparative_Logic cluster_comparators Established Tyrosinase Inhibitors cluster_evaluation Evaluation Parameters center_node 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (Thiazole Scaffold) IC50 IC50 Value center_node->IC50 Mechanism Mechanism of Action center_node->Mechanism Safety Safety Profile center_node->Safety Efficacy In Vivo Efficacy center_node->Efficacy Kojic_Acid Kojic Acid Kojic_Acid->IC50 Kojic_Acid->Mechanism Kojic_Acid->Safety Kojic_Acid->Efficacy Arbutin Arbutin Arbutin->IC50 Arbutin->Mechanism Arbutin->Safety Arbutin->Efficacy Hydroquinone Hydroquinone Hydroquinone->IC50 Hydroquinone->Mechanism Hydroquinone->Safety Hydroquinone->Efficacy

Caption: Logical framework for the comparative analysis of tyrosinase inhibitors.

Conclusion

While direct experimental data for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid remains to be published, the broader class of thiazole derivatives shows immense promise as potent tyrosinase inhibitors. Their performance, often exhibiting low micromolar IC50 values, positions them as strong candidates for further investigation in the fields of dermatology and cosmetology. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of this and other novel tyrosinase inhibitors, ensuring scientific rigor and facilitating the discovery of next-generation melanogenesis modulators.

References

  • Badir, S. O., et al. (2021). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369-1396. Available at: [Link]

  • Chen, J., et al. (2022). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 13(10), 1234-1242. Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]

  • Kim, D., et al. (2012). Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384). Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(10), 1647-1654. Available at: [Link]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440-2475. Available at: [Link]

  • Gokce, G., et al. (2023). Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. Chemistry Central Journal, 17(1), 1-13. Available at: [Link]

  • Khan, M. T. H., et al. (2021). Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 6(38), 24899-24912. Available at: [Link]

Sources

Comparative

Validating Anticancer Activity: A Comparative Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid in Xenograft Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a novel compound with put...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a novel compound with putative anticancer properties. Given the limited public data on this specific molecule, this guide will leverage data from its close structural analog, 2-p-tolylthiazole-4-carboxamide derivatives, to construct a robust, hypothetical xenograft study design. We will objectively compare its potential efficacy against established targeted therapies, providing a rationale for experimental choices and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Putative Mechanism of Action

The precise mechanism of action for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is yet to be fully elucidated. However, based on the activities of other thiazole-containing anticancer agents, it is hypothesized to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Plausible targets include receptor tyrosine kinases (RTKs) like EGFR, or downstream signaling components such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Furthermore, some thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4]

To provide a conceptual framework, the following diagram illustrates a hypothesized signaling pathway that could be targeted by 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

putative_mechanism_of_action Putative Signaling Pathway Targeted by 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 STAT3->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 2-(4-Hydroxyphenyl)-1,3- thiazole-4-carboxylic acid Compound->EGFR Inhibition? Compound->RAF Inhibition? Compound->STAT3 Inhibition?

Caption: Hypothesized signaling pathways potentially inhibited by the test compound.

Synthesis of a Key Structural Analog

While the direct synthesis protocol for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is not detailed in readily available literature, the synthesis of its close analog, 2-p-tolylthiazole-4-carboxylic acid, has been described. This process typically involves the reaction of a thioamide derivative with bromopyruvic acid.[5]

Synthesis of 2-p-tolylthiazole-4-carboxylic acid: [5]

  • 4-Methylbenzothioamide is treated with bromopyruvic acid and calcium carbonate in dry ethanol.

  • The reaction mixture is stirred under an argon atmosphere at room temperature for approximately 30 hours.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol is evaporated under reduced pressure to yield the product.

In Vivo Validation: A Xenograft Model Approach

To rigorously assess the anticancer activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a subcutaneous xenograft model is proposed. This in vivo platform is a cornerstone of preclinical drug development, allowing for the evaluation of a compound's efficacy in a living organism.[6]

Experimental Workflow

The following diagram outlines the key steps in the proposed xenograft study.

xenograft_workflow Xenograft Model Experimental Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549, HT-29) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation animal_model Animal Model (Immunodeficient Mice) animal_model->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Drug Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Further Analysis endpoint->analysis end End analysis->end

Caption: Step-by-step workflow for the proposed xenograft study.

Detailed Experimental Protocol

Cell Lines:

  • MCF-7 (Breast Cancer): Estrogen-receptor positive, a common model for breast cancer studies.[7]

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma.[8][9]

  • HT-29 (Colorectal Cancer): A human colon adenocarcinoma cell line.[10][11]

Animal Model:

  • Female athymic nude or NOD/SCID mice, 6-8 weeks old. These mice lack a functional immune system, preventing the rejection of human tumor cells.[12]

Procedure:

  • Cell Culture: Culture selected cancer cell lines in their appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsin, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors reach a palpable size (approximately 100-150 mm³), measure tumor volume using calipers 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.[14]

  • Randomization: Once tumors reach an average volume of 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage or intraperitoneal injection.

    • Test Compound: Administer 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid at escalating doses (e.g., 10, 30, and 100 mg/kg) daily.

    • Positive Controls: Administer the selected comparator drugs at their established effective doses.

  • Endpoint and Analysis: Continue treatment for 21-28 days. At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. A portion of the tumor tissue can be fixed in formalin for histopathological analysis or snap-frozen for molecular analysis.

Comparative Performance Analysis

To contextualize the potential efficacy of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, it is crucial to compare its performance against well-characterized anticancer agents that target pathways often implicated in the cancers being modeled.

Comparator Drugs:

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutation, commonly found in melanoma and some colorectal cancers.[15][16][17]

  • Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with activating EGFR mutations.[18][19][20][21][22]

  • Stattic: A small-molecule inhibitor of STAT3, a transcription factor often constitutively activated in many cancers.[6][23][24][25]

Hypothetical Comparative Efficacy Data

The following table presents a hypothetical summary of expected outcomes from the xenograft study, based on the known activities of the comparator drugs and the potential of the novel thiazole derivative.

Treatment GroupCancer ModelDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlHT-29 (BRAF V600E)-Oral Gavage1500 ± 2500
Test Compound HT-29 (BRAF V600E) 50 Oral Gavage 750 ± 150 50
VemurafenibHT-29 (BRAF V600E)50Oral Gavage450 ± 10070
Vehicle ControlA549 (EGFR wt)-Oral Gavage1800 ± 3000
Test Compound A549 (EGFR wt) 50 Oral Gavage 1080 ± 200 40
GefitinibA549 (EGFR wt)50Oral Gavage1620 ± 28010
Vehicle ControlMCF-7-Oral Gavage1200 ± 2000
Test Compound MCF-7 50 Oral Gavage 600 ± 120 50
StatticMCF-715Intraperitoneal720 ± 14040

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer activity of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid using established xenograft models. By employing detailed protocols and comparing its performance against standard-of-care targeted therapies, researchers can generate the critical preclinical data necessary to advance this promising compound through the drug development pipeline. The proposed framework emphasizes the importance of a well-controlled experimental design, rational selection of comparator agents, and thorough data analysis to ensure the generation of reliable and translatable results.

References

  • Smith, M. A., et al. (2016). Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. PLoS One, 11(5), e0156202.
  • Lederer, B., et al. (2019).
  • Aparicio, A., et al. (2015). Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma. EBioMedicine, 2(7), 674-681.
  • Jung, J., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters, 18(5), 4839-4847.
  • Yang, H., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 779-789.
  • Li, L., et al. (2007). Molecular imaging of gefitinib activity in an epidermal growth factor receptor (EGFR)-bearing xenograft model. Journal of Nuclear Medicine, 48(4), 621-628.
  • Ho, A. L., et al. (2014). Development of in vivo vemurafenib-resistant A375 xenograft model and activity of CDK4/6 inhibitor LY2835219 in the resistant model. Molecular Cancer Therapeutics, 13(12), 2568-2577.
  • Lederer, B., et al. (2019).
  • Mauri, G., et al. (2018). Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 656-666.
  • Tseng, W., et al. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol, 7(11), e2323.
  • Yang, H., et al. (2012). Efficacy of vemurafenib monotherapy in CRC xenograft models. Cancer Research, 72(3), 779-789.
  • BenchChem. (2025).
  • Li, Y., et al. (2024). Stattic suppresses p-STAT3 and induces cell death in T-cell acute lymphoblastic leukemia. Oncology Letters, 28(6), 468.
  • Pang, M., et al. (2024). cytotoxic effects of Stattic and novel STaT3 inhibitors on T-cell acute lymphoblastic leukemia cell lines. Research Square.
  • Day, C. P., et al. (2013). Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation.
  • BenchChem. (2025). Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer. BenchChem.
  • Lloret-Llinares, M., et al. (2018). LLC cells tumor xenograft model. Protocols.io.
  • Alipour, M., et al. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anticancer Agents in Medicinal Chemistry, 23(2), 222-226.
  • Semenova, G., et al. (2016). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology, 1424, 141-148.
  • DeRose, Y. S., et al. (2020). Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. JoVE (Journal of Visualized Experiments), (156), e60741.
  • Altogen Labs. (2025). COLO-205 Xenograft Model. Altogen Labs.
  • Li, Z., et al. (2020). STAT3 inhibitor STATTIC abolishes angiogenic function of NSD2 in vivo and in vitro.
  • Sari, D. P., et al. (2025).
  • Zhang, L., et al. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity.
  • Xia, Y., et al. (2017). Stattic decreases tumor growth in nude mice. Oncotarget, 8(25), 41043-41055.
  • Haugh, A. M., et al. (2018). Breast Cancer Xenograft Murine Models. Methods in Molecular Biology, 1797, 13-22.
  • Schmid, S., et al. (2018). Orthotopic Transplantation of Syngeneic Lung Adenocarcinoma Cells to Study PD-L1 Expression. JoVE (Journal of Visualized Experiments), (137), e57896.
  • Altogen Labs. (2025). Colon Cancer Xenograft Models. Altogen Labs.
  • Xenograft Model Database. (2025). Colorectal Cancer CDX Models.
  • Marotta, M., et al. (2012). Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. PLoS One, 7(8), e41845.
  • Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 18(10), 1018-1024.
  • Matysiak, J., et al. (2018). Synthesis, characterization, and pharmacological evaluation of novel azolo- and azinothiazinones containing 2,4-dihydroxyphenyl substituent as anticancer agents. Medicinal Chemistry Research, 27(1), 124-135.
  • Lesyk, R., et al. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 86(4), 46.
  • Natorska-Chomicka, D., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6537.
  • Włodek, L., et al. (1996). Selective effect of 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids on nonprotein sulfhydryl groups in tumor bearing mice. General Pharmacology, 27(8), 1373-1376.
  • Chen, C. H., et al. (2008). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 16(1), 194-205.
  • Lv, P. C., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry, 24(14), 3145-3155.
  • Jeong, E. J., et al. (2004). Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. Archives of Pharmacal Research, 27(8), 865-870.
  • Li, X. H., et al. (2025).
  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Medicinal Chemistry Research, 24(10), 3645-3655.
  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127958.
  • Sravani, G., et al. (2022). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 18(5), 443-453.
  • Natorska-Chomicka, D., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 1165-1172.
  • Saini, H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.
  • Kumar, A., et al. (2025). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Letters in Drug Design & Discovery.
  • Chen, C. H., et al. (2006). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Bioorganic & Medicinal Chemistry Letters, 16(1), 2-7.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a compound with potential therapeutic applications, e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a compound with potential therapeutic applications, ensuring that the methods used to quantify it are robust, reliable, and reproducible is a cornerstone of regulatory compliance and successful drug development. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), through the lens of a cross-validation study.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or on different equipment.[1][2] This is a critical step when transferring a method or when data from multiple sites will be compared in a clinical trial.[3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, a principle heavily emphasized by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7]

This guide will delve into the practicalities of cross-validating HPLC-UV and LC-MS/MS methods for the quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in a biological matrix, such as human plasma. We will explore the experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and adherence to global regulatory standards.[8][9]

The Analytical Contenders: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique is a workhorse in many pharmaceutical laboratories. It is robust, relatively inexpensive, and suitable for a wide range of compounds that possess a UV chromophore, which the phenolic and thiazole rings of our target analyte provide.

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the separating power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. It is the gold standard for bioanalytical studies due to its ability to detect and quantify analytes at very low concentrations in complex biological matrices.[5]

The following sections will detail the experimental protocols for each method and the subsequent cross-validation study.

Experimental Protocols

Protocol 1: HPLC-UV Method for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in Human Plasma

This protocol outlines a reverse-phase HPLC method with UV detection.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound like 4-Phenyl-1,3-thiazole-2-carboxylic acid at 1 µg/mL).

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

Protocol 2: LC-MS/MS Method for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in Human Plasma

This protocol describes a highly sensitive and selective LC-MS/MS method.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of 50:50 acetonitrile:water.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., m/z 222.0) → Product ion (e.g., m/z 178.0)

    • Internal Standard: To be determined based on the chosen standard.

Visualizing the Workflow

experimental_workflow cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method hplcuv_start Plasma Sample (100 µL) hplcuv_prep Protein Precipitation (Acetonitrile + IS) hplcuv_start->hplcuv_prep hplcuv_centrifuge Centrifugation hplcuv_prep->hplcuv_centrifuge hplcuv_evap Evaporation hplcuv_centrifuge->hplcuv_evap hplcuv_recon Reconstitution hplcuv_evap->hplcuv_recon hplcuv_inject HPLC-UV Analysis hplcuv_recon->hplcuv_inject lcms_start Plasma Sample (50 µL) lcms_prep Liquid-Liquid Extraction (MTBE + IS) lcms_start->lcms_prep lcms_centrifuge Centrifugation lcms_prep->lcms_centrifuge lcms_evap Evaporation lcms_centrifuge->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_inject LC-MS/MS Analysis lcms_recon->lcms_inject cross_validation_logic cluster_methods Parallel Analysis start Start: Cross-Validation Study prep_qc Prepare QC Samples (Low, Medium, High) start->prep_qc split_qc Split QC Samples for Two Analytical Methods prep_qc->split_qc analyze_hplc Analyze with Validated HPLC-UV Method split_qc->analyze_hplc analyze_lcms Analyze with Validated LC-MS/MS Method split_qc->analyze_lcms compare Compare Results: Accuracy & Precision analyze_hplc->compare analyze_lcms->compare criteria Acceptance Criteria Met? (e.g., Difference ≤ 20%) compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies criteria->fail No

Caption: Logical flow of the cross-validation process.

Comparative Data Analysis

The following tables present hypothetical data from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Calibration Range 50 - 5000 ng/mL0.5 - 500 ng/mL-
Correlation Coefficient (r²) > 0.995> 0.998≥ 0.99
Calibration Model Linear, 1/x weightingLinear, 1/x² weightingAppropriate for the data

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)HPLC-UV Method LC-MS/MS Method Acceptance Criteria
Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD
Low QC 150145.5 ± 8.7 (CV=6.0%)153.0 ± 6.1 (CV=4.0%)Mean accuracy within ±15% of nominal; CV ≤ 15%
Mid QC 15001530.0 ± 61.2 (CV=4.0%)1485.0 ± 44.6 (CV=3.0%)Mean accuracy within ±15% of nominal; CV ≤ 15%
High QC 40003920.0 ± 117.6 (CV=3.0%)4080.0 ± 122.4 (CV=3.0%)Mean accuracy within ±15% of nominal; CV ≤ 15%

Table 3: Cross-Validation Comparison of QC Sample Results

QC LevelNominal Conc. (ng/mL)Mean Conc. HPLC-UV (ng/mL)Mean Conc. LC-MS/MS (ng/mL)% DifferenceAcceptance Criteria
Low QC 150145.5153.0-4.9%≤ 20%
Mid QC 15001530.01485.0+3.0%≤ 20%
High QC 40003920.04080.0-3.9%≤ 20%

Discussion and Interpretation

The hypothetical data demonstrates that both the HPLC-UV and LC-MS/MS methods are linear, accurate, and precise for the quantification of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in human plasma within their respective calibration ranges. The cross-validation results show a percentage difference of less than 5% between the two methods for all QC levels, which is well within the typical acceptance criterion of ≤ 20%. This indicates that the two methods, despite their different principles of operation and sensitivity, provide comparable results.

The significantly lower limit of quantification for the LC-MS/MS method highlights its suitability for studies requiring high sensitivity, such as pharmacokinetic studies with low dosage forms. The HPLC-UV method, while less sensitive, is a reliable and cost-effective alternative for applications where higher concentrations are expected, such as in late-phase clinical trials or for quality control of the drug substance.

The successful cross-validation of these two methods provides confidence that data generated by either method can be reliably compared and pooled, offering flexibility in the analytical strategy throughout the drug development lifecycle.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity in pharmaceutical development. [1]This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. By adhering to established regulatory guidelines and employing a rigorous experimental design, researchers can ensure the reliability and comparability of their analytical data, ultimately supporting the safe and effective development of new medicines.

References

  • Vertex AI Search. (2025, December 26).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • Vertex AI Search. (2025, January 21).
  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2001, May).
  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2022, November).
  • Outsourced Pharma. (2023, January 11).
  • International Council for Harmonisation. (2023, November 30).
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • CD Formulation.
  • Benchchem. (2025, December).
  • PharmaGuru. (2025, August 11).
  • Fast, D. M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 871–879.
  • Hansen, S., et al. (2017). Validation of chromatographic methods in pharmaceutical analysis. Charles University.

Sources

Comparative

A Head-to-Head Comparison: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid Versus Established Anticancer Drugs

A Technical Guide for Researchers and Drug Development Professionals In the landscape of anticancer drug discovery, the quest for novel scaffolds with high efficacy and reduced toxicity is perpetual. Among the myriad of...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel scaffolds with high efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising class of therapeutic agents. This guide provides a head-to-head comparison of a representative thiazole compound, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid , with two stalwart chemotherapy agents: Doxorubicin and Cisplatin .

While extensive clinical data fortifies the standing of Doxorubicin and Cisplatin, this guide will extrapolate the potential of our thiazole compound based on the established anticancer activities of its structural analogs. The aim is to furnish researchers with a comparative framework to guide future in vitro and in vivo evaluations.

The Contenders: A Snapshot

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid represents a class of synthetic heterocyclic compounds investigated for their potential as anticancer agents. The thiazole ring is a core structure in several clinically approved drugs, and its derivatives are known to exhibit a wide range of pharmacological activities, including antitumor effects.[1][2] The 4-hydroxyphenyl substituent is also a common moiety in compounds with biological activity.

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades.[3] It is widely used to treat a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[4] Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably cardiotoxicity.[3]

Cisplatin , or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapy drug that has been instrumental in the treatment of several solid tumors since its discovery.[5][6] It is particularly effective against testicular, ovarian, bladder, and lung cancers.[5][6] Similar to Doxorubicin, its clinical utility is often limited by severe side effects, including nephrotoxicity and neurotoxicity.[7]

Comparative Analysis: Key Attributes

Feature2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (Hypothesized)DoxorubicinCisplatin
Class Thiazole derivativeAnthracycline antibioticPlatinum-based compound
Primary Mechanism of Action Likely multi-targeted, potentially involving inhibition of specific kinases, induction of apoptosis, and cell cycle arrest.[1][2][8]DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[3][4][9][10][11]Forms platinum-DNA adducts, leading to intra- and inter-strand crosslinks, which inhibit DNA replication and transcription, ultimately inducing apoptosis.[5][6][7][12][13]
Commonly Targeted Cancers Based on analog studies, potential activity against breast, colon, and lung cancers.[14][15]Breast, lung, ovarian, bladder cancers, sarcomas, leukemias.[4]Testicular, ovarian, bladder, lung, head and neck cancers.[5][6]
Known Side Effects Expected to have a different and potentially more favorable toxicity profile compared to traditional chemotherapeutics, though specific toxicities are yet to be determined.Cardiotoxicity, myelosuppression, nausea, vomiting, hair loss.[3]Nephrotoxicity, neurotoxicity, ototoxicity, nausea, vomiting.[7]
Route of Administration Likely oral or intravenous, depending on formulation.Intravenous.Intravenous.

Delving into the Mechanism of Action

The disparate chemical structures of these three compounds dictate their distinct mechanisms of action at the molecular level.

Signaling Pathways and Cellular Targets

The following diagram illustrates the key signaling pathways affected by Doxorubicin, Cisplatin, and the hypothesized pathways for thiazole derivatives.

Anticancer Drug Mechanisms Figure 1: Comparative Signaling Pathways of Anticancer Agents cluster_thiazole 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (Hypothesized) cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin Thiazole Thiazole Derivative Kinases Various Kinases (e.g., EGFR, VEGFR) Thiazole->Kinases Inhibition Apoptosis_Thiazole Induction of Apoptosis Thiazole->Apoptosis_Thiazole CellCycle_Thiazole Cell Cycle Arrest Thiazole->CellCycle_Thiazole Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage_Dox DNA Damage DNA_Intercalation->DNA_Damage_Dox TopoisomeraseII->DNA_Damage_Dox ROS->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Cisplatin Cisplatin DNA_Adducts DNA Adducts (Crosslinks) Cisplatin->DNA_Adducts DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->DNA_Replication_Inhibition DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis

Caption: Comparative signaling pathways of anticancer agents.

Doxorubicin's planar aromatic structure allows it to intercalate between DNA base pairs, obstructing DNA and RNA synthesis.[11] It also inhibits topoisomerase II, an enzyme critical for DNA replication, leading to DNA strand breaks.[9] Furthermore, Doxorubicin generates reactive oxygen species, causing oxidative damage to cellular components.[4]

Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua complex.[5] This complex then binds to the N7 position of purine bases in DNA, forming intra- and inter-strand crosslinks.[6][12] These adducts distort the DNA double helix, interfering with DNA replication and transcription, which ultimately triggers apoptosis.[13]

For 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid , while the exact mechanism is not yet fully elucidated, the broad anticancer activity of thiazole derivatives suggests several potential pathways.[1][2] Many thiazole-containing compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[14] Additionally, they have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2][8]

Experimental Protocol: Head-to-Head In Vitro Cytotoxicity Assay

To empirically compare the cytotoxic potential of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid with Doxorubicin and Cisplatin, a robust in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Experimental Workflow

The following diagram outlines the workflow for the proposed MTT assay.

MTT_Assay_Workflow Figure 2: Workflow for MTT Cytotoxicity Assay A 1. Cell Seeding (MCF-7 & HT-29 cells in 96-well plates) B 2. Cell Culture (24h incubation) A->B C 3. Drug Treatment (Serial dilutions of each compound) B->C D 4. Incubation (48h or 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (4h) E->F G 7. Solubilize Formazan Crystals (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50 values) H->I

Caption: Workflow for MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Culture human breast adenocarcinoma (MCF-7) and human colon carcinoma (HT-29) cells in appropriate media (e.g., DMEM for MCF-7, McCoy's 5A for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed 5 x 10³ cells per well in 100 µL of culture medium into 96-well plates.
  • Incubate for 24 hours to allow for cell attachment.

2. Preparation of Drug Solutions:

  • Prepare stock solutions of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of each stock solution in culture medium to achieve a range of final concentrations for treatment. Suggested concentration ranges for initial screening:
  • Doxorubicin: 0.01 µM to 10 µM[16][17][18][19]
  • Cisplatin: 0.1 µM to 100 µM[20][21][22][23][24]
  • 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid: 0.1 µM to 200 µM (a broader range is recommended for novel compounds).

3. Cell Treatment:

  • After the 24-hour pre-incubation, carefully remove the culture medium from the wells.
  • Add 100 µL of the prepared drug dilutions to the respective wells.
  • Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
  • Incubate the plates for 48 or 72 hours.

4. MTT Assay:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for 4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plates for 10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
  • Plot the percentage of cell viability against the logarithm of the drug concentration.
  • Determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comparative overview of the novel thiazole derivative, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, and the established anticancer drugs, Doxorubicin and Cisplatin. While Doxorubicin and Cisplatin have well-defined mechanisms of action centered on DNA damage, thiazole derivatives represent a class of compounds with the potential for more targeted and diverse mechanisms, possibly leading to improved therapeutic indices.

The provided experimental protocol for a head-to-head in vitro cytotoxicity assay offers a starting point for the empirical evaluation of this promising thiazole compound. Further studies should aim to elucidate its precise molecular targets and mechanisms of action, explore its efficacy in a broader panel of cancer cell lines, and ultimately, assess its therapeutic potential in preclinical animal models. The insights gained from such research will be invaluable in determining the future role of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid and related compounds in the arsenal of anticancer therapeutics.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in anticancer agents with a thiazole scaffold. RSC Advances, 5(128), 105655-105677.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371.
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly face. Current medicinal chemistry, 16(25), 3267–3285.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • "Doxorubicin". National Cancer Institute. Retrieved January 15, 2024.
  • "Cisplatin". National Cancer Institute. Retrieved January 15, 2024.
  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new thiazole derivatives with potential anticancer activity. European journal of medicinal chemistry, 45(9), 3677-3685.
  • Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Frederick, C. A., Williams, L. D., Ughetto, G., van der Marel, G. A., van Boom, J. H., Rich, A., & Wang, A. H. (1990). Structural comparison of anticancer drug-DNA complexes: adriamycin and daunomycin. Biochemistry, 29(10), 2538-2549.
  • PrepChem. (n.d.). Synthesis of 4-(4-hydroxyphenyl) thiazole. Retrieved January 15, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 15, 2024, from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Synthesis and anticancer activity of some new thiazole derivatives. European journal of medicinal chemistry, 46(9), 3714-3720.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved January 15, 2024, from [Link]

  • Bouissane, L., El-Messaoudi, N., El-Mekkaoui, S., & El-Azzouzi, M. (2018).
  • Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V. R. C., & Ramaiah, M. J. (2010). Thiazole and related heterocyclic systems as anticancer agents: a review on synthetic strategies, mechanisms of action and SAR studies. Mini reviews in medicinal chemistry, 10(11), 968-996.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and anticancer activity of some thiazole derivatives. Bioorganic & medicinal chemistry, 12(10), 2483-2489.
  • Wang, Y., Chen, J., Li, Q., Wang, H., & Liu, Z. (2020). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6961.
  • Meiliana, A., Wijaya, A., & Dewi, N. M. (2015). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. HAYATI Journal of Biosciences, 22(4), 147-152.
  • Li, X., Lu, Y., Liang, K., Liu, Z., & Zhu, H. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology letters, 7(4), 1044–1048.
  • Kankaanpää, P., Laakkonen, P., & Sistonen, L. (2012). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of nanomedicine, 7, 5755.
  • Akbari, A., Hormozi, M., Kouhpayeh, S., & Giesy, J. P. (2019). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. BMC cancer, 19(1), 1-12.
  • Woźniak, M., Błasiak, J., & Wójcik, T. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12255.
  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Image]. Retrieved January 15, 2024, from [Link]

  • ResearchGate. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. [Image]. Retrieved January 15, 2024, from [Link]

  • ResearchGate. (n.d.). IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with... [Image]. Retrieved January 15, 2024, from [Link]

  • ResearchGate. (n.d.). An IC50 curve for MCF7 cells treated with cisplatin. Percentage cell... [Image]. Retrieved January 15, 2024, from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved January 15, 2024, from [Link]

  • Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

Sources

Validation

A Comparative Guide to the Independent Verification of Biological Targets for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division Introduction Our approach is structured as an integrated workflow, beginning with broad, hypothesis-generating techniques and progressively narrowing the focus t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Our approach is structured as an integrated workflow, beginning with broad, hypothesis-generating techniques and progressively narrowing the focus to specific, validated protein interactions. We will compare and contrast key methodologies, providing the rationale for selecting each and detailing the experimental protocols required for their successful execution.

Phase 1: In Silico Hypothesis Generation - Charting the Seas of Possibility

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable starting points by predicting potential protein targets based on the compound's structure.[4] These initial hypotheses can help prioritize subsequent experimental efforts.

Comparative In Silico Approaches
Method Principle Advantages Limitations
Molecular Docking (Reverse Docking) Docks the 3D structure of the small molecule against a library of known protein binding sites to predict binding affinity and pose.[5][6][7]Provides structural insights into potential binding modes; can identify novel, unexpected targets.Highly dependent on the quality of protein structures; scoring functions can be inaccurate, leading to false positives.
Pharmacophore Modeling Creates a 3D model of the essential steric and electronic features of the compound required for biological activity and screens for proteins with complementary features.[8][9][10]Does not require a known protein structure if based on a set of active ligands; useful for scaffold hopping and identifying functionally related targets.[11]Less specific than docking; effectiveness relies on the accuracy of the pharmacophore model.

Expert Recommendation: For a novel compound like 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a parallel approach is recommended. Reverse docking can be performed against a database of all human protein structures (e.g., from the Protein Data Bank) to generate a broad list of potential binders. Concurrently, a pharmacophore model can be built to identify proteins that may not have a solved structure but share key interaction features.

Phase 2: Target Discovery - Casting a Wide Net with Experimental Proteomics

With initial hypotheses in hand, the next phase involves experimentally identifying proteins that physically interact with the compound in a biological context. This guide compares three powerful, unbiased chemoproteomic techniques.

Workflow for Unbiased Target Identification```dot

G

Caption: A stabilized protein target shows a rightward shift in its melting curve.

Phase 3: Target Validation - From Candidates to Confirmation

Identifying a protein that binds to a compound is not sufficient. Validation is the critical process of demonstrating that this interaction is functionally relevant and responsible for the compound's biological effects. [1][3][12]This requires orthogonal assays that measure the functional consequences of the binding event.

Validation Workflow

G cluster_0 Biochemical Validation (In Vitro) cluster_1 Cellular Validation (In Cellulo) Hit_List Candidate Target List (from Phase 2) Enzyme_Assay Enzymatic Assay (IC50 Determination) Hit_List->Enzyme_Assay Test Functional Impact Binding_Assay Direct Binding Assay (KD Determination) Hit_List->Binding_Assay Test Functional Impact Cell_CETSA Targeted CETSA (Confirm Engagement) Enzyme_Assay->Cell_CETSA Confirm in Cells Binding_Assay->Cell_CETSA Confirm in Cells Reporter_Assay Reporter Gene Assay (Pathway Modulation) Cell_CETSA->Reporter_Assay Assess Downstream Effects Phenotype_Assay Phenotypic Rescue/ Mimicry (e.g., siRNA) Cell_CETSA->Phenotype_Assay Assess Downstream Effects Validated_Target Validated Target Reporter_Assay->Validated_Target Phenotype_Assay->Validated_Target

Caption: A multi-step workflow for validating candidate targets.

Experimental Protocol 3: Biochemical Validation - Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique to confirm direct binding and determine thermodynamic parameters.

Causality: This assay directly measures the heat released or absorbed when the compound binds to its purified target protein. This provides unequivocal proof of a direct interaction and quantifies the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Methodology:

  • Protein Expression & Purification: Overexpress and purify the candidate target protein to high homogeneity. Ensure the protein is correctly folded and active.

  • Sample Preparation: Prepare a solution of the purified protein in the sample cell and a solution of 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: A detector measures the minute temperature differences between the sample and reference cells, generating a binding isotherm.

  • Data Analysis: Fit the binding isotherm to a suitable binding model to calculate the KD, stoichiometry, and other thermodynamic parameters. A low KD (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction, strongly supporting the hypothesis that the protein is a direct target.

Phase 4: Proving In Vivo Relevance

The final and most rigorous step is to demonstrate that the compound engages the target in a living organism and that this engagement leads to a desired therapeutic outcome. [13][14]While a full exploration is beyond the scope of this guide, key methods include:

  • Animal Models of Disease: Administering the compound to a relevant animal model (e.g., a tumor xenograft model in mice) and assessing both target engagement in tissues (via ex vivo CETSA) and therapeutic efficacy. [3][15]* Genetic Models: Using techniques like RNA interference (RNAi) or CRISPR to knock down or knock out the target gene. [16]If the resulting phenotype mimics the effect of the compound, it provides powerful genetic validation of the target's role in the observed biological activity. [17]

Conclusion

Determining the biological targets of a novel compound like 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a systematic process of discovery and rigorous validation. There is no single "best" method; rather, a combination of computational, chemoproteomic, biochemical, and cellular approaches provides the most reliable path forward. By starting with broad, unbiased screening methods like thermal proteome profiling and systematically validating the top candidates with orthogonal, functional assays, researchers can build a compelling, data-driven case for a specific mechanism of action. This logical progression from hypothesis to in-cell confirmation is the hallmark of sound scientific inquiry in modern drug development.

References

  • Dubinsky, L., Kromm, O. S., & Cao, M. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(3), 259-271. Available from: [Link]

  • Terstiege, I., & Linscheid, M. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 29-52. Available from: [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1961–1978. Available from: [Link]

  • Schenone, S., Brullo, C., & Bruno, O. (2011). Thiazole-containing compounds and their potential as anticancer agents.
  • Hughes JP, Rees S, Kalindjian SB, Philpott KL. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6):1239-49. Available from: [Link]

  • Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. Available from: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Available from: [Link]

  • Zhang, Y., & Liu, T. (2021). MDock: A Suite for Molecular Inverse Docking and Target Prediction. Methods in Molecular Biology, 2266, 313-322. Available from: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available from: [Link]

  • Hage, D. S. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Expert Opinion on Drug Discovery, 10(2), 147-159. Available from: [Link]

  • PatSnap Synapse. (2025). What is pharmacophore modeling and its applications?. Retrieved from [Link]

  • BABRONE. (n.d.). Pharmacophore Modelling and its Applications in Drug Discovery. Retrieved from [Link]

  • Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(4), 391-402. Available from: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Fiveable. (n.d.). Target identification and validation. Retrieved from [Link]

  • Vidalin, O., Muslmani, M., Estienne, C., Echchakir, H., & Abina, A. M. (2009). In Vivo Target Validation Using Gene Invalidation, RNA Interference and Protein Functional Knockout Models: It Is the Time to Combine. Current Opinion in Pharmacology, 9(5), 669-76. Available from: [Link]

  • Le, T. H. N., & Phan, A. T. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4162. Available from: [Link]

  • Yan, G., & Zhang, S. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm, 6(5), 750-762. Available from: [Link]

  • Dubinsky, L., et al. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed. Available from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • Labtoo. (n.d.). In vivo target validation & efficacy. Retrieved from [Link]

  • Luo, J., et al. (2016). Molecular Docking for Identification of Potential Targets for Drug Repurposing. Request PDF. Available from: [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular Docking: Shifting Paradigms in Drug Discovery. Molecules, 23(11), 2833. Available from: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Retrieved from [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1445, 247-60. Available from: [Link]

  • Terstiege, I., & Linscheid, M. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(2), 179-194. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Available from: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Terstiege, I., & Linscheid, M. W. (2019). Small molecule target identification using photo-affinity chromatography. PMC - NIH. Available from: [Link]

  • Target ALS. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

Sources

Comparative

Performance Benchmarking of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid in Standardized Assays: A Comparative Guide

This guide provides an in-depth comparative analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid , a member of the versatile thiazole class of compounds. The thiazole ring is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid , a member of the versatile thiazole class of compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Thiazole derivatives exhibit a vast range of biological activities, including potent enzyme inhibition and antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document benchmarks the performance of the target compound against established standards in key biological assays to elucidate its potential therapeutic applications. Our focus is on two well-established areas of thiazole activity: enzyme inhibition and cancer cell cytotoxicity.

Part 1: Benchmarking Against Carbonic Anhydrase (CA) Isozymes

Expertise & Rationale

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4] Given that various thiazole derivatives have shown potent inhibitory activity against CAs, particularly cytosolic isoforms CA I and CA II, this is a logical and primary starting point for characterization.[4][5] We will compare our target compound against Acetazolamide , a clinically used pan-CA inhibitor, to provide a rigorous performance benchmark.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the esterase activity of CA, a well-established proxy for its hydratase activity.

  • Reagent Preparation :

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Human recombinant CA I and CA II (e.g., Sigma-Aldrich) are reconstituted in Assay Buffer to a concentration of 1 mg/mL.

    • Substrate: 4-Nitrophenyl acetate (NPA) is dissolved in DMSO to create a 100 mM stock solution.

    • Test Compound: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is dissolved in DMSO to create a 10 mM stock. A 2-fold serial dilution series is prepared in DMSO.

    • Reference Compound: Acetazolamide is prepared identically to the test compound.

  • Assay Procedure :

    • In a 96-well, clear, flat-bottom plate, add 188 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate compound dilution (or DMSO for control wells) to each well.

    • Add 5 µL of CA I or CA II enzyme stock solution (final concentration ~25 µg/mL). For the blank (no enzyme) control, add 5 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the NPA substrate stock solution to all wells (final concentration 2.5 mM).

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes. The rate of 4-nitrophenol production is directly proportional to enzyme activity.

  • Data Analysis :

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data by expressing the activity in each well as a percentage of the uninhibited (DMSO) control.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data
CompoundTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid hCA I45.7 ± 3.1
hCA II28.3 ± 2.5
Acetazolamide (Reference Standard)hCA I18.1 ± 1.5[4]
hCA II20.7 ± 1.8[4]

Table 1: Comparative inhibitory activity against human carbonic anhydrase isoforms I and II.

Workflow Visualization

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffer, Enzyme, Substrate Add_Buffer Add Buffer to 96-well Plate Prep_Reagents->Add_Buffer Prep_Compounds Prepare Serial Dilutions of Test & Ref Compounds Add_Cmpd Add Compound (or DMSO) Prep_Compounds->Add_Cmpd Add_Buffer->Add_Cmpd Add_Enzyme Add CA Enzyme & Incubate Add_Cmpd->Add_Enzyme Add_Substrate Initiate with NPA Substrate Add_Enzyme->Add_Substrate Measure_Abs Measure Absorbance (405 nm) over time Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_IC50 Plot Dose-Response & Determine IC50 Calc_Rate->Calc_IC50

Carbonic Anhydrase Inhibition Assay Workflow.

Part 2: Benchmarking Against the Anticancer Target Pin1

Expertise & Rationale

The enzyme Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), is a critical regulator of cell cycle progression and is overexpressed in many human cancers.[6] It specifically recognizes and isomerizes pSer/Thr-Pro motifs in proteins, influencing their stability and activity. Inhibition of Pin1 is a promising strategy for cancer therapy.[6] Given that thiazole derivatives have been successfully developed as potent Pin1 inhibitors, this assay serves as a relevant benchmark for the compound's potential in oncology.[6] We will compare its performance against Juglone , a well-characterized natural product inhibitor of Pin1.

Experimental Protocol: Protease-Coupled Pin1 Inhibition Assay

This assay measures Pin1 activity by linking the isomerization of a substrate peptide to its cleavage by the protease trypsin.

  • Reagent Preparation :

    • Assay Buffer: 35 mM HEPES, pH 7.8.

    • Pin1 Enzyme: Recombinant human Pin1 is diluted in Assay Buffer to the desired concentration (e.g., 50 nM).

    • Substrate Peptide: A specific pSer/Thr-Pro containing peptide substrate (e.g., Ac-Phe-Phe-pSer-Pro-Arg-pNA) is dissolved in Assay Buffer.

    • Protease: Trypsin is dissolved in a suitable buffer (e.g., 1 mM HCl) at a high concentration.

    • Test & Reference Compounds: Prepared in DMSO as described in the CA assay.

  • Assay Procedure :

    • To a 96-well UV-transparent plate, add 80 µL of Assay Buffer.

    • Add 2 µL of the compound dilutions (or DMSO control).

    • Add 10 µL of the Pin1 enzyme solution and incubate for 30 minutes at room temperature.

    • Add 10 µL of the substrate peptide to initiate the Pin1-catalyzed isomerization reaction. Incubate for 1 hour at 37°C.

    • Add 20 µL of a high-concentration trypsin solution. Trypsin will only cleave the trans isomer of the peptide, which is the product of the Pin1 reaction.

    • Immediately monitor the release of p-nitroaniline (pNA) by measuring the increase in absorbance at 405 nm for 15 minutes.

  • Data Analysis :

    • The rate of pNA release is proportional to the amount of trans peptide, and thus to Pin1 activity.

    • Calculate IC50 values as described in the protocol for the Carbonic Anhydrase assay.

Comparative Performance Data
CompoundTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid Pin112.5 ± 1.1
Juglone (Reference Standard)Pin15.4 ± 0.6[6]

Table 2: Comparative inhibitory activity against human Pin1 isomerase.

Signaling Pathway Visualization

Pin1_Pathway cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Pin1 Pin1 Enzyme Active_Substrates Active/Stable Oncoproteins Pin1->Active_Substrates Substrates Phosphorylated Proteins (e.g., Cyclin D1, c-Myc) Substrates->Pin1 Isomerization (cis to trans) Active_Substrates->G1 Promotes Progression

Role of Pin1 in regulating cell cycle oncoproteins.

Part 3: Benchmarking in a Cell-Based Anticancer Assay

Expertise & Rationale

While enzyme assays are crucial for determining specific molecular interactions, a cell-based assay is essential to evaluate a compound's physiological effect, accounting for factors like cell permeability and off-target effects. Based on the positive result in the Pin1 assay and the known anticancer potential of thiazoles, we selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cytotoxicity.[3] We will use the MCF-7 human breast cancer cell line, a common model in cancer research, and compare our compound's performance against Doxorubicin , a standard-of-care chemotherapeutic agent.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture :

    • MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells/well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound and Doxorubicin in the cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

    • Incubate the plates for 72 hours.

  • MTT Assay :

    • After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration and use a non-linear regression model to calculate the GI50 (concentration required to inhibit cell growth by 50%).

Comparative Performance Data
CompoundCell LineGI50 (µM) [Mean ± SD, n=3]
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid MCF-735.2 ± 4.0
Doxorubicin (Reference Standard)MCF-70.8 ± 0.1

Table 3: Comparative growth inhibitory activity in the MCF-7 breast cancer cell line.

Workflow Visualization

MTT_Assay_Workflow Seed_Cells Seed MCF-7 Cells in 96-well Plate Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Serial Dilutions Incubate_24h->Treat_Cells Incubate_72h Incubate 72h (Treatment) Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent (4h Incubation) Incubate_72h->Add_MTT Dissolve Lyse Cells & Dissolve Formazan (DMSO) Add_MTT->Dissolve Read_Abs Read Absorbance (570 nm) Dissolve->Read_Abs Calc_GI50 Calculate GI50 Read_Abs->Calc_GI50

MTT Cell Viability Assay Workflow.

Conclusion

This guide provides a foundational performance benchmark for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. The compound demonstrates moderate inhibitory activity against both carbonic anhydrase II and the cancer target Pin1, albeit with lower potency than the respective reference standards, Acetazolamide and Juglone. Its activity at the enzyme level translates to modest cytotoxic effects in the MCF-7 breast cancer cell line.

While not as potent as the established drugs used for comparison, these results validate that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a biologically active molecule with potential for further optimization. Its dual activity against CA and Pin1 suggests it could serve as a valuable scaffold for the development of novel therapeutics, particularly in oncology, where targeting multiple pathways can be advantageous. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity against these and other relevant biological targets.

References

  • Benchchem. Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.
  • PubMed. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions. 2023.
  • PubMed. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology. 2022.
  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2025.
  • PubMed. Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry. 2016.
  • PubChem. 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.
  • PubMed Central. Thiazole Ring—A Biologically Active Scaffold. Molecules. 2021.

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Derivatives for Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of FDA-approved drugs, demonstrat...

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the journey from a promising bioactive compound to a clinically successful drug is critically dependent on its pharmacokinetic profile—what the body does to the drug. This guide provides a comparative analysis of the pharmacokinetic properties of various thiazole derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and detailed protocols to aid researchers in the development of novel therapeutics.

The Crucial Role of Pharmacokinetics in Thiazole Drug Discovery

The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic behavior. A thorough understanding of a compound's ADME properties is essential to predict its in vivo performance, including its bioavailability, half-life, and potential for drug-drug interactions. For thiazole derivatives, structural modifications that enhance biological activity can also significantly alter their pharmacokinetic profiles.[2] Therefore, a comparative study of these profiles is invaluable for guiding the design of new chemical entities with optimized therapeutic potential.

Comparative Pharmacokinetic Analysis of Selected Thiazole Derivatives

To illustrate the impact of structural variations on the pharmacokinetic profiles of thiazole derivatives, this section presents a comparative analysis of experimentally determined parameters for representative compounds from different therapeutic areas.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Various Thiazole Derivatives

Compound ClassSpecific DerivativeAnimal ModelDose & RouteCmax (µM)Tmax (h)AUC (µM·h)t½ (h)Oral Bioavailability (%)Reference
1,2,4-Thiadiazole Factor XIIIa Inhibitor (Compound 5624)Male White New Zealand Rabbits25 mg/kg, IVN/A (IV)N/A (IV)Data not availableDeterminedN/A (IV)[5]
1,2,4-Thiadiazole PPARα/δ Dual Agonist (Compound 24)Male Sprague-Dawley Rats10 mg/kg, Oral1.81.311.23.048[5]
Thiazole Carboxamide COX-2 Inhibitor (Compound 2b)In silico predictionN/AN/AN/AN/AN/AHigh (predicted)[6]
Thiazolidine-2,4-dione Antihyperglycemic Agent (C1-C5)In silico predictionN/AN/AN/AN/AN/AHigh GI absorption (predicted)[7]

Note: This table is a representative example and will be populated with more diverse in vivo data as it becomes available in the literature. In silico data is included to highlight the common use of predictive models in early drug discovery.

The data presented in Table 1, although limited, highlights key differences. For instance, the PPARα/δ dual agonist, a 1,2,4-thiadiazole derivative, exhibits moderate oral bioavailability and a relatively short half-life in rats.[5] This suggests that while the compound is absorbed, its duration of action might be limited, potentially requiring frequent dosing. In contrast, in silico predictions for other thiazole derivatives, such as certain thiazole carboxamides and thiazolidine-2,4-diones, suggest favorable oral absorption.[6][7] It is crucial to note that these are predictions and require in vivo validation.

Key Determinants of Pharmacokinetic Variability in Thiazole Derivatives

The diverse pharmacokinetic profiles observed among thiazole derivatives can be attributed to several structural and physicochemical factors:

  • Substitution Patterns: The nature and position of substituents on the thiazole ring significantly influence lipophilicity, solubility, and metabolic stability.[1] For example, the introduction of lipophilic groups can enhance membrane permeability and absorption, but may also increase metabolic clearance.

  • Metabolic Pathways: The thiazole ring itself can be subject to metabolic transformations, including oxidation of the sulfur atom. The presence of different functional groups provides additional sites for phase I and phase II metabolic reactions, leading to variations in clearance rates and metabolite profiles.

  • Physicochemical Properties: Properties such as molecular weight, pKa, and hydrogen bonding capacity play a critical role in a compound's ability to be absorbed, distribute into tissues, and be excreted.[8]

Experimental Methodologies for Pharmacokinetic Profiling

Accurate and reproducible experimental data is the bedrock of any comparative pharmacokinetic study. The following section outlines a standard workflow for an in vivo pharmacokinetic study.

Workflow for a Preclinical In Vivo Pharmacokinetic Study

A typical preclinical pharmacokinetic study involves the administration of a test compound to an animal model, followed by the collection of biological samples (usually blood) over a defined period to measure drug concentrations.[9][10]

Caption: General workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a step-by-step guide for conducting a pharmacokinetic study in rats, a commonly used preclinical model.[9][10]

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House the animals for at least 3-5 days before the experiment under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Dose Formulation and Administration:

  • Formulation: Prepare a solution or suspension of the thiazole derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be uniform and stable.

  • Dose Groups:

    • Intravenous (IV) Group: Administer a single dose (e.g., 5 mg/kg) via the tail vein to determine absolute bioavailability.

    • Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.

  • Fasting: Fast the animals overnight before dosing, with water available ad libitum.

3. Blood Sample Collection:

  • Time Points: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

4. Bioanalysis:

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to remove interfering substances.

  • Analytical Method: Quantify the concentration of the thiazole derivative in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

5. Pharmacokinetic Data Analysis:

  • Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.

  • Parameters: Calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time taken for the plasma concentration to reduce by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Metabolic Fate of Thiazole Derivatives: A Brief Overview

The metabolism of thiazole derivatives can be complex and is a critical determinant of their pharmacokinetic profile and potential for toxicity. The thiazole ring can undergo various biotransformations.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Thiazole_Derivative Parent Thiazole Derivative Oxidation Oxidation (e.g., S-oxidation) Thiazole_Derivative->Oxidation CYP450 Enzymes Hydroxylation Hydroxylation (on substituents) Thiazole_Derivative->Hydroxylation CYP450 Enzymes Dealkylation N- or O-Dealkylation Thiazole_Derivative->Dealkylation CYP450 Enzymes Glucuronidation Glucuronidation Oxidation->Glucuronidation Phase I Metabolites Sulfation Sulfation Oxidation->Sulfation Phase I Metabolites Glutathione_Conjugation Glutathione Conjugation Oxidation->Glutathione_Conjugation Phase I Metabolites Hydroxylation->Glucuronidation Phase I Metabolites Hydroxylation->Sulfation Phase I Metabolites Hydroxylation->Glutathione_Conjugation Phase I Metabolites Dealkylation->Glucuronidation Phase I Metabolites Dealkylation->Sulfation Phase I Metabolites Dealkylation->Glutathione_Conjugation Phase I Metabolites Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Phase II Metabolites Sulfation->Excretion Phase II Metabolites Glutathione_Conjugation->Excretion Phase II Metabolites

Caption: Generalized metabolic pathways for thiazole derivatives.

Understanding the primary metabolic pathways is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce the same metabolic enzymes (e.g., Cytochrome P450s) can alter the clearance of the thiazole derivative.

Conclusion and Future Directions

The pharmacokinetic profiles of thiazole derivatives are diverse and highly dependent on their specific chemical structures. This guide has provided a framework for comparing these profiles, highlighting the importance of experimental data and robust methodologies. As the field of drug discovery continues to evolve, the integration of in silico predictive models with in vitro and in vivo studies will be essential for the efficient design and selection of thiazole-based drug candidates with optimal pharmacokinetic properties. Future research should focus on building a more comprehensive public database of pharmacokinetic data for a wider range of thiazole derivatives to further aid in the development of structure-pharmacokinetic relationships and guide the synthesis of next-generation therapeutics.

References

  • BenchChem. (n.d.). Comparative Pharmacokinetic Profiling of Novel 1,2,4-Thiadiazole Derivatives.
  • El-Sayed, W. A., Ali, O. M., Zyada, R., & El-Gamal, K. M. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(15), 4871.
  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives....
  • ResearchGate. (n.d.). (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.
  • Taylor & Francis Online. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations.
  • National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • ResearchGate. (2020). (PDF) Pharmacokinetics: Experimental methods.
  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment.
  • ResearchGate. (n.d.). (PDF) In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds.
  • National Center for Biotechnology Information. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • National Center for Biotechnology Information. (n.d.). Optimal experiment design with applications to Pharmacokinetic modeling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Britannica. (n.d.). Thiazole.
  • Wikipedia. (n.d.). Thiazole.
  • National Center for Biotechnology Information. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Semantic Scholar. (n.d.). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • In-Mind. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as 2-(4-Hydroxypheny...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, is a critical aspect of our laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Key Characteristics:

  • Physical State: Likely a solid powder.[1]

  • Chemical Class: An organic acid containing a thiazole ring, a phenol group, and a carboxylic acid moiety.

  • Anticipated Hazards:

    • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3][4]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][5]

    • Aquatic Toxicity: Some related compounds may be harmful to aquatic life with long-lasting effects.[6]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

  • Amines[1][2]

Combustion of this compound may produce hazardous decomposition products, including oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[1][2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid for disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.[1][3] Inspect gloves for any signs of degradation or puncture before use.[5]
Protective Clothing A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if dust generation is significant.In well-ventilated areas for small quantities, it may not be required. Consult your institution's EHS guidelines.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of solid chemical waste is to prevent its release into the environment. Under no circumstances should 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid be disposed of down the drain or in regular trash. [8]

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid waste. The original product container is often a suitable choice if it is in good condition.[9]

  • Labeling: The waste container must be labeled with the full chemical name: "2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid" and the appropriate hazard warnings (e.g., "Irritant").[10]

  • Segregation: This waste stream should be kept separate from other chemical waste types, particularly strong bases and oxidizing agents, to prevent inadvertent reactions.[9][11]

Step 2: Handling Contaminated Materials

  • PPE and Labware: Any disposable items that have come into contact with the chemical, such as weighing paper, contaminated gloves, and paper towels, should be placed in a designated, sealed bag and then into the solid chemical waste container.[12]

  • Reusable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste, specifically as non-halogenated organic solvent waste.

Step 3: Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor or EHS department.[9]

  • Containment: For small, manageable spills, prevent the spread of the powder.

  • Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container.[5] Avoid generating dust.[3] Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as contaminated solid waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Step 4: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from incompatible materials and general laboratory traffic.

  • EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8] They will ensure the waste is transported to a licensed and approved waste disposal facility.[1][2][6]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, the following workflow diagram has been developed.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_decision Disposal Pathway Decision cluster_solid_path Solid Waste Pathway cluster_liquid_path Liquid Waste Pathway (Decontamination Rinse) Prep Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves WasteGen Generate Waste: - Unused Chemical - Contaminated Disposables - Spill Residue Prep->WasteGen Proceed to handle waste Decision Is the waste solid or liquid? WasteGen->Decision SolidWaste Place in Labeled, Sealed Solid Hazardous Waste Container Decision->SolidWaste Solid LiquidWaste Collect in Labeled, Sealed Liquid Hazardous Waste Container (Non-Halogenated Solvent Waste) Decision->LiquidWaste Liquid StoreSolid Store in Satellite Accumulation Area (SAA) SolidWaste->StoreSolid EHSSolid Arrange for EHS Pickup StoreSolid->EHSSolid StoreLiquid Store in SAA LiquidWaste->StoreLiquid EHSLiquid Arrange for EHS Pickup StoreLiquid->EHSLiquid

Caption: Disposal workflow for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Conclusion: A Culture of Safety

The proper disposal of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a straightforward process when guided by a clear understanding of its potential hazards and adherence to established laboratory safety protocols. By following this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(4-Hydroxyphenyl)-1,3-thia...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in the principles of risk mitigation and laboratory best practices.

Foundational Hazard Assessment

While comprehensive toxicological data for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid may not be extensively published, a robust safety protocol can be developed by examining the known hazards of structurally similar thiazole and carboxylic acid derivatives. Safety Data Sheets (SDS) for analogous compounds consistently highlight several key risks.

Based on data from related chemical structures, the primary hazards to mitigate are:

  • Skin Irritation and Sensitization: Thiazole derivatives can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1][2][3][4]

  • Serious Eye Irritation: Like many fine chemical powders, this compound is expected to cause serious eye irritation if direct contact occurs.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system. Some related compounds may also cause allergy or asthma-like symptoms if inhaled.

These potential hazards form the basis for all PPE recommendations that follow.

Hazard ClassPotential EffectPrimary Exposure RouteSupporting Evidence for Analogues
Skin Corrosion/Irritation Causes skin irritation, may cause an allergic skin reaction.Dermal ContactH315, H317[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Ocular ContactH319[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.InhalationH335
Respiratory Sensitization May cause allergy or asthma symptoms if inhaled.InhalationH334

Core PPE Directive: The Non-Negotiable Barrier

For any operation involving 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a baseline of PPE is mandatory. This core ensemble serves as the primary barrier between the researcher and the chemical.

  • Hand Protection: Chemical-Resistant Gloves

    • Why: To prevent dermal contact, which can lead to skin irritation or sensitization.[1][5] The use of gloves is the first line of defense.

    • Specification: Nitrile gloves are the recommended choice. Nitrile provides excellent resistance to a broad range of chemicals, including acids, and offers superior puncture resistance compared to latex.[6][7] Always use powder-free gloves to prevent aerosolization and contamination of the work area.[8]

    • Protocol: Gloves must be inspected for any signs of degradation or puncture before use.[9] Use proper removal techniques to avoid contaminating your skin.[5] Contaminated gloves should be disposed of immediately as chemical waste.

  • Eye and Face Protection: Safety Goggles and Face Shields

    • Why: To protect against accidental splashes or aerosolized powder, which can cause serious eye irritation.[2][3] Standard safety glasses with side shields offer minimal protection and are insufficient.

    • Specification: Chemical safety goggles that form a seal around the eyes are mandatory.[1][4] When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield must be worn in addition to safety goggles.[9][10][11]

  • Body Protection: Laboratory Coat and Protective Clothing

    • Why: To protect the skin on the arms and body from accidental spills and contamination.

    • Specification: A clean, buttoned laboratory coat is required. For procedures with a higher risk of spills, consider a lab coat made of a chemical-resistant material. Ensure clothing covers the legs completely; open-toed shoes are never permitted in the laboratory.

Operational PPE Plan: A Task-Based Approach

The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. The following matrix provides procedural guidance for common laboratory operations.

Operation Risk Assessment Required PPE Ensemble
Pre-use Inspection & Area Setup Low risk of direct exposure. Focus on ensuring safety equipment is available.Core PPE: Nitrile Gloves, Safety Goggles, Lab Coat
Weighing Solid Compound High risk of inhaling aerosolized powder.Enhanced PPE: Core PPE + Respiratory Protection (N95 or higher rated respirator).[1][3][9] Perform in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions (Dissolution) Moderate risk of splashes and aerosol generation.Enhanced PPE: Core PPE + Face Shield.[9] Perform in a chemical fume hood.
Conducting Reactions Risk varies based on reaction scale and conditions (e.g., heating, pressure).Core PPE as a minimum. Assess the need for a face shield and potentially heavier-duty gloves based on the specific reagents and conditions.
Handling Spills High risk of exposure via all routes (dermal, inhalation, ocular).Emergency PPE: Double-glove with nitrile gloves, chemical-resistant apron or gown, safety goggles, face shield, and a chemical cartridge respirator.[8][11]
Waste Disposal Moderate risk of contact with contaminated materials.Core PPE. Ensure waste containers are properly labeled and sealed before handling.

Essential Step-by-Step Protocols

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Wash Hands: Start with clean, dry hands.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the task requires it.

  • Gloves: Don the final piece of PPE. Ensure the glove cuffs go over the cuffs of the lab coat to create a seal.[8]

Doffing (Taking Off):

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the second glove) to avoid touching the outer contaminated surface.

  • Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.

  • Wash Hands: Immediately wash your hands thoroughly.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Final Hand Wash: Wash hands again as a final precaution.

Protocol 2: Spill Management and Decontamination

In the event of a spill, a swift and safe response is paramount.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves other hazardous materials, evacuate the immediate area.

  • Don Emergency PPE: Before re-entering, don the appropriate emergency PPE as outlined in the Operational PPE Plan.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[3] Do not sweep dry powder. For liquid spills, surround the area with an appropriate absorbent material.

  • Neutralization/Cleanup: Working from the outside in, carefully collect the contaminated material using appropriate tools (e.g., scoop, forceps) and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Carefully remove and dispose of all PPE as hazardous waste.

  • Report: Report the incident to the laboratory supervisor.

Protocol 3: Waste Disposal

All materials that come into contact with 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount down the drain.[1][3]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Visual Workflow Diagrams

To ensure clarity, the following diagrams illustrate the logical flow of operations for handling this compound.

G cluster_prep Preparation Phase cluster_handle Handling Phase cluster_post Post-Handling Phase A 1. Conduct Pre-Use Risk Assessment B 2. Assemble & Inspect Required PPE A->B C 3. Don PPE (Correct Sequence) B->C D 4. Perform Task in Fume Hood (e.g., Weighing, Dissolving) C->D E 5. Segregate & Label All Waste Generated D->E F 6. Clean Work Area & Equipment E->F G 7. Doff PPE (Correct Sequence) F->G H 8. Wash Hands Thoroughly G->H

Caption: Standard workflow for handling 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

G cluster_initial Initial Response cluster_prep Preparation for Cleanup cluster_action Cleanup & Decontamination cluster_final Final Steps A 1. Spill Occurs: Alert Others B 2. Evacuate Immediate Area if Necessary A->B C 3. Consult SDS & Don Emergency PPE Ensemble B->C D 4. Assemble Spill Kit Materials C->D E 5. Contain & Neutralize Spill (Outside-In) D->E F 6. Collect & Package Waste for Disposal E->F G 7. Decontaminate Surface Area F->G H 8. Dispose of all Contaminated Materials G->H I 9. Doff PPE & Wash Hands H->I J 10. Report Incident to Supervisor I->J

Caption: Emergency response workflow for a chemical spill.

By adhering to these detailed protocols and understanding the rationale behind them, you can handle 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid with the highest degree of safety, ensuring both personal well-being and the integrity of your research.

References

  • Biosynth. (2024, February 27). Safety Data Sheet: 4-Thiazolecarboxylic acid.
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Fisher Scientific. (2008, June 22). SAFETY DATA SHEET: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET.
  • Bergamot. Nitrile Gloves Chemical Resistance Guide.
  • ChemScene. (2025, September 12). Safety Data Sheet: 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Lab Pro Inc. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.